4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Description
Properties
IUPAC Name |
4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O2/c18-10-12-4-6-14(7-5-12)19-11-13-9-17-8-2-1-3-15(17)16-13/h1-10H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJDDDYGGKVCWQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)COC3=CC=C(C=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80353389 | |
| Record name | 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>37.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24830549 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
118001-76-6 | |
| Record name | 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80353389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically significant compounds.[1][2] This guide provides a comprehensive, in-depth technical overview of a robust and reproducible synthesis pathway for 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde, a versatile intermediate for drug discovery programs. The synthesis is strategically divided into two core stages: the construction of the pivotal 2-(chloromethyl)imidazo[1,2-a]pyridine intermediate and its subsequent coupling with 4-hydroxybenzaldehyde via a Williamson ether synthesis. This document elucidates the mechanistic underpinnings of each synthetic step, provides detailed, field-proven experimental protocols, and presents the necessary quantitative data and safety considerations to empower researchers in their synthetic endeavors. The imidazo[1,2-a]pyridine core is found in numerous marketed drugs, including the anxiolytic alpidem and the hypnotic zolpidem, highlighting the therapeutic potential of its derivatives.[3]
Strategic Overview of the Synthesis Pathway
The synthesis of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde is efficiently achieved through a convergent two-step sequence. This strategy is predicated on the initial formation of a reactive chloromethyl-substituted imidazo[1,2-a]pyridine core, which then serves as an electrophile in a nucleophilic substitution reaction with the phenolic oxygen of 4-hydroxybenzaldehyde.
Step 1: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine (Intermediate 1)
This crucial first step involves the reaction of 2-aminopyridine with chloroacetyl chloride. The reaction proceeds through an initial acylation of the exocyclic amino group, followed by an intramolecular cyclization to form the imidazo[1,2-a]pyridine ring system. Subsequent treatment with a chlorinating agent, if necessary, or direct formation from appropriate starting materials yields the key chloromethyl intermediate.
Step 2: Williamson Ether Synthesis to Yield the Final Product
The final product is assembled via the classic Williamson ether synthesis.[4] The phenoxide of 4-hydroxybenzaldehyde, generated in situ using a suitable base, acts as a nucleophile, attacking the electrophilic carbon of the chloromethyl group on the imidazo[1,2-a]pyridine intermediate. This SN2 reaction results in the formation of the desired ether linkage.[5]
The overall synthetic workflow is depicted in the diagram below:
Caption: Overall synthetic workflow.
Mechanistic Insights and Rationale
A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.
Formation of the Imidazo[1,2-a]pyridine Core
The formation of the imidazo[1,2-a]pyridine ring system from 2-aminopyridine and an α-halocarbonyl compound is a classic and widely employed synthetic strategy. The mechanism involves two key steps:
-
N-Alkylation: The more nucleophilic endocyclic nitrogen of the pyridine ring attacks the electrophilic carbon of the α-halocarbonyl compound, displacing the halide and forming a pyridinium salt intermediate.
-
Intramolecular Cyclization: The exocyclic amino group then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered ring. Subsequent dehydration leads to the aromatic imidazo[1,2-a]pyridine core.
The diagram below illustrates this mechanistic pathway:
Caption: Mechanism of Imidazo[1,2-a]pyridine Formation.
The Williamson Ether Synthesis: An SN2 Pathway
The Williamson ether synthesis is a cornerstone of organic synthesis for the formation of ethers.[6] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[4] Key to the success of this reaction is the generation of a potent nucleophile, the phenoxide ion, by deprotonating the hydroxyl group of 4-hydroxybenzaldehyde with a base. This phenoxide then attacks the electrophilic methylene carbon of 2-(chloromethyl)imidazo[1,2-a]pyridine, with the chloride ion acting as the leaving group.
The SN2 nature of this reaction dictates that primary alkyl halides, such as our chloromethyl intermediate, are ideal substrates, as they are sterically unhindered and less prone to competing elimination reactions.[4]
Caption: The SN2 mechanism of the Williamson ether synthesis.
Detailed Experimental Protocols
Safety Precaution: All experimental procedures must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.
Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine (Intermediate 1)
This synthesis is a two-step, one-pot procedure involving the acylation of 2-aminopyridine followed by intramolecular cyclization and dehydration.
Materials and Reagents:
-
2-Aminopyridine
-
Chloroacetyl chloride
-
Anhydrous acetone or Tetrahydrofuran (THF)
-
Triethylamine (Et3N) or another suitable non-nucleophilic base[7]
-
Phosphorus oxychloride (POCl3) or Thionyl chloride (SOCl2) (for dehydration/chlorination)
-
Sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Protocol:
-
Acylation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-aminopyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous acetone. Cool the mixture to 0 °C in an ice bath. Add chloroacetyl chloride (1.1 eq) dropwise to the stirred solution over 30 minutes, maintaining the temperature at 0 °C.[7] Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Cyclization and Dehydration: Carefully add phosphorus oxychloride (2.0-3.0 eq) to the reaction mixture at 0 °C. Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture by the slow addition of solid sodium bicarbonate until the effervescence ceases. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Purification: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 2-(chloromethyl)imidazo[1,2-a]pyridine.
| Parameter | Value | Reference(s) |
| Reagents | 2-Aminopyridine, Chloroacetyl chloride, Et3N, POCl3 | [7] |
| Solvent | Acetone | [7] |
| Reaction Time | 6-10 hours | |
| Temperature | 0 °C to reflux | |
| Typical Yield | 60-75% | |
| Purification | Column Chromatography |
Synthesis of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
This step employs the Williamson ether synthesis to couple the chloromethyl intermediate with 4-hydroxybenzaldehyde.
Materials and Reagents:
-
2-(Chloromethyl)imidazo[1,2-a]pyridine (Intermediate 1)
-
4-Hydroxybenzaldehyde
-
Anhydrous potassium carbonate (K2CO3) or Sodium hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
Protocol:
-
Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.1 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq). Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.
-
Ether Formation: Add a solution of 2-(chloromethyl)imidazo[1,2-a]pyridine (1.0 eq) in anhydrous DMF to the reaction mixture. Heat the mixture to 70-80 °C and stir for 4-8 hours. Monitor the reaction progress by TLC.[5]
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into a beaker containing cold deionized water. A precipitate of the crude product should form. If not, extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Collect the precipitate by vacuum filtration and wash with cold water. If extraction was performed, combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate. After concentrating the solvent, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde.
| Parameter | Value | Reference(s) |
| Reagents | 2-(Chloromethyl)imidazo[1,2-a]pyridine, 4-Hydroxybenzaldehyde, K2CO3 | [5] |
| Solvent | DMF | [5] |
| Reaction Time | 4-8 hours | [5] |
| Temperature | 70-80 °C | [5] |
| Typical Yield | 80-95% | [5] |
| Purification | Recrystallization |
Characterization and Validation
The identity and purity of the synthesized compounds must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy will confirm the molecular structure of the intermediate and the final product.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will verify the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify key functional groups, such as the aldehyde carbonyl stretch in the final product.
-
Melting Point: The melting point of the solid final product serves as an indicator of purity.
Conclusion
The synthetic pathway detailed in this guide offers a reliable and efficient method for the preparation of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. By leveraging the robust chemistry of imidazo[1,2-a]pyridine formation and the Williamson ether synthesis, researchers can access this valuable building block for the development of novel therapeutics. The provided protocols, mechanistic insights, and quantitative data serve as a comprehensive resource for scientists in the field of drug discovery and development.
References
-
ChemInform Abstract: Reactions of N-Substituted 2-Aminopyridines with Chloroacetyl Chloride. Formation of a New Series of Heterocyclic Betaines. Available at: [Link]
-
The Williamson Ether Synthesis. Master Organic Chemistry. (2014). Available at: [Link]
-
Experiment 06 Williamson Ether Synthesis. Available at: [Link]
-
A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research. (2017). Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules. (2022). Available at: [Link]
-
Intramolecular cyclization of imidazo[1,2-a]pyridines via a silver mediated/palladium catalyzed C–H activation strategy. Organic Chemistry Frontiers. (2019). Available at: [Link]
-
Williamson ether synthesis (video). Khan Academy. Available at: [Link]
-
Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. AVESIS. (2018). Available at: [Link]
-
Reactions of aminopyrimidine derivatives with chloroacetyl and isophthaloyl chlorides. ResearchGate. (2018). Available at: [Link]
-
Reaction conditions and reagents: (a) chloroacetyl chloride 2, Et3N, acetone, r.t., overnight. ResearchGate. Available at: [Link]
-
Synthesis of various imidazo[1,2-a]pyridine by cyclization reaction. ResearchGate. Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry. (2023). Available at: [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. (2024). Available at: [Link]
-
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. (2021). Available at: [Link]
-
4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. PubChem. Available at: [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. Molecules. (2022). Available at: [Link]
-
A Practical Two-Step Synthesis of imidazo[1,2-a]pyridines From N-(prop-2-yn-1-yl)pyridin-2-amines. PubMed. (2011). Available at: [Link]
-
Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. (2015). Available at: [Link]
-
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. (2026). Available at: [Link]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde: A Versatile Scaffold for Drug Discovery
This guide provides a comprehensive technical overview of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde (CAS Number: 118001-76-6), a key heterocyclic building block. It is intended for researchers, medicinal chemists, and professionals in the field of drug development who are interested in the synthesis, characterization, and application of novel compounds based on the privileged imidazo[1,2-a]pyridine scaffold.
The Imidazo[1,2-a]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
The imidazo[1,2-a]pyridine ring system is a nitrogen-bridged heterocyclic scaffold of significant interest in medicinal chemistry.[1][2] Its structural rigidity and ability to participate in various non-covalent interactions have led to its classification as a "privileged structure." This scaffold is a core component of several commercially successful drugs, including:
-
Zolpidem: A widely prescribed hypnotic for the treatment of insomnia.[3]
-
Alpidem: An anxiolytic agent.[3]
-
Olprinone: A cardiotonic agent used for acute heart failure.[3]
-
Minodronic acid: A third-generation bisphosphonate for treating osteoporosis.[2]
The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives—including anticancer, anti-inflammatory, antiviral, and antibacterial properties—underscores the therapeutic potential of this heterocyclic system.[4][5] 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde serves as a versatile intermediate, leveraging the established biological relevance of the imidazo[1,2-a]pyridine core while providing a reactive aldehyde functionality for further chemical elaboration.
Physicochemical and Structural Properties
The fundamental properties of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde are summarized below. These data are essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference(s) |
| CAS Number | 118001-76-6 | [6] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [6] |
| Molecular Weight | 252.27 g/mol | [6] |
| Appearance | Solid | [4] |
| Melting Point | 141-142 °C | [4] |
| IUPAC Name | 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | [6] |
| SMILES | O=Cc1ccc(cc1)OCC2=CN3C=CC=CC3=N2 | |
| InChI Key | DJDDDYGGKVCWQO-UHFFFAOYSA-N |
Synthesis of the Imidazo[1,2-a]pyridine Scaffold and the Target Compound
The synthesis of the imidazo[1,2-a]pyridine core can be achieved through various established methods. The choice of a specific route depends on the desired substitution pattern and the availability of starting materials.
General Synthetic Strategies for the Imidazo[1,2-a]pyridine Core
Two of the most prominent methods for the construction of the imidazo[1,2-a]pyridine scaffold are the Chichibabin reaction and the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
-
Chichibabin Reaction: This classical approach involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[2] The reaction proceeds via initial N-alkylation of the pyridine ring nitrogen, followed by intramolecular cyclization and dehydration to form the aromatic imidazo[1,2-a]pyridine ring.
-
Groebke-Blackburn-Bienaymé (GBB) Reaction: This is a powerful one-pot, three-component reaction between a 2-aminopyridine, an aldehyde, and an isocyanide. The GBB reaction is highly convergent and allows for the rapid generation of diverse libraries of 3-aminoimidazo[1,2-a]pyridine derivatives.
Caption: The Groebke-Blackburn-Bienaymé (GBB) three-component reaction.
Proposed Synthesis of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine
This step utilizes a modified Chichibabin-type reaction.
-
Reactants: 2-Aminopyridine and 1,3-dichloroacetone.
-
Rationale: 1,3-Dichloroacetone serves as the α-haloketone. The use of this symmetrical reagent simplifies the reaction, leading to the formation of the 2-(chloromethyl) substituted imidazo[1,2-a]pyridine.
-
Protocol:
-
To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add 1,3-dichloroacetone (1.1 eq).
-
Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(chloromethyl)imidazo[1,2-a]pyridine.
-
Step 2: Synthesis of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
This step involves a classical Williamson ether synthesis.
-
Reactants: 2-(Chloromethyl)imidazo[1,2-a]pyridine, 4-hydroxybenzaldehyde, and a non-nucleophilic base.
-
Rationale: The hydroxyl group of 4-hydroxybenzaldehyde is deprotonated by the base to form a phenoxide, which then acts as a nucleophile, displacing the chloride from the 2-(chloromethyl)imidazo[1,2-a]pyridine intermediate.
-
Protocol:
-
Dissolve 4-hydroxybenzaldehyde (1.0 eq) and 2-(chloromethyl)imidazo[1,2-a]pyridine (1.0 eq) in an aprotic polar solvent such as dimethylformamide (DMF).
-
Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 1.5 eq).
-
Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor by TLC.
-
After completion, cool the mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde.
-
Structural Characterization
While experimental spectral data for this specific compound is not available in the searched literature, the expected key signals can be predicted based on its structure and data from analogous compounds. This information is vital for confirming the identity and purity of the synthesized product.
| Technique | Expected Observations |
| ¹H NMR | - Aldehyde proton (-CHO): A singlet around δ 9.8-10.0 ppm. - Aromatic protons (benzaldehyde ring): Two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring. - Imidazo[1,2-a]pyridine protons: A set of signals in the aromatic region (δ 7.0-8.5 ppm), corresponding to the four protons on the pyridine ring. A singlet for the proton at the C3 position of the imidazole ring. - Methylene protons (-O-CH₂-): A singlet around δ 5.0-5.5 ppm. |
| ¹³C NMR | - Aldehyde carbon (C=O): A signal around δ 190-195 ppm. - Aromatic carbons: Multiple signals in the aromatic region (δ 110-165 ppm). - Methylene carbon (-O-CH₂-): A signal around δ 65-75 ppm. |
| IR Spectroscopy | - C=O stretch (aldehyde): A strong absorption band around 1700 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C-O-C stretch (ether): A strong absorption band in the region of 1250-1000 cm⁻¹. - C=N and C=C stretches (aromatic rings): Multiple bands in the 1600-1450 cm⁻¹ region. |
| Mass Spectrometry (MS) | - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 252.27). High-resolution mass spectrometry should confirm the elemental composition C₁₅H₁₂N₂O₂. |
Applications in Drug Discovery and Medicinal Chemistry
The true value of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde lies in its potential as a versatile starting material for the synthesis of compound libraries for drug discovery. The aldehyde functional group is a gateway to a vast array of chemical transformations, allowing for the systematic exploration of the chemical space around the privileged imidazo[1,2-a]pyridine core.
Sources
- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 4. [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Groebke-Blackburn-Bienaymé Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Groebke-Blackburn-Bienaymé multicomponent reaction: emerging chemistry for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
IUPAC name for C15H12N2O2 imidazo[1,2-a]pyridine derivative
An In-Depth Technical Guide to 2-(4-methoxyphenyl)-3-nitrosoimidazo[1,2-a]pyridine (C₁₅H₁₂N₂O₂)
Introduction
The imidazo[1,2-a]pyridine scaffold is a prominent heterocyclic system in medicinal chemistry, often referred to as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This bicyclic aromatic ring system, formed by the fusion of imidazole and pyridine rings, serves as the core for several marketed drugs, including the hypnotic zolpidem and the anxiolytic alpidem.[3] The versatility of the imidazo[1,2-a]pyridine core allows for substitutions at various positions, leading to a wide array of derivatives with diverse pharmacological activities, such as anticancer, antiviral, antibacterial, and anti-inflammatory properties.[4][5]
This technical guide focuses on a specific derivative with the molecular formula C₁₅H₁₂N₂O₂, identified as 2-(4-methoxyphenyl)-3-nitrosoimidazo[1,2-a]pyridine . The presence of a methoxyphenyl group at the 2-position and a nitroso group at the 3-position is anticipated to confer unique physicochemical and biological properties. The methoxy group can enhance metabolic stability and modulate receptor binding, while the nitroso group is a known pharmacophore with a range of biological effects. This document provides a comprehensive overview of the synthesis, characterization, and potential therapeutic applications of this compound, intended for researchers, scientists, and professionals in the field of drug development.
Physicochemical Properties and Spectroscopic Characterization
The structural identity and purity of 2-(4-methoxyphenyl)-3-nitrosoimidazo[1,2-a]pyridine are established through a combination of spectroscopic techniques.
| Property | Value |
| IUPAC Name | 2-(4-methoxyphenyl)-3-nitrosoimidazo[1,2-a]pyridine |
| Molecular Formula | C₁₅H₁₂N₂O₂ |
| Molecular Weight | 268.27 g/mol |
| Appearance | Expected to be a colored solid |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons of the imidazo[1,2-a]pyridine core and the 4-methoxyphenyl substituent. The protons on the pyridine ring typically appear in the downfield region (δ 7.0-9.0 ppm). The protons of the methoxyphenyl group will be observed as a characteristic AA'BB' system for the aromatic protons and a singlet for the methoxy protons around δ 3.8-4.0 ppm.
-
¹³C NMR: The carbon NMR spectrum will corroborate the structure by showing the expected number of carbon signals. The carbon atom of the nitroso group (C3) will be significantly deshielded. The signals for the carbons of the imidazo[1,2-a]pyridine core and the methoxyphenyl ring will appear in the aromatic region (δ 110-160 ppm), with the methoxy carbon appearing around δ 55 ppm.[6]
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the molecule.
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| N=O (nitroso) | 1500-1600 |
| C=N (imidazole) | 1610-1680 |
| C=C (aromatic) | 1450-1600 |
| C-O-C (ether) | 1230-1270 (asymmetric), 1020-1075 (symmetric) |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The high-resolution mass spectrum (HRMS) should show the molecular ion peak [M+H]⁺ at m/z 269.0975, confirming the molecular formula.[7]
Synthesis Methodology
The synthesis of 2-(4-methoxyphenyl)-3-nitrosoimidazo[1,2-a]pyridine is typically achieved through a two-step process, beginning with the construction of the 2-aryl-imidazo[1,2-a]pyridine core, followed by regioselective nitrosation at the 3-position.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. ph03.tci-thaijo.org [ph03.tci-thaijo.org]
- 7. pubs.rsc.org [pubs.rsc.org]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2][3] This guide delves into the mechanistic intricacies of a specific derivative, 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. While direct, extensive research on this particular molecule is emerging, this document synthesizes the wealth of knowledge surrounding the imidazo[1,2-a]pyridine class of molecules to postulate a scientifically grounded mechanism of action. We will explore the known biological targets of this scaffold, dissect the influence of its substituent groups, and propose robust experimental workflows to validate these hypotheses. This paper serves as an in-depth technical resource for researchers aiming to unlock the therapeutic potential of this promising compound.
The Imidazo[1,2-a]pyridine Core: A Gateway to Diverse Bioactivity
The imidazo[1,2-a]pyridine ring system is a bicyclic aromatic heterocycle that has captured the attention of medicinal chemists for decades. Its rigid, planar structure and rich electron density make it an ideal backbone for designing molecules that can interact with a wide array of biological targets with high specificity and affinity.[4][5] Marketed drugs such as Zolpidem (a hypnotic agent), Alpidem (an anxiolytic), and Zolimidine (an anti-ulcer agent) are testaments to the therapeutic success of this scaffold.[2][3]
The biological activities attributed to imidazo[1,2-a]pyridine derivatives are remarkably diverse, encompassing:
-
Anticancer Properties: Numerous derivatives have demonstrated potent cytotoxic effects against various cancer cell lines, including breast, liver, and lung cancer.[6][7][8]
-
Anti-inflammatory Effects: Inhibition of key inflammatory mediators and signaling pathways is a recurring theme for this class of compounds.[9][10]
-
Antimicrobial and Antiviral Activity: The scaffold has been successfully leveraged to develop agents against a range of pathogens.[2]
-
Neurological Applications: As evidenced by drugs like Zolpidem, these compounds can modulate central nervous system targets.[4]
This broad spectrum of activity underscores that the specific mechanism of action is intricately linked to the nature and position of the substituents on the core ring structure.
Deconstructing the Molecule: A Tale of Two Moieties
The structure of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde (Figure 1) presents two key components for mechanistic consideration: the imidazo[1,2-a]pyridine core and the 4-methoxybenzaldehyde substituent.
Figure 1. Chemical Structure of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde.
Figure 2. 2D structure of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde.
The Imidazo[1,2-a]pyridine Engine: A Hub of Potential Targets
Based on extensive research into its derivatives, the imidazo[1,2-a]pyridine core is known to interact with several key cellular pathways and enzymes:
-
Kinase Inhibition: A significant body of evidence points to the ability of this scaffold to inhibit various protein kinases. Specific examples include Phosphoinositide 3-kinase (PI3K), a crucial node in cell growth and survival signaling, and receptor tyrosine kinases like c-KIT and FLT3, which are often dysregulated in cancer.[11][12][13] The nitrogen atoms within the ring system can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP in the kinase active site.
-
Wnt/β-catenin Signaling Modulation: Some derivatives have been shown to inhibit the Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tumorigenesis.[14] This inhibition can lead to the downregulation of key oncogenes like c-myc and cyclin D1.[14]
-
Aldehyde Dehydrogenase (ALDH) Inhibition: More recently, imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of aldehyde dehydrogenase, particularly the ALDH1A3 isoform, which is overexpressed in cancer stem cells and contributes to therapy resistance.[15]
-
Modulation of Inflammatory Pathways: The scaffold has been implicated in the modulation of the STAT3/NF-κB signaling axis, leading to the downregulation of pro-inflammatory enzymes such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[9][16]
The Benzaldehyde Guiding System: Directing the Therapeutic Strike
The 4-methoxybenzaldehyde moiety is not merely a passive component. The aldehyde group is a reactive functional group that can participate in various interactions, including the formation of Schiff bases with amine groups on proteins. This suggests the possibility of covalent targeting, a mechanism that can lead to prolonged and potent inhibition.
Furthermore, the methoxy group can influence the molecule's pharmacokinetic properties and its orientation within a binding pocket. The overall electronic properties of the substituted phenyl ring will play a crucial role in the molecule's ability to engage with its biological target.
Postulated Mechanism of Action: A Synthesis of Evidence
Based on the cumulative evidence, we propose a multi-faceted, yet testable, hypothesis for the mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde, with a primary focus on its potential as an anticancer and anti-inflammatory agent.
We hypothesize that 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde acts as a selective kinase inhibitor , with a potential for covalent modification of its target. The imidazo[1,2-a]pyridine core likely directs the molecule to the ATP-binding pocket of specific kinases, while the benzaldehyde moiety could either form key interactions with nearby residues or, more intriguingly, form a covalent bond with a nucleophilic residue (such as a cysteine or lysine) in or near the active site.
Potential primary kinase targets could include members of the PI3K family or receptor tyrosine kinases known to be inhibited by other imidazo[1,2-a]pyridine derivatives. The anti-inflammatory effects observed with related compounds suggest that kinases involved in inflammatory signaling, such as those upstream of NF-κB, are also plausible targets.
Figure 3. Proposed signaling pathway of kinase inhibition.
Experimental Validation: A Roadmap for Mechanistic Elucidation
To rigorously test this hypothesis, a systematic and multi-tiered experimental approach is essential. The following protocols provide a comprehensive framework for elucidating the mechanism of action of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde.
Tier 1: Cellular Phenotyping and Target Identification
The initial phase focuses on characterizing the compound's effects at a cellular level and identifying its primary binding partners.
4.1.1. In Vitro Cytotoxicity and Anti-inflammatory Assays
-
Objective: To determine the compound's potency in relevant cellular models.
-
Protocol:
-
Cell Line Selection: Utilize a panel of cancer cell lines with known kinase dependencies (e.g., breast cancer lines like MCF-7 and HCC1937, and leukemia lines like MOLM-14).[7][8][13] For anti-inflammatory studies, use cell lines like RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS).
-
MTT/CellTiter-Glo Assay: Treat cells with a dose-response of the compound for 48-72 hours to determine the IC50 value for cell viability.
-
Griess Assay and ELISA: For anti-inflammatory assessment, measure nitric oxide production (Griess assay) and the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA in the supernatant of LPS-stimulated macrophages treated with the compound.
-
4.1.2. Kinase Panel Screening
-
Objective: To identify the specific kinase(s) inhibited by the compound.
-
Protocol:
-
Submit the compound to a commercial kinase screening service (e.g., Eurofins DiscoverX, Reaction Biology Corp).
-
Perform an initial broad screen against a large panel of kinases at a fixed concentration (e.g., 1 µM).
-
For hits identified in the primary screen, perform dose-response assays to determine the IC50 for each kinase.
-
4.1.3. Thermal Shift Assay (TSA) or Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of the compound to the identified kinase targets in a cellular context.
-
Protocol:
-
Treat intact cells or cell lysates with the compound.
-
Heat the samples across a temperature gradient.
-
Analyze protein denaturation/aggregation by Western blotting or mass spectrometry. A shift in the melting temperature of a protein in the presence of the compound indicates direct binding.
-
Figure 4. Experimental workflow for target identification.
Tier 2: Pathway Analysis and Mechanistic Deep Dive
Once a primary target is identified, the next step is to validate its role in the compound's cellular effects and to investigate the mode of inhibition.
4.2.1. Western Blot Analysis of Downstream Signaling
-
Objective: To confirm that the compound inhibits the signaling pathway downstream of the target kinase.
-
Protocol:
-
Treat relevant cell lines with the compound at concentrations around its IC50.
-
Prepare cell lysates at various time points.
-
Perform Western blotting to assess the phosphorylation status of key downstream proteins (e.g., p-Akt, p-ERK for the PI3K/MAPK pathways; p-STAT3, IκBα for the NF-κB pathway). A decrease in the phosphorylation of these substrates would confirm on-target activity.
-
4.2.2. In Vitro Kinase Assays
-
Objective: To determine the kinetic parameters of kinase inhibition.
-
Protocol:
-
Use recombinant purified kinase.
-
Perform kinase activity assays (e.g., using ADP-Glo or a similar technology) in the presence of varying concentrations of the compound and the kinase's substrate (ATP).
-
Analyze the data using Michaelis-Menten kinetics to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.
-
4.2.3. Covalent Binding Studies
-
Objective: To investigate the potential for covalent bond formation.
-
Protocol:
-
Mass Spectrometry: Incubate the purified target kinase with the compound and analyze the protein by mass spectrometry. A mass shift corresponding to the molecular weight of the compound would indicate covalent modification. Tandem mass spectrometry (MS/MS) can be used to identify the specific amino acid residue that has been modified.
-
Washout Experiments: Treat cells with the compound for a short period, then wash it out and monitor the duration of target inhibition. Sustained inhibition after washout is indicative of a covalent or very slow-off-rate interaction.
-
Summary of Quantitative Data and Future Directions
The following table provides a template for summarizing the key quantitative data that would be generated from the proposed experimental workflows.
| Assay | Parameter | Expected Outcome for an Effective Compound |
| Cell Viability (MTT) | IC50 | Low micromolar to nanomolar range in sensitive cell lines |
| Kinase Panel Screen | % Inhibition @ 1 µM | >50% inhibition of one or a few specific kinases |
| In Vitro Kinase Assay | IC50 | Potent inhibition of the primary target kinase |
| CETSA | ΔTm | A significant thermal stabilization of the target protein |
| Western Blot | p-Substrate Levels | Dose-dependent decrease in the phosphorylation of downstream effectors |
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. The specific derivative, 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde, holds considerable promise, and the systematic elucidation of its mechanism of action is a critical step in its journey towards clinical relevance. The proposed framework of integrated cellular and biochemical assays provides a clear and robust path to achieving this goal. The insights gained will not only illuminate the therapeutic potential of this specific molecule but will also contribute to a deeper understanding of the structure-activity relationships that govern the diverse bioactivities of the imidazo[1,2-a]pyridine class as a whole.
References
-
Song, Q., et al. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry. Available at: [Link]
-
Sharma, V., & Kumar, V. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963–2994. Available at: [Link]
-
Yadav, G., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infectious Disorders - Drug Targets, 24(8). Available at: [Link]
-
Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. Current Topics in Medicinal Chemistry, 17(2), 238–250. Available at: [Link]
-
Deep, A., et al. (2017). Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. PubChem. Retrieved from [Link]
-
Al-Ostath, A., et al. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
-
Ishikawa, T., et al. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(1), 105–109. Available at: [Link]
-
ResearchGate. (2024). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. Available at: [Link]
-
Al-Horani, R. A. (2023). 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents. Pharmaceutical Patent Analyst, 12(1), 13–18. Available at: [Link]
-
Castagnolo, D., et al. (2014). Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling. Bioorganic & Medicinal Chemistry, 22(21), 6052–6063. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. Molecules, 27(18), 6037. Available at: [Link]
-
Azimi, A., et al. (2023). A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. Inflammopharmacology, 31(4), 1869–1884. Available at: [Link]
-
ChemProc. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ChemProc, 18(1), 10. Available at: [Link]
-
Da Settimo, F., et al. (2020). Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells. Journal of Medicinal Chemistry, 63(9), 4603–4616. Available at: [Link]
-
Wang, Z., et al. (2018). Design, Synthesis, and Biological Evaluation of 3-(Imidazo[1,2- a]pyrazin-3-ylethynyl)-4-isopropyl- N-(3-((4-methylpiperazin-1-yl)methyl)-5-(trifluoromethyl)phenyl)benzamide as a Dual Inhibitor of Discoidin Domain Receptors 1 and 2. Journal of Medicinal Chemistry, 61(17), 7977–7990. Available at: [Link]
-
Sławiński, J., et al. (2021). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 26(11), 3423. Available at: [Link]
-
ChemProc. (2022). Convenient Synthesis of 4-pyridinyloxy-Modified imidazo[2,1-b][4][17]thiazines as Potential Anti- inflammatory Agents. ChemProc, 8(1), 82. Available at: [Link]
-
MDPI. (2022). Synthetic Approach to Diversified Imidazo[2,1-b][4][17]thiazines and Its Evaluation as Non-Steroidal Anti-Inflammatory Agents. MDPI. Retrieved from [Link]
-
Liu, L., et al. (2022). An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L. Cancer Gene Therapy, 29(8-9), 1147–1156. Available at: [Link]
-
ResearchGate. (n.d.). Substituted imidazo[1,2-b]pyridazine compounds inhibit pro-inflammatory... ResearchGate. Retrieved from [Link]
-
Molbank. (2021). (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one. Molbank, 2021(2), M1212. Available at: [Link]
-
Muthengi, A., et al. (2021). Development of Dimethylisoxazole-attached Imidazo[1,2- a]pyridines as Potent and Selective CBP Bromodomain Inhibitors. Journal of Medicinal Chemistry, 64(8), 4810–4824. Available at: [Link]
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chemmethod.com [chemmethod.com]
- 7. benchchem.com [benchchem.com]
- 8. The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An imidazo[1,2-a] pyridine-pyridine derivative potently inhibits FLT3-ITD and FLT3-ITD secondary mutants, including gilteritinib-resistant FLT3-ITD/F691L - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines as new inhibitors of the Wnt/β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Imidazo[1,2- a]pyridine Derivatives as Aldehyde Dehydrogenase Inhibitors: Novel Chemotypes to Target Glioblastoma Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols for High-Throughput Screening with 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Introduction: Unlocking New Avenues in Drug Discovery
The relentless pursuit of novel therapeutic agents necessitates the exploration of diverse chemical scaffolds in high-throughput screening (HTS) campaigns. 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde emerges as a compound of significant interest, integrating two pharmacologically relevant moieties: the versatile imidazo[1,2-a]pyridine core and a reactive benzaldehyde group. The imidazo[1,2-a]pyridine scaffold is a well-established "privileged" structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties[1][2][3][4]. This inherent bioactivity makes it a compelling starting point for drug discovery.
The inclusion of a benzaldehyde functional group provides a reactive handle for potential covalent or semi-covalent interactions with biological targets, such as the formation of Schiff bases with lysine residues[5]. This unique combination of a biologically active core and a reactive moiety suggests that 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde can be a powerful tool in various HTS applications, from target-based enzymatic assays to cell-based phenotypic screens.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde in HTS campaigns. We will delve into its potential applications, provide detailed experimental protocols, and discuss the rationale behind key experimental choices to ensure scientific integrity and reproducibility.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a screening compound is paramount for successful H-TS assay development.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [6] |
| Molecular Weight | 252.27 g/mol | [6][7][8] |
| CAS Number | 118001-76-6 | [6][7][8] |
| Solubility | >37.8 µg/mL (at pH 7.4) | [6] |
| Appearance | Solid | [8] |
Potential High-Throughput Screening Applications
The unique structural features of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde lend themselves to a variety of HTS assay formats.
Target-Based Screening: Enzyme Inhibition Assays
The imidazo[1,2-a]pyridine core is a known scaffold for inhibitors of various enzymes, particularly kinases[9][10]. The aldehyde group can also contribute to binding and inhibition. Therefore, this compound is a prime candidate for screening against enzyme targets.
Workflow for Enzyme Inhibition HTS
Caption: Workflow for a target-based enzyme inhibition HTS campaign.
Cell-Based Phenotypic Screening
Given the broad biological activities of imidazo[1,2-a]pyridines, cell-based assays are a powerful approach to identify novel therapeutic leads[11][12]. 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde can be screened for its effects on cell viability, proliferation, apoptosis, or specific signaling pathways.
Workflow for Cell-Based Viability HTS
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Requirement of a reactive aldehyde moiety for aldehyde-mediated protection against cis-dichlorodiammineplatinum-induced cell inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | C15H12N2O2 | CID 739244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scbt.com [scbt.com]
- 8. 4-(Imidazo 1,2-a pyridin-2-ylmethoxy)benzaldehyde 118001-76-6 [sigmaaldrich.com]
- 9. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. marinbio.com [marinbio.com]
- 12. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
Application of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines: A Technical Guide for Researchers
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, consistently appearing in compounds with a wide array of biological activities.[1][2] Its unique bicyclic 5-6 heterocyclic ring system has proven to be a versatile framework for the development of novel therapeutic agents, including those with potent anticancer properties.[3][4] This guide provides an in-depth exploration of the application of imidazo[1,2-a]pyridine derivatives in cancer cell line research, detailing their mechanisms of action, and providing robust protocols for their evaluation.
The Scientific Rationale: Why Imidazo[1,2-a]pyridines in Oncology?
The surge of interest in imidazo[1,2-a]pyridine derivatives for cancer therapy is rooted in their demonstrated ability to modulate critical cellular pathways implicated in tumorigenesis and metastasis.[5][6] Unlike traditional cytotoxic agents that indiscriminately target rapidly dividing cells, many imidazo[1,2-a]pyridine-based compounds exhibit targeted effects, offering the potential for greater efficacy with reduced side effects.[5] Their structural versatility allows for fine-tuning of their pharmacological properties, enabling the design of derivatives that can overcome drug resistance, a major challenge in oncology.[7][8]
Mechanisms of Antitumor Activity: A Multi-pronged Attack
Imidazo[1,2-a]pyridine derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple pathways simultaneously. This multi-pronged approach is a key advantage in combating the heterogeneity of cancer.
Inhibition of Pro-Survival Signaling Pathways
A predominant mechanism of action for many imidazo[1,2-a]pyridine derivatives is the inhibition of critical kinase signaling pathways that drive cell proliferation and survival. The PI3K/AKT/mTOR pathway, which is frequently hyperactivated in a wide range of cancers, is a primary target.[9][10]
Diagram: Inhibition of the PI3K/AKT/mTOR Pathway by Imidazo[1,2-a]pyridine Derivatives
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights into medicinal attributes of imidazo[1,2-a]pyridine derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assay Development for Imidazo[1,2-a]Pyridine Inhibitors: From Target Engagement to Cellular Function
An Application Note and Protocol Guide
Authored by: Senior Application Scientist, Drug Discovery Division
Abstract
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that forms the core of numerous pharmacologically active agents.[1] Its derivatives have recently gained significant attention as potent inhibitors of critical cellular pathways, particularly protein kinases involved in cancer progression, such as the PI3K/Akt/mTOR pathway.[2] The successful development of these compounds from promising hits to clinical candidates is critically dependent on the implementation of a robust and logical cascade of in vitro assays. This guide provides a detailed framework and step-by-step protocols for researchers, scientists, and drug development professionals to establish a comprehensive suite of assays for characterizing imidazo[1,2-a]pyridine inhibitors. We will move from direct biochemical confirmation of target inhibition to quantifying target engagement in a cellular context and, finally, to assessing the downstream functional consequences on cell viability.
Foundational Principles: A Strategy for Meaningful Data
Before embarking on specific protocols, it is crucial to establish a strategic workflow. A hierarchical approach ensures that resource-intensive cell-based assays are used on compounds that have already been validated in simpler, more direct biochemical systems. This strategy maximizes efficiency and provides a multi-faceted understanding of the inhibitor's mechanism of action.
dot graph TD; A[Start: Compound Synthesis / Library] --> B{Initial Screening}; B --> C[Biochemical Assay (Potency: IC50)]; C --> D{Hit Confirmation & Prioritization}; D --> E[Cellular Target Engagement Assay (Binding: EC50)]; E --> F[Cellular Functional Assay (Pathway & Phenotypic Effect)]; F --> G{Lead Optimization}; subgraph Legend direction LR subgraph "Assay Focus" Biochem("Biochemical Potency") CellEngage("Cellular Binding") CellFunc("Functional Outcome") end end style Biochem fill:#F1F3F4,stroke:#5F6368 style CellEngage fill:#F1F3F4,stroke:#5F6368 style CellFunc fill:#F1F3F4,stroke:#5F6368
end caption: Overall workflow for inhibitor characterization.
Causality Behind Experimental Choices:
-
Biochemical First: It is fundamentally important to first determine if the compound can inhibit the purified target protein (e.g., a kinase) in a clean, isolated system. This confirms the direct mechanism of action without the complexities of cellular uptake, metabolism, or off-target effects.[3][4]
-
Confirming Cellular Access and Binding: A potent biochemical inhibitor is of little use if it cannot enter a cell and engage its target. Therefore, the next logical step is a target engagement assay in live cells.[5][6][7] This provides evidence that the compound interacts with its intended target in a physiological environment.[8]
-
Measuring the Functional Outcome: Once target binding in the cell is confirmed, the final step is to measure the desired biological consequence. For an anti-cancer agent targeting a survival pathway, this is typically a reduction in cell proliferation or viability.[9]
Key Challenges with Imidazo[1,2-a]pyridines: Fused bicyclic ring systems, including imidazo[1,2-a]pyridines, can present challenges with physicochemical properties like high lipophilicity and poor aqueous solubility.[10] It is imperative to assess compound solubility in assay buffers early on. The use of DMSO is common, but its final concentration should be kept low (typically ≤1%) and consistent across all experiments to avoid artifacts.[11]
Biochemical Assays: Quantifying Direct Enzyme Inhibition
The primary goal of a biochemical assay is to determine the potency of an inhibitor, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%). For protein kinases, which are common targets of imidazo[1,2-a]pyridine inhibitors, luminescence-based assays that measure ATP consumption are the industry standard due to their high sensitivity, scalability, and non-radioactive format.[11][12][13]
Protocol 2.1: Luminescence-Based Kinase Activity Assay (e.g., ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[14] The amount of ADP is directly proportional to kinase activity, and the luminescent signal generated is therefore also directly proportional to enzyme activity.[12][15]
Principle of Operation:
-
Kinase Reaction: Kinase + Substrate + ATP → Phospho-substrate + ADP
-
ATP Depletion: Unconsumed ATP is removed by a specific reagent.
-
ADP to ATP Conversion: ADP is converted to ATP by a kinase detection reagent.
-
Signal Generation: The newly generated ATP is used by a luciferase to produce a stable "glow-style" luminescent signal.
dot graph LR; subgraph "Step 1: Kinase Reaction" A[Kinase] --> C{ATP -> ADP}; B[Substrate] --> C; C --> D[Phosphorylated Substrate]; end subgraph "Step 2: Detection" E[ADP] --> F[ATP]; F --> G[Light]; H[Luciferase] --> G; end C -- ADP produced --> E; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A; B; D; E; H; node [shape=ellipse, style=filled, fillcolor="#E8F0FE", fontcolor="#202124"]; C; F; G; end caption: Principle of the ADP-Glo™ Kinase Assay.
Materials:
-
Purified active kinase of interest.
-
Specific peptide or protein substrate.[16]
-
Imidazo[1,2-a]pyridine inhibitor stock solution (in 100% DMSO).
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
ATP solution.
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar.
-
White, opaque 96- or 384-well assay plates.
-
Luminometer.
Step-by-Step Methodology:
-
Assay Optimization (Critical):
-
Enzyme Titration: Determine the optimal enzyme concentration that yields a robust signal within the linear range of the assay.
-
ATP Kₘ Determination: This is essential for accurately comparing inhibitor potencies.[17] Perform the kinase reaction with varying concentrations of ATP to determine the Michaelis constant (Kₘ). For subsequent inhibitor screening, use an ATP concentration equal to or very near the Kₘ.
-
-
Inhibitor Preparation:
-
Perform a serial dilution of the imidazo[1,2-a]pyridine inhibitor in 100% DMSO. A common starting point is a 10-point, 3-fold dilution series starting from 1 mM.
-
Dilute these stocks into the assay buffer to create the final working concentrations. Ensure the final DMSO concentration in the assay is constant and typically ≤1%.
-
-
Assay Execution (Example for 384-well plate, 15 µL final volume):
-
Add 2.5 µL of assay buffer containing the appropriate concentration of substrate to all wells.
-
Add 2.5 µL of diluted inhibitor to sample wells. For controls, add 2.5 µL of buffer with the same percentage of DMSO (vehicle control, 100% activity) or a known potent inhibitor/no enzyme (background control, 0% activity).
-
To initiate the reaction, add 5 µL of a 2X enzyme/2X ATP solution (prepared in assay buffer at the pre-determined optimal concentrations).
-
Incubate the plate at room temperature for the desired time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate the luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Read the luminescence on a plate reader.
-
Data Analysis:
-
Subtract the background control luminescence from all other readings.
-
Normalize the data by setting the vehicle control as 100% activity.
-
% Activity = (Signal_inhibitor / Signal_vehicle) * 100
-
-
Plot the % Activity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.
| Control Type | Purpose | Expected Result |
| Vehicle Control | Represents uninhibited kinase activity (100% activity). | High luminescence signal. |
| Background Control | Represents no kinase activity (0% activity). | Low/baseline luminescence. |
| Positive Control | A known inhibitor of the target kinase. | Dose-dependent decrease in luminescence. |
Cell-Based Assays: From Target Engagement to Phenotype
While biochemical assays confirm direct potency, cell-based assays are essential to verify that an inhibitor works in a more complex, biologically relevant system.[3][18]
Protocol 3.1: Cellular Target Engagement via NanoBRET™ Assay
The Bioluminescence Resonance Energy Transfer (BRET) assay is a powerful technique for measuring protein-protein interactions or, in this case, the binding of a small molecule to its target protein in living cells.[19][20] It relies on energy transfer between a bioluminescent donor (e.g., NanoLuc® Luciferase) fused to the target protein and a fluorescent acceptor (a tracer ligand that binds to the same target). An effective inhibitor will compete with the tracer, disrupting the BRET signal.
Principle of Operation:
-
Cellular Setup: Cells are engineered to express the target kinase as a fusion protein with a NanoLuc® luciferase (the energy donor).
-
Tracer Binding: A cell-permeable fluorescent tracer, which also binds to the target kinase, is added (the energy acceptor). When bound, the donor and acceptor are in close proximity (<10 nm).[21][22]
-
Energy Transfer: A substrate for the luciferase is added, generating light. If the tracer is bound, this energy is transferred to the fluorophore, which then emits light at a different wavelength.
-
Inhibitor Competition: The test inhibitor competes with the fluorescent tracer for binding to the target. This competition separates the donor and acceptor, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line).
-
Plasmid DNA for Target-NanoLuc® fusion protein.
-
Transfection reagent.
-
NanoBRET™ tracer and Nano-Glo® Substrate (Promega).
-
Opti-MEM™ I Reduced Serum Medium.
-
White, opaque 96-well cell culture plates.
-
Dual-channel luminometer with appropriate filters (e.g., 450 nm and >600 nm).
Step-by-Step Methodology:
-
Cell Preparation and Transfection:
-
Seed HEK293 cells in a 96-well plate at an appropriate density to reach ~80-90% confluency the next day.
-
On the following day, transfect the cells with the Target-NanoLuc® plasmid DNA according to the manufacturer's protocol.
-
Incubate for 24 hours to allow for protein expression.
-
-
Compound Treatment:
-
Prepare serial dilutions of the imidazo[1,2-a]pyridine inhibitor in Opti-MEM™.
-
Prepare a solution of the fluorescent tracer in Opti-MEM™ at 2X the final desired concentration.
-
Remove the growth medium from the cells and add the inhibitor dilutions.
-
Immediately add the tracer solution to all wells. Include vehicle-only (no inhibitor) and no-tracer controls.
-
Incubate at 37°C, 5% CO₂ for 2 hours.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Substrate according to the manufacturer's instructions.
-
Add the substrate to all wells.
-
Read the plate immediately on a dual-channel luminometer, measuring both the donor emission (~450 nm) and acceptor emission (>600 nm).
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission / Donor Emission).
-
Correct the BRET ratio by subtracting the ratio from the "no tracer" control wells.
-
Normalize the data, setting the vehicle control as 100% (or 0% inhibition) and a high concentration of a known potent inhibitor as 0% (or 100% inhibition).
-
Plot the corrected, normalized BRET signal against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the cellular EC50 value.
Protocol 3.2: Cellular Viability/Proliferation Assay
This assay measures the overall health and metabolic activity of a cell population, serving as a functional readout for inhibitors targeting pathways essential for cell survival and growth, such as the Akt/mTOR pathway often targeted by imidazo[1,2-a]pyridines.[2] Luminescence-based assays that quantify intracellular ATP levels are a common method.
Principle of Operation: The amount of ATP in a cell population is directly proportional to the number of metabolically active, viable cells. A lytic reagent releases ATP from the cells, which then drives a luciferase-mediated reaction to produce light. A decrease in cell viability due to the inhibitor results in a lower ATP content and thus a lower luminescent signal.
dot graph TD; subgraph "PI3K/Akt/mTOR Pathway" direction LR A[Growth Factor] --> B[Receptor]; B --> C[PI3K]; C --> D[Akt]; D --> E[mTOR]; E --> F[Cell Growth & Proliferation]; end subgraph "Inhibitor Action" G[Imidazo[1,2-a]pyridine] --x H{PI3K/Akt}; end H --> I[Apoptosis /Reduced Proliferation]; style G fill:#EA4335, fontcolor="#FFFFFF" style I fill:#F1F3F4 linkStyle 10 stroke:#EA4335,stroke-width:2px; end caption: Inhibition of a survival pathway leads to reduced viability.
Materials:
-
Cancer cell line known to be dependent on the target pathway (e.g., A375 melanoma or HeLa cervical cancer cells[2]).
-
Complete cell culture medium.
-
Imidazo[1,2-a]pyridine inhibitor stock.
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.
-
White, opaque 96-well cell culture plates.
-
Luminometer.
Step-by-Step Methodology:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the inhibitor in the complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the various inhibitor concentrations. Include vehicle-only controls.
-
Incubate the plate for a period relevant to the cell doubling time (e.g., 48 or 72 hours) at 37°C, 5% CO₂.
-
-
Signal Detection:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of medium in each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data by setting the luminescence from the vehicle-treated wells to 100% viability.
-
Plot the % viability against the logarithm of the inhibitor concentration and fit to a sigmoidal dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| High Well-to-Well Variability | Inconsistent pipetting; Edge effects in plates; Cell clumping. | Use calibrated multichannel pipettes; Avoid using outer wells or fill them with buffer; Ensure single-cell suspension before seeding. |
| No Kinase Activity (Biochemical) | Inactive enzyme; Incorrect buffer components; Substrate not suitable. | Verify enzyme activity with a positive control substrate/inhibitor; Check buffer pH and Mg²⁺ concentration; Test alternative generic substrates.[16] |
| Inhibitor Inactive in Biochemical Assay | Compound precipitated; ATP concentration too high; Incorrect mechanism. | Check compound solubility in final buffer; Ensure ATP is at Kₘ; The compound may require cellular metabolism to become active or may not be a direct enzyme inhibitor.[23] |
| Potent Biochemically, Weak in Cells | Poor cell permeability; Compound is an efflux pump substrate; Compound is rapidly metabolized. | Assess compound properties (e.g., pKa, logP)[24]; Run assay with efflux pump inhibitors; Analyze compound stability in cell media/lysate. |
| High Background in BRET Assay | Spectral overlap; Autofluorescence of compound. | Ensure use of appropriate filters for donor/acceptor; Run a counterscreen to check for compound interference with the luciferase/fluorophore. |
References
- Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application. Google Cloud.
- Biochemical Kinase Assays. Thermo Fisher Scientific - US.
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
- Studying Protein Interactions with BRET and NanoLuc® Luciferase. Promega Corporation.
- Bioluminescence resonance energy transfer (BRET) to monitor protein‑protein interactions. Revvity.
- Luminescent Assay Kits. BPS Bioscience.
- AlphaLISA® Assay Kits. BPS Bioscience.
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH.
- Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells. PMC - NIH.
- Cell-based Assays for Drug Discovery. Reaction Biology.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- The role of cell-based assays for drug discovery. News-Medical.Net.
- Cell-Based Assays. Sigma-Aldrich.
- Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. PMC - NIH.
- Biochemical kinase assay to improve potency and selectivity. Domainex.
- Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
- Strategies for target and pathway engagement in cellular assays. Medicines Discovery Catapult.
- Determining target engagement in living systems. PMC - NIH.
- Target Engagement Assays. DiscoverX.
- Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. PMC.
- Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
- Why does my inhibitor not work in an in vitro kinase assay?. ResearchGate.
- Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. NIH.
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PMC - PubMed Central.
- Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates. NIH.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 7. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Target Engagement Assays [discoverx.com]
- 9. news-medical.net [news-medical.net]
- 10. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. domainex.co.uk [domainex.co.uk]
- 16. Enzyme Activity Assays for Protein Kinases: Strategies to Identify Active Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell-Based Assays [sigmaaldrich.com]
- 19. Bioluminescence Resonance Energy Transfer (BRET) Assay: Principle and Application - Creative Proteomics [iaanalysis.com]
- 20. Studying Protein Interactions with BRET and NanoLuc® Luciferase [worldwide.promega.com]
- 21. resources.revvity.com [resources.revvity.com]
- 22. Bioluminescence Resonance Energy Transfer to Detect Protein-Protein Interactions in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Imidazo[1,2-a]pyridine-3-carboxamides as Anti-Tuberculosis Agents
Introduction: A New Paradigm in the Fight Against Tuberculosis
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from an infectious disease worldwide.[1][2] The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mtb has severely compromised the efficacy of current treatment regimens, creating an urgent need for novel therapeutics with new mechanisms of action.[3][4][5] The imidazo[1,2-a]pyridine-3-carboxamide (IPA) scaffold has emerged as a highly promising class of anti-TB agents, demonstrating potent activity against both drug-susceptible and drug-resistant Mtb strains.[6][7][8]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the application of imidazo[1,2-a]pyridine-3-carboxamides as anti-tuberculosis agents. We will delve into their mechanism of action, provide detailed protocols for their synthesis and evaluation, and discuss key structure-activity relationships (SAR) that drive their potent anti-mycobacterial activity. A notable example from this class is telacebec (Q203), a clinical candidate that has shown promise in human trials, underscoring the therapeutic potential of this scaffold.[9][10][11]
Mechanism of Action: Targeting the Mycobacterial Respiratory Chain
Imidazo[1,2-a]pyridine-3-carboxamides exert their anti-tuberculosis effect by targeting a critical enzyme in the mycobacterial electron transport chain: the ubiquinol-cytochrome c reductase, also known as the cytochrome bc1 complex.[9] Specifically, these compounds bind to the QcrB subunit of this complex.[3][4][12][13] This inhibition disrupts the electron flow, leading to a depletion of adenosine triphosphate (ATP) synthesis, which is essential for the survival of M. tuberculosis.[9] This targeted action against mycobacterial energy metabolism represents a novel mechanism of action, distinct from that of many existing anti-TB drugs, which is a key reason for their efficacy against resistant strains.
Caption: Mechanism of Action of Imidazo[1,2-a]pyridine-3-carboxamides.
Synthesis of Imidazo[1,2-a]pyridine-3-carboxamides: A Generalized Protocol
The synthesis of imidazo[1,2-a]pyridine-3-carboxamides is generally achieved through a multi-step process that is synthetically tractable.[7][14] A common route involves the initial formation of the imidazo[1,2-a]pyridine core, followed by amidation to introduce the carboxamide functionality.
Generalized Synthetic Scheme
Caption: Generalized Synthetic Workflow.
Protocol: Synthesis of a Representative Imidazo[1,2-a]pyridine-3-carboxamide
This protocol describes a general procedure for the synthesis of a 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxamide derivative.[7]
Step 1: Synthesis of Ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate
-
To a solution of 4-methyl-2-aminopyridine (1.0 eq) in a suitable solvent such as DME, add ethyl 2-chloroacetoacetate (1.2 eq).
-
Reflux the reaction mixture for 48 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate.
Step 2: Hydrolysis to 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid
-
Dissolve the ethyl 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add lithium hydroxide (LiOH) (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Acidify the reaction mixture with hydrochloric acid (HCl) to pH 3-4.
-
Collect the resulting precipitate by filtration, wash with water, and dry to yield the 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid.
Step 3: Amide Coupling to form the Imidazo[1,2-a]pyridine-3-carboxamide
-
To a solution of 2,7-dimethylimidazo[1,2-a]pyridine-3-carboxylic acid (1.0 eq) in a suitable solvent such as acetonitrile (ACN), add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq) and 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add the desired amine (R-NH2) (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final imidazo[1,2-a]pyridine-3-carboxamide.
In Vitro Evaluation Protocols
A series of in vitro assays are essential to characterize the anti-tuberculosis activity and selectivity of the synthesized imidazo[1,2-a]pyridine-3-carboxamides.
Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Serially dilute the compound in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
Inoculate the wells with a standardized suspension of M. tuberculosis H37Rv.
-
Incubate the plates at 37°C for 7-14 days.
-
Determine the MIC by visual inspection for the lowest concentration of the compound that prevents visible growth. Alternatively, a resazurin-based assay can be used for a colorimetric readout.
Protocol: Cytotoxicity Assay against Mammalian Cells
It is crucial to assess the toxicity of the compounds against mammalian cells to determine their selectivity index.
-
Seed a 96-well plate with a suitable mammalian cell line (e.g., Vero cells) and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Replace the medium in the wells with the medium containing the test compound.
-
Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.
-
Assess cell viability using a suitable method, such as the MTT or resazurin assay.
-
Calculate the 50% cytotoxic concentration (CC50).
Data Presentation: In Vitro Activity
| Compound | MIC against Mtb H37Rv (µM)[3][4][5] | CC50 against Vero Cells (µM)[15] | Selectivity Index (SI = CC50/MIC) |
| IPA-1 | 0.03 - 5 | >128 | >25.6 - >4267 |
| IPA-2 | 0.10 - 0.19 | >100 | >526 - >1000 |
| IPA-3 | 0.05 - 1.5 | >100 | >67 - >2000 |
| Isoniazid | 0.025 - 0.1 | >1000 | >10000 - >40000 |
| Rifampicin | 0.05 - 0.2 | >200 | >1000 - >4000 |
In Vivo Efficacy Evaluation: Murine Model of Tuberculosis
Animal models are indispensable for evaluating the in vivo efficacy of new anti-tuberculosis drug candidates.[16] The murine model of chronic tuberculosis is a well-established and widely used model.[17][18]
Protocol: Chronic Murine TB Infection Model
-
Infection: Infect mice (e.g., BALB/c or C57BL/6) via the aerosol route with a low dose of M. tuberculosis H37Rv to establish a lung infection.
-
Treatment Initiation: Begin treatment with the test compound 2-4 weeks post-infection, once a stable chronic infection is established.
-
Drug Administration: Administer the imidazo[1,2-a]pyridine-3-carboxamide orally or by another appropriate route, once daily for a specified duration (e.g., 4 weeks). Include positive control (e.g., isoniazid) and vehicle control groups.
-
Efficacy Assessment: At the end of the treatment period, euthanize the mice and harvest the lungs and spleens.
-
Bacterial Load Determination: Homogenize the organs and plate serial dilutions on Middlebrook 7H11 agar plates.
-
CFU Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU) to determine the bacterial load in each organ.
-
Data Analysis: Compare the CFU counts in the treated groups to the vehicle control group to determine the reduction in bacterial load.
Caption: Workflow for In Vivo Efficacy Testing.
Structure-Activity Relationship (SAR) Insights
Extensive SAR studies on the imidazo[1,2-a]pyridine-3-carboxamide scaffold have provided valuable insights for optimizing their anti-tuberculosis activity.[2][15]
-
Imidazo[1,2-a]pyridine Core: The core heterocyclic system is crucial for activity. Modifications to the pyridine ring, such as the introduction of methyl groups at the 2- and 7-positions, have been shown to be beneficial for potency.[6][7]
-
Carboxamide Linker: The carboxamide linker is a key feature. The nature of the amine component attached to the carboxamide has a significant impact on activity.
-
Substituents on the Amine Moiety: Aromatic and heteroaromatic rings attached to the amine are well-tolerated. The substitution pattern on these rings can be modulated to fine-tune the activity and pharmacokinetic properties of the compounds.[14] For instance, electron-donating groups on a terminal benzene ring have been shown to enhance potency.[14]
Conclusion and Future Directions
Imidazo[1,2-a]pyridine-3-carboxamides represent a compelling and validated class of anti-tuberculosis agents with a novel mechanism of action. Their potent activity against drug-resistant strains of M. tuberculosis makes them particularly valuable in the current landscape of TB drug discovery. The protocols and insights provided in this guide are intended to facilitate further research and development of this promising scaffold. Future efforts should focus on optimizing the pharmacokinetic and safety profiles of these compounds to identify new clinical candidates that can contribute to shorter, safer, and more effective treatment regimens for all forms of tuberculosis.
References
-
Lv, K., et al. (2020). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 207, 112739. [Link]
-
Creative Diagnostics. (n.d.). Screening and Evaluation of Anti-Tuberculosis Compounds. Retrieved from [Link]
-
Fletcher, S. J., & Cooper, C. B. (2020). In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. Expert Opinion on Drug Discovery, 15(3), 349-358. [Link]
-
Fletcher, S. J., & Cooper, C. B. (2020). In vitro drug discovery models for Mycobacterium tuberculosis relevant for host infection. Expert Opinion on Drug Discovery, 15(3), 349–358. [Link]
-
Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]
-
Qurient. (n.d.). Telacebec (Q203). Retrieved from [Link]
-
Abrahams, K. A., et al. (2012). Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB. PLoS ONE, 7(12), e52951. [Link]
-
Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466-470. [Link]
-
Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 589-611. [Link]
-
Hickey, A. J., et al. (2011). Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery. Antimicrobial Agents and Chemotherapy, 55(11), 5032-5038. [Link]
-
TB Alliance. (n.d.). Q203. Retrieved from [Link]
-
Martin, L. T., et al. (2021). One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics. Frontiers in Microbiology, 12, 636814. [Link]
-
Early, J. V., et al. (2021). In Vitro Profiling of Antitubercular Compounds by Rapid, Efficient, and Nondestructive Assays Using Autoluminescent Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 65(8), e00301-21. [Link]
-
Nikonenko, B. V., et al. (2005). Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 49(3), 929-933. [Link]
-
Andreu, N., et al. (2013). Rapid in vivo assessment of drug efficacy against Mycobacterium tuberculosis using an improved firefly luciferase. Journal of Antimicrobial Chemotherapy, 68(9), 2118-2127. [Link]
-
RTI International. (n.d.). Assessment of tuberculosis drug efficacy using preclinical animal models and in vitro predictive techniques. Retrieved from [Link]
-
Abrahams, K. A., et al. (2012). Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB. PLoS One, 7(12), e52951. [Link]
-
Moraski, G. C., et al. (2016). Arrival of Imidazo[2,1-b]thiazole-5-carboxamides: Potent Anti-tuberculosis Agents That Target QcrB. ACS Infectious Diseases, 2(4), 237-243. [Link]
-
Lee, S., et al. (2022). Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects. Antimicrobial Agents and Chemotherapy, 66(2), e01551-21. [Link]
-
de Jager, V. R., et al. (2020). Telacebec (Q203), a New Antituberculosis Agent. The New England Journal of Medicine, 382(1), 83-85. [Link]
-
Guo, H., et al. (2021). Structure of mycobacterial CIII2CIV2 respiratory supercomplex bound to the tuberculosis drug candidate telacebec (Q203). eLife, 10, e69234. [Link]
-
Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS medicinal chemistry letters, 2(6), 466-470. [Link]
-
Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 589-611. [Link]
-
Samala, G., et al. (2022). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Bioorganic & Medicinal Chemistry Letters, 62, 128637. [Link]
-
Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 589-611. [Link]
-
Bassett, I. M., et al. (2018). Detection of inhibitors of phenotypically drug-tolerant Mycobacterium tuberculosis using an in vitro bactericidal screen. Tuberculosis, 111, 10-17. [Link]
-
Singh, V., et al. (2023). Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. RSC Medicinal Chemistry, 14(4), 589-611. [Link]
-
de Oliveira, C. S. A., et al. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Molecules, 29(1), 226. [Link]
-
Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466-470. [Link]
-
Onajole, O. K., et al. (2020). Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents. Chemical Biology & Drug Design, 96(3), 960-969. [Link]
-
Lv, K., et al. (2020). Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives. European Journal of Medicinal Chemistry, 207, 112739. [Link]
-
Moraski, G. C., et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters, 2(6), 466-470. [Link]
Sources
- 1. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB | PLOS One [journals.plos.org]
- 4. Identification of Novel Imidazo[1,2-a]pyridine Inhibitors Targeting M. tuberculosis QcrB - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of novel imidazo[1,2-a]pyridinecarboxamides as potent anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Telacebec (Q203) | Qurient [qurient.com]
- 10. tballiance.org [tballiance.org]
- 11. Safety, Tolerability, and Pharmacokinetics of Telacebec (Q203), a New Antituberculosis Agent, in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Identification of novel imidazo[1,2-a]pyridine inhibitors targeting M. tuberculosis QcrB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Design, synthesis and antimycobacterial activity of novel imidazo[1,2-a]pyridine-3-carboxamide derivatives [pubmed.ncbi.nlm.nih.gov]
- 15. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anti-Tuberculosis Drugs Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 17. journals.asm.org [journals.asm.org]
- 18. Frontiers | One Size Fits All? Not in In Vivo Modeling of Tuberculosis Chemotherapeutics [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Welcome to the technical support guide for the synthesis of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde (CAS: 118001-76-6)[1][2][3][4]. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-proven insights to help you navigate the common challenges in this synthesis, optimize your reaction yields, and ensure the purity of your final product. This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
Overview of the Primary Synthetic Pathway
The most common and reliable route to 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde involves a two-stage process. First, the imidazo[1,2-a]pyridine core is constructed, typically functionalized with a hydroxymethyl group at the 2-position. This is followed by a Williamson ether synthesis to couple the heterocyclic alcohol with 4-hydroxybenzaldehyde.
Caption: General two-stage synthetic workflow.
This guide will focus primarily on troubleshooting the second stage—the Williamson ether synthesis—as it is often the more challenging step with a higher potential for yield loss and side product formation.
Troubleshooting Guide: Key Experimental Issues
This section is formatted as a series of questions that our application scientists frequently encounter. Each answer provides a deep dive into the underlying chemistry and offers practical solutions.
Question 1: My Williamson ether synthesis yield is consistently low or fails completely. What are the most likely causes?
This is the most common issue. Low yield in a Williamson ether synthesis is typically traced back to one of four areas: the base, the solvent, the leaving group, or competing side reactions.
Answer:
The reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile in an SN2 reaction. Failure can occur at either step. Let's break down the critical parameters.
A. Ineffective Deprotonation (Choice of Base) The pKa of the hydroxyl group on (Imidazo[1,2-a]pyridin-2-yl)methanol is not sufficiently low to be fully deprotonated by weaker bases like carbonates (e.g., K₂CO₃) or hydroxides in this context.
-
Expert Insight: You must use a strong base capable of irreversibly deprotonating the alcohol. Sodium hydride (NaH) is the industry standard for this reaction. It reacts to form the sodium alkoxide and H₂(g), driving the equilibrium forward.
-
Protocol Validation: Before adding your electrophile (4-hydroxybenzaldehyde derivative), ensure the deprotonation is complete. After adding NaH to your solution of the alcohol in an anhydrous solvent, you should observe hydrogen gas evolution. Allow this to stir for 30-60 minutes at 0 °C to room temperature until bubbling ceases. This confirms the formation of the nucleophile.
B. Suboptimal Solvent Choice The SN2 reaction is highly sensitive to the solvent.
-
Expert Insight: The ideal solvent must be polar aprotic. Such solvents solvate the cation (Na⁺) but not the alkoxide anion, leaving the nucleophile "naked" and highly reactive. Protic solvents (like ethanol or water) will protonate the alkoxide, killing the reaction.
-
Recommendations:
-
Dimethylformamide (DMF): Excellent choice due to its high polarity and boiling point, allowing for a wide temperature range.
-
Acetonitrile (ACN): Another strong candidate.
-
Tetrahydrofuran (THF): Can be effective, but its lower polarity may result in slower reaction times.
-
-
Trustworthiness Check: Crucially, the solvent must be anhydrous . Water will instantly quench the NaH and any formed alkoxide. Always use a freshly opened bottle of anhydrous solvent or a solvent passed through a purification system.
C. Poor Leaving Group on the Electrophile While it is common to attempt this reaction with 4-fluorobenzaldehyde or 4-chlorobenzaldehyde, the Williamson ether synthesis is not an SNAr reaction. It is an SN2 reaction where the alkoxide displaces a leaving group on an alkyl chain. Therefore, you should not be using 4-hydroxybenzaldehyde directly with the imidazopyridine halide. The correct coupling partners are (Imidazo[1,2-a]pyridin-2-yl)methanol and a benzaldehyde derivative with a leaving group on the methoxy bridge.
However, the title compound's synthesis involves coupling the alkoxide of (Imidazo[1,2-a]pyridin-2-yl)methanol with 4-formylphenyl halide or sulfonate. For this specific reaction, the typical approach is to first prepare (Imidazo[1,2-a]pyridin-2-yl)methyl chloride or mesylate from the corresponding alcohol.
D. Competing Elimination Reaction (E2) The alkoxide is a strong base, which can promote a competing E2 elimination reaction if the electrophile's structure allows for it.[5] For this specific synthesis, this is less of a concern as the displacement occurs at a primary carbon (the -CH₂- group), where SN2 is heavily favored.
Troubleshooting Flowchart
Caption: Troubleshooting logic for the Williamson ether synthesis step.
Question 2: I'm seeing multiple spots on my TLC plate that are difficult to separate. What are the likely side products?
Answer:
Impurity generation is a significant challenge. Besides unreacted starting materials, two primary side reactions can occur:
A. N-Alkylation of the Imidazo[1,2-a]pyridine Ring The imidazo[1,2-a]pyridine scaffold contains multiple nitrogen atoms.[6] While the alkoxide is the desired nucleophile, under certain conditions, the nitrogen atoms on the ring system can also be alkylated, leading to regioisomers that are often difficult to separate from the desired O-alkylated product.
-
Expert Insight: This issue is more prevalent if the deprotonation of the alcohol is incomplete. The nitrogen atoms are less nucleophilic than the alkoxide, but if the primary nucleophile is not present in sufficient concentration, N-alkylation can compete.
-
Solution:
-
Order of Addition: Always add the base to the alcohol first and ensure deprotonation is complete before adding the electrophile (e.g., 4-(chloromethyl)benzaldehyde).
-
Temperature Control: Perform the deprotonation at 0 °C. While the SN2 reaction may require heating, a slow, controlled addition of the electrophile at a lower temperature initially can favor O-alkylation.
-
B. Self-Condensation or Polymerization 4-hydroxybenzaldehyde can potentially react with itself or other electrophiles under strongly basic conditions. This can lead to oligomeric or polymeric byproducts that appear as a baseline streak or intractable material on a TLC plate.
-
Expert Insight: This is why the reaction is performed by generating the imidazopyridine alkoxide first, then adding the benzaldehyde electrophile. Reversing the order (adding base to a mixture of both starting materials) is highly discouraged.
Data Summary: Key Reaction Parameters
| Parameter | Recommendation | Rationale (Causality) |
| Base | Sodium Hydride (NaH), 60% dispersion in mineral oil | Irreversibly deprotonates the alcohol, driving the reaction forward.[5] |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic medium maximizes the nucleophilicity of the alkoxide for SN2.[5] |
| Temperature | 0 °C for deprotonation, then RT to 60 °C for SN2 | Balances reaction rate against potential side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents quenching of the strong base and alkoxide by atmospheric moisture. |
| Monitoring | Thin Layer Chromatography (TLC) | Allows for tracking the consumption of starting material and appearance of the product. |
Experimental Protocol: Optimized Williamson Ether Synthesis
This protocol is a self-validating system designed for high yield and purity.
Reagents:
-
(Imidazo[1,2-a]pyridin-2-yl)methanol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in oil (1.2 eq)
-
4-(chloromethyl)benzaldehyde or a suitable equivalent (1.1 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool to room temperature under a stream of nitrogen.
-
Alcohol Dissolution: Add (Imidazo[1,2-a]pyridin-2-yl)methanol to the flask, followed by anhydrous DMF (approx. 0.1 M concentration). Stir until fully dissolved.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add the NaH portion-wise over 10 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.
-
Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for another 30 minutes. A clear solution or a fine suspension should form, and gas evolution should cease.
-
Electrophile Addition: Dissolve the 4-(chloromethyl)benzaldehyde in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at room temperature over 15 minutes.
-
Reaction: Heat the reaction mixture to 50-60 °C and monitor its progress by TLC (e.g., using a 1:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Workup: After the reaction is complete (as judged by TLC), cool the mixture to 0 °C and cautiously quench by the slow, dropwise addition of water to destroy any excess NaH.
-
Extraction: Dilute the mixture with water and extract with a suitable organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: Are there alternative synthetic routes to the imidazo[1,2-a]pyridine core? A: Yes, several modern methods exist. The Groebke-Blackburn-Bienaymé reaction is a powerful one-pot, three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide, which can rapidly generate diverse imidazo[1,2-a]pyridines.[7][8] Transition-metal-catalyzed methods, particularly using copper or palladium, have also been developed for the efficient C-N bond formation required for the cyclization.[9][10]
Q2: How can I be certain of the final product's structure and purity? A: A combination of analytical techniques is essential.
-
¹H and ¹³C NMR: Will confirm the chemical structure, showing characteristic peaks for the aromatic protons, the aldehyde proton (~9.9-10.1 ppm), and the methylene bridge protons (~5.2-5.4 ppm).
-
High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement to confirm the elemental formula (C₁₅H₁₂N₂O₂)[3].
-
LC-MS or HPLC: Used to determine the purity of the final compound.
Q3: What are the primary safety concerns for this synthesis? A: The main hazard is the use of sodium hydride (NaH). It is a highly flammable solid that reacts violently with water to produce hydrogen gas, which can ignite. Always handle NaH in an inert atmosphere (glovebox or under nitrogen/argon) and use anhydrous solvents. The quenching step must be performed slowly and at low temperatures.
References
-
Bader, S. J., et al. (2018). Route Selection and Optimization in the Synthesis of Two Imidazopyridine Inhibitors of DGAT-2. Organic Process Research & Development. Available at: [Link]
-
ResearchGate. (2020). Optimization of reaction condition for the formation of imidazo pyridine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
BIO Web of Conferences. (2024). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]
-
ACS Infectious Diseases. (2023). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. Available at: [Link]
-
MDPI. (n.d.). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Available at: [Link]
-
MDPI. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Available at: [Link]
-
ResearchGate. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Available at: [Link]
-
Reen, G. K., et al. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Chem-Station. (2014). Williamson Ether Synthesis. Available at: [Link]
-
MDPI. (2023). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. Available at: [Link]
-
E3S Web of Conferences. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. Available at: [Link]
-
Bagdi, A. K., et al. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications. Available at: [Link]
- Google Patents. (2021). WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
-
PubChem. (n.d.). 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. Available at: [Link]
-
Royal Society of Chemistry. (2023). Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. Available at: [Link]
Sources
- 1. 4-(Imidazo 1,2-a pyridin-2-ylmethoxy)benzaldehyde 118001-76-6 [sigmaaldrich.com]
- 2. 4-(Imidazo 1,2-a pyridin-2-ylmethoxy)benzaldehyde 118001-76-6 [sigmaaldrich.com]
- 3. 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | C15H12N2O2 | CID 739244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting common issues in imidazo[1,2-a]pyridine synthesis
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are actively working with this important heterocyclic scaffold. Here, we address common challenges encountered during synthesis, purification, and characterization in a practical, question-and-answer format, grounded in established scientific principles and field-proven insights.
Part 1: Troubleshooting Low Yields and Side Reactions
Low product yield is one of the most frequent challenges in organic synthesis. In the case of imidazo[1,2-a]pyridines, this can stem from various factors including suboptimal reaction conditions, the nature of the starting materials, and the formation of side products.
Q1: My reaction yield is consistently low in the classical synthesis using a 2-aminopyridine and an α-haloketone. What are the likely causes and how can I improve it?
A1: The reaction between a 2-aminopyridine and an α-haloketone, a variation of the Tschitschibabin reaction, is a cornerstone for imidazo[1,2-a]pyridine synthesis.[1][2] Low yields in this reaction can often be attributed to several factors:
-
Insufficient reaction temperature or time: This condensation requires sufficient energy to proceed to completion. Ensure your reaction is heated appropriately, often to reflux in solvents like ethanol or DMF, and monitor the reaction progress by TLC until the starting materials are consumed.
-
Base strength and stoichiometry: A base is often used to neutralize the HBr or HCl generated during the reaction. If the base is too weak or used in insufficient amounts, the reaction mixture can become acidic, protonating the 2-aminopyridine and reducing its nucleophilicity. Common bases include sodium bicarbonate or potassium carbonate.[3]
-
Purity of starting materials: Impurities in either the 2-aminopyridine or the α-haloketone can interfere with the reaction. Ensure your starting materials are pure before commencing.
-
Side reactions: The α-haloketone can undergo self-condensation or other side reactions under basic conditions.
Optimization Workflow:
Caption: Troubleshooting workflow for low yield in imidazo[1,2-a]pyridine synthesis.
Q2: I am attempting a multicomponent reaction (MCR), specifically a Groebke-Blackburn-Bienaymé reaction, and I'm getting a complex mixture of products. How can I improve the selectivity?
A2: The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot method for synthesizing 3-aminoimidazo[1,2-a]pyridines from a 2-aminopyridine, an aldehyde, and an isocyanide.[4][5][6][7] However, the formation of multiple products can be a significant issue.
-
Catalyst Choice: The GBB reaction is often acid-catalyzed. The choice and amount of catalyst can significantly impact the reaction outcome. Common catalysts include Sc(OTf)₃, ZrCl₄, and iodine.[8] Sometimes, simply using a milder catalyst like ammonium chloride can improve the selectivity.[9]
-
Order of Reagent Addition: While designed as a one-pot reaction, sometimes a stepwise addition of reagents can minimize side product formation. For instance, pre-forming the imine from the 2-aminopyridine and aldehyde before adding the isocyanide can lead to a cleaner reaction profile.
-
Solvent Effects: The polarity of the solvent can influence the reaction pathway. Solvents like methanol, ethanol, or even water are commonly used.[10][11][12] Experimenting with different solvents can help favor the desired reaction pathway.
-
Steric Hindrance: Bulky substituents on any of the three components can hinder the reaction and lead to lower yields or different products.[5] If possible, consider using less sterically hindered starting materials.
Experimental Protocol: Catalyst Screening for GBB Reaction
-
Set up parallel reactions in small vials, each with a different catalyst (e.g., Sc(OTf)₃, I₂, NH₄Cl) at a concentration of 10 mol%.
-
To each vial, add the 2-aminopyridine (1 mmol), aldehyde (1 mmol), and isocyanide (1.1 mmol) in a suitable solvent (e.g., 2 mL of ethanol).
-
Stir the reactions at room temperature or a slightly elevated temperature (e.g., 50 °C).
-
Monitor the reactions by TLC or LC-MS at regular intervals (e.g., 1, 4, and 24 hours).
-
Analyze the crude reaction mixtures to determine the relative ratios of the desired product to side products for each catalyst.
Q3: The electronic properties of the substituents on my 2-aminopyridine seem to be affecting my reaction outcome. Can you explain this?
A3: Yes, the electronic nature of the substituents on the 2-aminopyridine ring has a profound effect on its reactivity.
-
Electron-donating groups (EDGs) such as methyl (-CH₃) or methoxy (-OCH₃) increase the electron density of the pyridine ring, making the ring nitrogen more nucleophilic. This generally accelerates the initial step of the reaction (nucleophilic attack on the α-haloketone or imine intermediate), often leading to higher yields and faster reaction times.[13]
-
Electron-withdrawing groups (EWGs) like nitro (-NO₂) or cyano (-CN) decrease the electron density of the pyridine ring, reducing the nucleophilicity of the ring nitrogen. This can significantly slow down the reaction or even prevent it from occurring under standard conditions. In such cases, more forcing conditions (higher temperatures, stronger bases, or more active catalysts) may be necessary.
| Substituent Type | Effect on 2-Aminopyridine | Impact on Reaction Rate | Recommended Action |
| Electron-Donating (e.g., -CH₃, -OCH₃) | Increases nucleophilicity | Generally faster | Standard conditions are often sufficient. |
| Electron-Withdrawing (e.g., -NO₂, -CN) | Decreases nucleophilicity | Generally slower | Use higher temperatures, stronger bases, or consider microwave irradiation. |
Part 2: Purification and Isolation Challenges
Even with a successful reaction, isolating the pure imidazo[1,2-a]pyridine can be challenging due to the presence of unreacted starting materials, side products, or the physical properties of the product itself.
Q4: My crude product is a dark, oily residue that is difficult to purify by column chromatography. What are my options?
A4: This is a common issue, especially with nitrogen-containing heterocycles which can be basic and interact strongly with silica gel.
-
Trituration: Before attempting chromatography, try triturating the crude oil with a non-polar solvent like hexanes, diethyl ether, or a mixture of both. This can often precipitate the desired product as a solid, leaving many of the more soluble impurities behind.
-
Acid-Base Extraction: If your product is basic, you can dissolve the crude mixture in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash it with a dilute acid solution (e.g., 1M HCl). Your product should move into the aqueous layer as the hydrochloride salt. The layers can then be separated, and the aqueous layer basified (e.g., with NaHCO₃ or NaOH) to precipitate the pure product, which can then be extracted back into an organic solvent.
-
Column Chromatography on Alumina: If silica gel is causing issues (e.g., streaking or decomposition), consider using basic or neutral alumina as the stationary phase.[14]
-
Recrystallization: If you can obtain a solid, even an impure one, recrystallization is a powerful purification technique. Experiment with different solvents or solvent pairs (e.g., ethanol/water, ethyl acetate/hexanes) to find a system where your compound has high solubility at high temperatures and low solubility at room temperature or below.[14]
Q5: I am having trouble separating my desired product from a very closely related side product on a silica gel column. What can I do to improve the separation?
A5: Improving the resolution in column chromatography often requires a systematic approach.
-
Optimize the Solvent System: The ideal Rf value for your desired compound on TLC for good separation is typically between 0.2 and 0.4.[14] If your spots are too high (high Rf), decrease the polarity of your eluent. If they are too low, increase the polarity.
-
Use a Gradient Elution: Instead of using a single solvent system (isocratic elution), a gradual increase in the polarity of the eluent (gradient elution) can help to better separate compounds with similar polarities.
-
Dry Loading: If your compound is not very soluble in the eluent, it can lead to band broadening. Adsorbing your crude material onto a small amount of silica gel and then loading this solid onto the column (dry loading) can result in sharper bands and better separation.[14]
-
Consider a Different Stationary Phase: If all else fails, a different stationary phase like alumina or even reverse-phase silica may provide the different selectivity needed for separation.
Part 3: Spectroscopic Characterization
Unambiguous characterization of your synthesized imidazo[1,2-a]pyridine is crucial. NMR and IR spectroscopy are powerful tools for this purpose.
Q6: What are the key characteristic signals I should look for in the ¹H NMR spectrum of an imidazo[1,2-a]pyridine?
A6: The ¹H NMR spectrum of the imidazo[1,2-a]pyridine core has several characteristic features that can aid in its identification. The chemical shifts will vary depending on the substituents, but the general regions are often consistent.[15][16][17][18][19]
| Proton | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| H-5 | 7.9 - 8.2 | d or dd | Typically the most downfield proton due to the deshielding effect of the adjacent nitrogen. |
| H-8 | 7.5 - 7.8 | d or dd | |
| H-7 | 7.0 - 7.4 | t or ddd | |
| H-6 | 6.7 - 7.0 | t or ddd | |
| H-2 | 7.5 - 7.8 | s or d | Chemical shift is highly dependent on the substituent at C-2. |
| H-3 | 7.2 - 7.6 | s or d | Chemical shift is highly dependent on the substituent at C-3. |
Example ¹H NMR Data for Selected Imidazo[1,2-a]pyridine Derivatives: [15]
| Compound | Solvent | H-2 (ppm) | H-3 (ppm) | H-5 (ppm) | H-6 (ppm) | H-7 (ppm) | H-8 (ppm) |
| 8-Amino-imidazo[1,2-a]pyridine derivative | CDCl₃ | - | - | 6.6 (d) | 6.8 (t) | - | 9.2 (d) |
Q7: My ¹H NMR spectrum is complex and the peaks are overlapping. How can 2D NMR techniques help?
A7: When the 1D ¹H NMR spectrum is crowded or ambiguous, 2D NMR experiments are invaluable for structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). It is extremely useful for tracing out the connectivity of the pyridine ring protons (H-5 through H-8).
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment shows correlations between protons and the carbons they are directly attached to. It allows you to definitively assign the proton signals to their corresponding carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the overall connectivity of the molecule, including the positions of substituents.
2D NMR Analysis Workflow:
Caption: Workflow for using 2D NMR to elucidate the structure of imidazo[1,2-a]pyridines.
Q8: What are the characteristic IR absorption bands for imidazo[1,2-a]pyridines?
A8: Infrared (IR) spectroscopy is useful for identifying key functional groups in your molecule. For the imidazo[1,2-a]pyridine core, you should look for:
-
C=N and C=C stretching vibrations: These appear in the 1650-1450 cm⁻¹ region.[16]
-
C-H stretching of the aromatic rings: These are typically found just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).
-
C-H bending vibrations: These appear in the fingerprint region (below 1500 cm⁻¹) and can sometimes be used to infer the substitution pattern on the rings.
Of course, you will also see absorption bands corresponding to any other functional groups present in your molecule (e.g., a strong C=O stretch around 1700 cm⁻¹ for a ketone or ester, or a broad O-H stretch around 3300 cm⁻¹ for an alcohol or carboxylic acid).
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines.
- BenchChem. (2025). spectroscopic analysis comparison of imidazo[1,2-a]pyridine isomers.
- PubMed. (2024).
- National Institutes of Health. (n.d.). Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes.
- PubMed Central. (2025).
- BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)
- Chemical Methodologies. (n.d.). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis.
- PubMed Central. (2024). Atroposelective synthesis of axially chiral imidazo[1,2-a]pyridines via asymmetric multicomponent reaction.
- ResearchGate. (n.d.). Groebke–Blackburn–Bienaymé products of imidazo[1,2-a] pyridine-based....
- Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines.
- BenchChem. (2025). Technical Support Center: Purification of 2-(Furan-2-yl)
- RSC Publishing. (n.d.).
- DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).
- ResearchGate. (n.d.). Constructing amides 3 directly from α-haloketones 1 and 2-aminopyridines 2. aReaction conditions.
- MDPI. (2024). Multicomponent One-Pot Synthesis of Imidazo[1,2-a]pyridine Functionalized with Azides.
- ACS Publications. (n.d.). The Reaction of 2-Aminopyridine with α-Halo Ketones.
- ScienceDirect. (1975). The synthesis and some chemical and spectroscopic properties of imidazo [1,2-a] pyrazine.
- Wiley Online Library. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review.
- ACS Omega. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- National Institutes of Health. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines.
- RSC Publishing. (2023).
- ResearchGate. (2026). (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction.
- MDPI. (2024).
- Scribd. (n.d.). Imidazo[1,2-a]pyridines Reactions & Prep | PDF.
- MDPI. (n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW.
- ACS Omega. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight.
- ResearchGate. (n.d.). (PDF) The Groebke‐Blackburn‐Bienaymé Reaction.
- RSC Publishing. (n.d.).
- ResearchGate. (n.d.). Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021.
- PubMed Central. (2023).
- RSC Publishing. (n.d.). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties.
- ResearchGate. (2025). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine.
- National Institutes of Health. (n.d.). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
- Wikipedia. (n.d.). Chichibabin reaction.
- DR-NTU. (n.d.). Revisiting the Chichibabin reaction: C2-amination of pyridines with a NaH-iodide composite.
- MDPI. (n.d.).
- ResearchGate. (n.d.). 1 H NMR spectrum of imidazo[1,2-a]pyridine 6a..
- ChemicalBook. (n.d.). Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07842F [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Effect of Electron-Donating Substituents and an Electric Field on the Δ EST of Selected Imidazopyridine Derivatives: A DFT Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. Imidazo[1,2-a]pyridine(274-76-0) 1H NMR spectrum [chemicalbook.com]
Technical Support Center: Optimization of Reaction Conditions for Imidazo[1,2-a]pyridine Derivatives
Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic scaffold. Imidazo[1,2-a]pyridines are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1] However, their synthesis can sometimes be challenging. This resource provides in-depth troubleshooting guides and frequently asked questions to help you optimize your reaction conditions and achieve your desired outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis of imidazo[1,2-a]pyridine derivatives. Each issue is presented in a question-and-answer format, providing potential causes and actionable solutions based on established chemical principles and field-proven insights.
Issue 1: Low to No Product Yield
Question: I am getting a very low yield or no desired imidazo[1,2-a]pyridine product. What are the likely causes and how can I improve the yield?
Answer:
Low or no product yield is a common frustration in organic synthesis. For imidazo[1,2-a]pyridine synthesis, several factors could be at play, from the reactivity of your starting materials to the choice of reaction conditions. Let's break down the potential culprits and how to address them.
Potential Causes & Solutions:
-
Poor Reactivity of Starting Materials:
-
2-Aminopyridine Derivatives: The electronic nature of substituents on the 2-aminopyridine ring can significantly impact its nucleophilicity. Electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the pyridine nitrogen, hindering the initial condensation step. Conversely, electron-donating groups (EDGs) can enhance reactivity.
-
Carbonyl Compounds/Other Coupling Partners: The reactivity of the carbonyl compound (e.g., α-haloketones, aldehydes, alkynes) is also crucial. Steric hindrance around the reactive center can impede the reaction.
Actionable Advice:
-
If using an electron-deficient 2-aminopyridine, you may need to employ more forcing reaction conditions, such as higher temperatures or stronger catalysts.
-
Consider using more reactive coupling partners if possible. For instance, α-iodoketones are more reactive than α-bromoketones, which are in turn more reactive than α-chloroketones.
-
-
Suboptimal Catalyst or Catalyst Inactivation:
-
Many modern syntheses of imidazo[1,2-a]pyridines rely on catalysts such as copper, gold, palladium, or iodine.[1][2][3][4] The choice of catalyst and its oxidation state is critical. The catalyst might be inactive, poisoned by impurities in the starting materials or solvent, or used in an insufficient amount.
Actionable Advice:
-
Catalyst Screening: If one catalyst is not working, it is advisable to screen a panel of catalysts. For example, in copper-catalyzed reactions, CuI, CuBr, and Cu(OAc)₂ can exhibit different efficiencies depending on the specific reaction.[2][5]
-
Catalyst Loading: The optimal catalyst loading should be determined experimentally. Start with a typical loading (e.g., 5-10 mol%) and adjust as needed.
-
Purity of Reagents: Ensure your starting materials and solvents are pure and dry, as impurities can poison the catalyst.
-
-
Inappropriate Solvent:
-
The solvent plays a crucial role in solubilizing the reactants, influencing reaction rates, and in some cases, participating in the reaction mechanism. A solvent that is too polar or too nonpolar for your specific reaction can lead to poor results. For instance, in the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, alcohols like methanol not only act as a solvent but also as a cocatalyst.[6][7]
Actionable Advice:
-
Solvent Screening: Test a range of solvents with varying polarities (e.g., DMF, DMSO, toluene, dioxane, acetonitrile, alcohols).
-
Green Solvents: Consider environmentally benign solvents like water or PEG-400, which have been successfully used in some syntheses.[8]
-
-
Incorrect Reaction Temperature:
-
The reaction temperature directly affects the reaction rate. A temperature that is too low may result in a sluggish or incomplete reaction, while a temperature that is too high can lead to decomposition of starting materials or products, or the formation of side products.
Actionable Advice:
-
Temperature Optimization: Systematically vary the reaction temperature. Start at room temperature and gradually increase it. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. Microwave irradiation can also be a powerful tool to accelerate reactions and improve yields.[9]
-
Issue 2: Formation of Significant Side Products
Question: My reaction is producing a complex mixture of products, and the desired imidazo[1,2-a]pyridine is only a minor component. How can I suppress the formation of side products?
Answer:
The formation of side products is a common challenge that can complicate purification and reduce the yield of your target molecule. Understanding the potential side reactions is the first step to mitigating them.
Common Side Reactions & Prevention Strategies:
-
Self-condensation of Carbonyl Compounds: Aldehydes and ketones can undergo self-condensation, especially under basic conditions.
Prevention:
-
Order of Addition: Add the carbonyl compound slowly to the reaction mixture containing the 2-aminopyridine.
-
Control of Stoichiometry: Use a slight excess of the 2-aminopyridine to ensure the carbonyl compound reacts preferentially with it.
-
-
Formation of Amidine Intermediates: In multicomponent reactions like the GBB reaction, the formation of stable amidine intermediates can sometimes be a dead-end pathway if the subsequent cyclization does not occur.[10]
Prevention:
-
Acid Catalysis: The use of a Brønsted or Lewis acid catalyst can promote the cyclization step. Scandium triflate (Sc(OTf)₃) and other Lewis acids are often effective.[11]
-
Dehydrating Agents: The presence of water can sometimes hinder the cyclization. Adding a dehydrating agent like trimethyl orthoformate can be beneficial.[10]
-
-
Over-alkylation or N-alkylation at the exocyclic nitrogen: The exocyclic nitrogen of 2-aminopyridine can also be nucleophilic and compete with the endocyclic nitrogen for alkylation, especially with highly reactive alkylating agents.
Prevention:
-
Reaction Conditions: Milder reaction conditions (lower temperature, less reactive electrophile) can favor the desired N-alkylation at the pyridine nitrogen.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions about the synthesis and optimization of imidazo[1,2-a]pyridine derivatives.
1. What are the most common and versatile methods for synthesizing imidazo[1,2-a]pyridines?
There are several robust methods for the synthesis of imidazo[1,2-a]pyridines, each with its own advantages:
-
Tschitschibabin Reaction: This is the classical method involving the condensation of a 2-aminopyridine with an α-haloketone. While it is a reliable method, it can sometimes require harsh conditions.[11]
-
Multicomponent Reactions (MCRs): MCRs, such as the Groebke-Blackburn-Bienaymé (GBB) reaction, are highly efficient for generating molecular diversity.[9][11][12] The GBB reaction typically involves a 2-aminopyridine, an aldehyde, and an isocyanide to produce 3-aminoimidazo[1,2-a]pyridines.[10][11]
-
Copper-Catalyzed Reactions: Copper catalysis is widely used for the synthesis of imidazo[1,2-a]pyridines through various pathways, including the reaction of 2-aminopyridines with terminal alkynes, ketones, or nitroolefins.[2][5][13] These methods often offer mild reaction conditions and broad functional group tolerance.
-
Iodine-Catalyzed Reactions: Molecular iodine has emerged as an inexpensive, readily available, and environmentally benign catalyst for the synthesis of imidazo[1,2-a]pyridines.[3][14][15]
2. How do I choose the right catalyst for my reaction?
The choice of catalyst depends on the specific synthetic route you are employing.
| Reaction Type | Common Catalysts | Considerations |
| Condensation with Alkynes | Copper (CuI, CuBr), Gold (PicAuCl₂)[1] | Gold catalysts can be effective for mild, atom-economical syntheses.[1] |
| Oxidative Coupling | Copper (CuI), Iron (FeCl₃)[2][11] | The choice of oxidant (e.g., air, O₂) is also important. |
| Multicomponent Reactions (GBB) | Lewis acids (Sc(OTf)₃, BF₃·OEt₂), Brønsted acids (HClO₄)[10][12] | The acidity and steric bulk of the catalyst can influence the reaction outcome. |
| Iodine-Catalyzed Reactions | Molecular Iodine (I₂) | This is often a good starting point for green and cost-effective synthesis.[3] |
3. What is the role of the solvent in the synthesis of imidazo[1,2-a]pyridines?
The solvent is not just a medium for the reaction; it can significantly influence the reaction's success. Key roles of the solvent include:
-
Solubility: Ensuring all reactants are in the same phase.
-
Polarity: The polarity of the solvent can affect the rate of reaction and the stability of intermediates.
-
Protic vs. Aprotic: Protic solvents (e.g., alcohols, water) can participate in proton transfer steps, which can be crucial for certain mechanisms. As mentioned earlier, methanol can act as a cocatalyst in the GBB reaction.[6][7] Aprotic solvents (e.g., DMF, DMSO, toluene) are often used when water-sensitive reagents are involved.
4. How can I purify my imidazo[1,2-a]pyridine product effectively?
Purification of imidazo[1,2-a]pyridine derivatives typically involves standard techniques:
-
Column Chromatography: This is the most common method for purifying organic compounds. The choice of stationary phase (e.g., silica gel, alumina) and eluent system will depend on the polarity of your product.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for obtaining a pure compound.
-
Acid-Base Extraction: The basic nature of the imidazo[1,2-a]pyridine core can be exploited for purification. The crude product can be dissolved in an organic solvent and washed with an acidic solution to protonate the product and extract it into the aqueous phase, leaving non-basic impurities behind. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.
Experimental Protocols
General Protocol for a Copper-Catalyzed Synthesis of 2,3-Disubstituted Imidazo[1,2-a]pyridines
This protocol is a general guideline and may require optimization for your specific substrates.
-
To a reaction vial, add the 2-aminopyridine (1.0 mmol), the ketone (1.2 mmol), CuI (0.1 mmol, 10 mol%), and a suitable ligand (if necessary, e.g., 1,10-phenanthroline, 0.1 mmol).
-
Add a suitable solvent (e.g., DMF, 3 mL).
-
Stir the reaction mixture at a predetermined temperature (e.g., 100-120 °C) under an atmosphere of air or oxygen.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Troubleshooting Process
The following diagram illustrates a general workflow for troubleshooting common issues in imidazo[1,2-a]pyridine synthesis.
Caption: A decision tree for troubleshooting common synthetic issues.
References
-
Wagare, D. S., Sonone, A., Farooqui, M., & Durrani, A. (n.d.). Mechanism of one-pot synthesis of imidazo[1,2-a]pyridines. ResearchGate. Retrieved from [Link]
-
(n.d.). Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes. NIH. Retrieved from [Link]
-
(n.d.). Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Retrieved from [Link]
-
(2022, June 22). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Retrieved from [Link]
-
(2023, December 13). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Retrieved from [Link]
-
(n.d.). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. PMC. Retrieved from [Link]
-
(n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences. Retrieved from [Link]
-
(n.d.). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. Retrieved from [Link]
-
(2022, January 20). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. Retrieved from [Link]
-
(n.d.). Optimization of Reaction Conditions for the Synthesis of Imidazo[1,2-a]pyrimidines a. ResearchGate. Retrieved from [Link]
-
(2021, December 14). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. Retrieved from [Link]
-
(2025, April 8). (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. ResearchGate. Retrieved from [Link]
-
(n.d.). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. ResearchGate. Retrieved from [Link]
-
(n.d.). (PDF) An efficient synthesis of new imidazo[1,2-: A] pyridine-6-carbohydrazide and pyrido[1,2- a] pyrimidine-7-carbohydrazide derivatives via a five-component cascade reaction. ResearchGate. Retrieved from [Link]
-
(2024, August 1). The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023). Beilstein Journals. Retrieved from [Link]
-
(n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Retrieved from [Link]
-
(2025, June 12). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence. ACS Organic & Inorganic Au. Retrieved from [Link]
-
(n.d.). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]
-
(2025, August 6). Synthesis and Characterization of Imidazo[1,2-a]pyridines and Zolimidine. ResearchGate. Retrieved from [Link]
-
(n.d.). Solvents' and Reagents' Noninnocent Roles in the Groebke–Blackburn–Bienaymé (GBB) Multicomponent Reaction: Experimental and Computational Evidence | Request PDF. ResearchGate. Retrieved from [Link]
-
(n.d.). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal. Retrieved from [Link]
-
(n.d.). Reaction conditions for the Groebke-Blackburn-BienayméBienaym´Bienaymé... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]
-
(n.d.). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences. Retrieved from [Link]
Sources
- 1. Gold Catalysed Redox Synthesis of Imidazo[1,2-a]pyridine using Pyridine N-Oxide and Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]
- 3. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines [organic-chemistry.org]
- 11. bio-conferences.org [bio-conferences.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Solubility Challenges with 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Welcome to the technical support center for 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and practical solutions for overcoming solubility issues encountered during in vitro and in cell-based assays. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep understanding of the principles behind them, ensuring the integrity and success of your experiments.
Understanding the Challenge: The Physicochemical Properties of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde is a molecule of interest in many research fields. However, its chemical structure, which includes a fused imidazopyridine ring system and a benzaldehyde moiety, contributes to its poor aqueous solubility.[1] This can lead to significant challenges in obtaining accurate and reproducible data in biological assays. The reported aqueous solubility of >37.8 µg/mL at pH 7.4 confirms its hydrophobic nature.[1]
The imidazo[1,2-a]pyridine core has a pKa of approximately 4.7, suggesting that its solubility may be influenced by pH.[2] The benzaldehyde group, while slightly polar, is generally considered to contribute to poor water solubility due to the hydrophobic benzene ring.[3][4]
This guide will walk you through a systematic approach to tackle these solubility issues, from preparing stock solutions to troubleshooting precipitation in your assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Preparing a Stable, High-Concentration Stock Solution
Question: What is the best solvent to prepare a high-concentration stock solution of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde?
Answer:
For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. It is a powerful, polar aprotic solvent capable of dissolving a wide range of hydrophobic compounds.[5]
Step-by-Step Protocol for Preparing a 10 mM DMSO Stock Solution:
-
Weighing the Compound: Accurately weigh the desired amount of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde (Molecular Weight: 252.27 g/mol ) in a sterile microcentrifuge tube.[6] For 1 mL of a 10 mM stock, you will need 2.52 mg.
-
Adding DMSO: Add the appropriate volume of high-purity, anhydrous DMSO. It is crucial to use anhydrous DMSO as water absorption can reduce the solubility of compounds over time.[7]
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, you can use a bath sonicator for 5-10 minutes.[8] Gentle warming (up to 37°C) can also be employed, but be cautious of potential compound degradation with prolonged heat exposure.
-
Visual Inspection: Visually inspect the solution against a light source to ensure there are no visible particles.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound precipitation.[5]
Table 1: Recommended Solvents for Stock Solutions
| Solvent | Recommended Use | Pros | Cons |
| DMSO | Primary stock solutions | High solubilizing power for hydrophobic compounds. | Can be toxic to cells at higher concentrations (>0.5%); may interfere with some assays.[5] |
| Ethanol | Alternative for some assays | Less toxic than DMSO for certain cell lines. | Lower solubilizing power for highly hydrophobic compounds compared to DMSO. |
| DMF | Alternative to DMSO | Good solubilizing power. | Higher toxicity than DMSO; should be used with caution. |
My Compound Precipitates When I Dilute My DMSO Stock into Aqueous Assay Buffer. What Should I Do?
Question: I've successfully made a 10 mM stock in DMSO, but when I add it to my cell culture medium or assay buffer, it immediately turns cloudy. How can I prevent this "crashing out"?
Answer:
This is a classic sign of a compound with poor aqueous solubility. The sudden change in solvent polarity from DMSO to an aqueous environment causes the compound to precipitate. Here's a decision-making workflow to address this common issue:
Diagram 1: Workflow for Preventing Precipitation Upon Dilution
Caption: Decision tree for troubleshooting compound precipitation.
Detailed Strategies:
-
Strategy 1: Decrease the Final Concentration: The most straightforward solution is to lower the final working concentration of the compound in your assay. It's possible that your desired concentration exceeds the aqueous solubility limit of the compound.
-
Strategy 2: Perform a Stepwise (Serial) Dilution: Avoid adding the concentrated DMSO stock directly into the full volume of your aqueous buffer. A gradual decrease in solvent polarity is less likely to cause precipitation.[8]
Protocol for Stepwise Dilution:
-
Create an intermediate dilution of your DMSO stock in your assay buffer. For example, make a 1:10 dilution of your 10 mM stock in buffer to get a 1 mM solution.
-
Gently vortex this intermediate dilution.
-
Use this intermediate dilution to make your final working concentrations.
-
-
Strategy 3: Employ a Co-solvent: In some cases, a small percentage of a water-miscible organic co-solvent can help maintain the compound's solubility in the final assay volume.[9]
Table 2: Common Co-solvents and Their Recommended Final Concentrations
| Co-solvent | Typical Final Concentration | Considerations |
| Ethanol | 0.5 - 2% | Generally well-tolerated by many cell lines. |
| Polyethylene Glycol 400 (PEG 400) | 1 - 5% | Can increase the viscosity of the solution. |
| N-Methyl-2-pyrrolidone (NMP) | < 1% | Use with caution due to potential toxicity.[10] |
-
Strategy 4: Utilize Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively increasing their aqueous solubility.[11][12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[13]
Protocol for Using HP-β-CD:
-
Prepare a stock solution of HP-β-CD in your aqueous assay buffer (e.g., 10-50 mM).
-
Add your concentrated DMSO stock of the compound to the HP-β-CD solution.
-
Vortex or sonicate to facilitate the formation of the inclusion complex.
-
Use this complexed solution for your final dilutions.
-
-
Strategy 5: pH Adjustment: Given the pKa of the imidazo[1,2-a]pyridine core is around 4.7, the compound will be more protonated and potentially more soluble at a pH below this value.[2] If your assay can tolerate a slightly acidic pH, adjusting the buffer may improve solubility. However, be mindful that most cell-based assays require a physiological pH of ~7.4.
I'm Performing a Cell-Based Assay. What is the Maximum Safe Concentration of DMSO?
Question: I need to use DMSO to dissolve my compound for a cell-based experiment. How much can I use without affecting cell viability?
Answer:
This is a critical consideration, as DMSO can be cytotoxic at higher concentrations. The maximum tolerated DMSO concentration is cell-line dependent.
General Guidelines for DMSO in Cell Culture:
-
< 0.1% DMSO: Generally considered safe for most cell lines with minimal to no effect on cell viability or function.
-
0.1% - 0.5% DMSO: A widely used range that is tolerated by many robust cell lines. However, it is essential to include a vehicle control (media with the same DMSO concentration) in your experiments.
-
> 0.5% DMSO: This concentration can cause significant cytotoxicity and should be avoided if possible. If a higher concentration is necessary, a dose-response curve for DMSO on your specific cell line is highly recommended to determine the IC50 of the solvent itself.
Diagram 2: DMSO Concentration and its Impact on Cell Viability
Caption: The relationship between DMSO concentration and cellular effects.
Conclusion
Overcoming the solubility challenges of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde is achievable with a systematic and informed approach. By understanding the physicochemical properties of the compound and employing the strategies outlined in this guide, researchers can ensure the preparation of stable, soluble compound solutions for their assays, leading to more accurate and reproducible results. Always remember to include appropriate vehicle controls in your experiments to account for any potential effects of the solvents or excipients used.
References
-
Pipzine Chemicals. Imidazo[1,2-a]pyridine. [Link]
-
Solubility of Things. Benzaldehyde. [Link]
-
Blog. What is the solubility of benzaldehyde in water?. [Link]
-
MDPI. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. [Link]
-
Quora. Why is benzaldehyde less soluble than acetone in water?. [Link]
-
PubChem. 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. [Link]
-
PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]
-
PubMed. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]
-
PubMed Central. Compound Management for Quantitative High-Throughput Screening. [Link]
-
GEUS Publications. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. [Link]
-
PMC. Discovery of Imidazopyridine Derivatives as Highly Potent Respiratory Syncytial Virus Fusion Inhibitors. [Link]
-
ResearchGate. (PDF) Compound Precipitation in High-Concentration DMSO Solutions. [Link]
-
PMC. Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. [Link]
-
ResearchGate. Some of my compounds are soluble in DMSO - how can they be crystallized?. [Link]
-
ResearchGate. Synthesis, In Vitro Anticancer Evaluation and Computational Screening of Novel Imidazo [4,5‐c] Pyridine Derivatives | Request PDF. [Link]
-
ResearchGate. Influence of inclusion complexation with β-cyclodextrin on the photostability of selected imidazoline-derived drugs. [Link]
-
Chemical Methodologies. Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. [Link]
-
ResearchGate. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds | Request PDF. [Link]
-
RSC Publishing. Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. [Link]
-
ACS Omega. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2-a]pyridine Derivatives: In Vitro and In Silico Investigations. [Link]
-
NIH. A novel imidazo[1,2-a]pyridine derivative and its co-administration with curcumin exert anti-inflammatory effects by modulating the STAT3/NF-κB/iNOS/COX-2 signaling pathway in breast and ovarian cancer cell lines. [Link]
-
OAText. Influence of inclusion complexation with β-cyclodextrin on the photostability of selected imidazoline-derived drugs. [Link]
-
PMC. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. [Link]
-
ResearchGate. Biological assay challenges from compound solubility: strategies for bioassay optimization. [Link]
-
PubChem. Imidazo(1,5-a)pyridine. [Link]
-
PMC. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. [Link]
-
NIH. Imidazo(1,2-a)pyridine. [Link]
-
PREPARING SOLUTIONS AND MAKING DILUTIONS. [Link]
-
Chemical Methodologies. Novel Imidazo[1,2-a]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Doc. [Link]
-
PMC. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
-
MDPI. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines. [Link]
-
MDPI. Cyclodextrin Multicomponent Complexes: Pharmaceutical Applications. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. [Link]
-
PubMed. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). [Link]
-
Semantic Scholar. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. [Link]
-
PMC. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. [Link]
-
Wikipedia. Imidazopyridine. [Link]
-
NIH. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. [Link]
-
HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. [Link]
Sources
- 1. 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | C15H12N2O2 | CID 739244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridine: Chemical Properties, Synthesis, Uses, Safety Data & Supplier Information – China Expert Guide [pipzine-chem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. What is the solubility of benzaldehyde in water? - Blog [sinoshiny.com]
- 5. researchgate.net [researchgate.net]
- 6. scbt.com [scbt.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 11. oatext.com [oatext.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects - PMC [pmc.ncbi.nlm.nih.gov]
minimizing byproducts in the synthesis of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Welcome to the technical support center for the synthesis of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Our goal is to provide you with practical, field-tested insights and troubleshooting strategies to help you maximize your yield and purity by minimizing the formation of critical byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the standard and most reliable synthetic route for 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde?
The most common and robust method for synthesizing this target molecule involves a two-step process. First, the imidazo[1,2-a]pyridine core is formed, followed by the attachment of the benzaldehyde moiety via a Williamson ether synthesis.
-
Step 1: Synthesis of (Imidazo[1,2-a]pyridin-2-yl)methanol. This intermediate is typically prepared by the cyclocondensation of 2-aminopyridine with an appropriate three-carbon electrophile, such as 1,3-dichloroacetone or epichlorohydrin, followed by necessary transformations.
-
Step 2: Williamson Ether Synthesis. The crucial ether linkage is formed by reacting the alkoxide of (imidazo[1,2-a]pyridin-2-yl)methanol with 4-(chloromethyl)benzaldehyde or, more commonly, by reacting the phenoxide of 4-hydroxybenzaldehyde with 2-(chloromethyl)imidazo[1,2-a]pyridine. The latter is often preferred as 2-(chloromethyl)imidazo[1,2-a]pyridine is a stable and readily prepared electrophile.
This guide will focus on minimizing byproducts in the second step, the Williamson ether synthesis, as it is the primary source of impurities that are often difficult to separate.
Q2: I'm observing a significant byproduct with a mass roughly double that of my starting material. What is it and how can it be prevented?
This is a classic case of N-alkylation , leading to the formation of a quaternary salt dimer. The imidazo[1,2-a]pyridine ring system contains two nitrogen atoms: the pyrrole-type nitrogen involved in the aromatic system and the more nucleophilic pyridine-type nitrogen at position 1. This N1 nitrogen can compete with your desired nucleophile (the phenoxide) and attack a second molecule of the electrophile, 2-(chloromethyl)imidazo[1,2-a]pyridine.
Causality:
-
High Concentration: At higher concentrations, the probability of the N1-nitrogen of one molecule encountering an electrophile molecule increases.
-
Excess Electrophile: Using a significant excess of the 2-(chloromethyl)imidazo[1,2-a]pyridine starting material will drive this side reaction.
-
Strongly Basic Conditions: While a base is necessary to deprotonate the phenol, excessively strong or non-hindered bases can also promote side reactions.
Preventative Measures:
-
Control Stoichiometry: Use a precise 1:1 or a slight excess (1.05 to 1.1 equivalents) of the 4-hydroxybenzaldehyde nucleophile relative to the 2-(chloromethyl)imidazo[1,2-a]pyridine electrophile.
-
Slow Addition: Add the electrophile slowly (dropwise) to a solution of the deprotonated 4-hydroxybenzaldehyde. This maintains a low instantaneous concentration of the electrophile, favoring the reaction with the more abundant phenoxide.
-
Moderate Temperature: Run the reaction at room temperature or slightly elevated temperatures (40-50 °C). Avoid high heat, which can accelerate the rate of the undesired N-alkylation.
Q3: My NMR analysis shows an isomeric impurity that I can't easily remove via column chromatography. What is the likely structure?
The most probable isomeric byproduct results from C-alkylation instead of the desired O-alkylation. The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen atom (leading to the desired ether) or the ortho-carbon on the aromatic ring (leading to a substituted phenol).
Causality: The selectivity between O- and C-alkylation is heavily influenced by the reaction conditions, particularly the solvent and the counter-ion of the base used.[1]
-
Solvent Choice: Protic solvents (like methanol or ethanol) can solvate the oxygen atom of the phenoxide through hydrogen bonding, leaving the carbon atoms more nucleophilic and thus favoring C-alkylation. In contrast, polar aprotic solvents like DMF or acetonitrile do not solvate the oxygen as strongly, making it more available for O-alkylation.[1]
-
Counter-ion: "Hard" cations like Na⁺ and K⁺ associate more tightly with the "hard" oxygen atom of the phenoxide, promoting O-alkylation.
-
Temperature: Higher temperatures can sometimes favor C-alkylation, which may have a higher activation energy.
Preventative Measures:
-
Use a Polar Aprotic Solvent: Dimethylformamide (DMF), acetonitrile (ACN), or acetone are excellent choices to maximize O-alkylation.
-
Select an Appropriate Base: Use sodium hydride (NaH) or potassium carbonate (K₂CO₃). K₂CO₃ is a milder, safer, and often very effective choice in DMF or acetone.
-
Consider Phase-Transfer Catalysis (PTC): Using a catalyst like tetrabutylammonium bromide (TBAB) can be highly effective. The bulky quaternary ammonium cation pairs with the phenoxide, making it more soluble and reactive in the organic phase and sterically hindering C-alkylation.
Q4: My reaction yield is consistently low, with significant recovery of unreacted 4-hydroxybenzaldehyde. What factors should I investigate?
Low conversion points to issues with the deprotonation of 4-hydroxybenzaldehyde or the reactivity of the subsequent nucleophile.
Troubleshooting Steps:
-
Base Strength and Solubility: Ensure the base is strong enough and soluble enough to fully deprotonate the phenol. K₂CO₃ is often sufficient, but if yields are low, a stronger base like sodium hydride (NaH) may be required. Ensure the NaH is fresh and active.
-
Water Contamination: The presence of water will consume the base (especially NaH) and can hydrolyze the electrophile. Use anhydrous solvents and dry glassware.
-
Reaction Time and Temperature: The reaction may be kinetically slow. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls at room temperature, gently heating to 40-60 °C can increase the rate.
-
Purity of Starting Materials: Impurities in either the 2-(chloromethyl)imidazo[1,2-a]pyridine or 4-hydroxybenzaldehyde can interfere with the reaction. Confirm purity by NMR or LC-MS before starting.
Visualizing Reaction Pathways
The following diagrams illustrate the desired reaction and the formation of key byproducts.
Caption: Desired O-alkylation reaction pathway.
Caption: Formation pathways for major byproducts.
Troubleshooting Guide
| Symptom / Observation | Potential Cause | Recommended Solution & Rationale |
| Low Yield / Unreacted Starting Material | 1. Incomplete deprotonation of phenol. 2. Insufficient reaction time/temperature. 3. Presence of moisture. | 1. Use a stronger base (e.g., NaH) or ensure existing base (K₂CO₃) is finely powdered and in sufficient excess. 2. Monitor by TLC and consider gentle heating (40-60 °C). 3. Use anhydrous solvents and oven-dried glassware. |
| Significant Dimer Byproduct (N-alkylation) | 1. High concentration of electrophile. 2. Stoichiometry favors electrophile. | 1. Add the electrophile dropwise to the solution of the phenoxide. 2. Use a slight excess (1.05 eq.) of the nucleophile (4-hydroxybenzaldehyde). |
| Isomeric Impurity (C-alkylation) | 1. Use of protic solvents (e.g., EtOH, MeOH). 2. Non-optimal base/counter-ion. | 1. Switch to a polar aprotic solvent like DMF or ACN to expose the oxygen nucleophile.[1] 2. Use K₂CO₃ or NaH. Consider adding a phase-transfer catalyst (e.g., TBAB) to further favor O-alkylation. |
| Complex Mixture of Byproducts | 1. Reaction temperature is too high. 2. Base is too strong or unhindered, causing aldehyde side reactions. | 1. Reduce temperature to room temperature or a maximum of 50 °C. 2. Use a milder base like K₂CO₃ instead of stronger alternatives like alkoxides or hydroxides. |
Optimized Experimental Protocol
This protocol is designed to favor O-alkylation and minimize the formation of both N-alkylation and C-alkylation byproducts.
Materials:
-
4-Hydroxybenzaldehyde (1.00 g, 8.19 mmol, 1.05 eq.)
-
2-(Chloromethyl)imidazo[1,2-a]pyridine (1.30 g, 7.80 mmol, 1.00 eq.)
-
Potassium Carbonate (K₂CO₃), finely powdered (2.16 g, 15.6 mmol, 2.0 eq.)
-
Tetrabutylammonium bromide (TBAB) (0.25 g, 0.78 mmol, 0.1 eq.)
-
Anhydrous N,N-Dimethylformamide (DMF) (40 mL)
Procedure:
-
Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 4-hydroxybenzaldehyde, potassium carbonate, and TBAB.
-
Rationale: Using dry equipment prevents unwanted hydrolysis. K₂CO₃ is a suitable base, and TBAB acts as a phase-transfer catalyst to enhance the nucleophilicity of the phenoxide in the organic solvent.
-
-
Solvent Addition: Add anhydrous DMF (40 mL) to the flask. Stir the suspension vigorously for 15 minutes at room temperature.
-
Rationale: This period ensures the formation of the potassium phenoxide salt before the electrophile is introduced.
-
-
Electrophile Addition: Dissolve the 2-(chloromethyl)imidazo[1,2-a]pyridine in a small amount of anhydrous DMF (5 mL) and add it dropwise to the stirring suspension over 20-30 minutes using a syringe or dropping funnel.
-
Rationale: Slow, dropwise addition maintains a low concentration of the electrophile, significantly reducing the probability of the undesired N-alkylation side reaction.
-
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). If the reaction is slow, it can be gently heated to 40-50 °C. The reaction is typically complete within 4-12 hours.
-
Rationale: Gentle heating can increase the reaction rate without significantly promoting byproduct formation.
-
-
Workup: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (200 mL). A precipitate should form.
-
Rationale: The product is typically insoluble in water, allowing for its precipitation and separation from the water-soluble DMF and inorganic salts.
-
-
Purification:
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude solid from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to remove residual impurities.
-
Confirm the purity and identity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.
-
References
- S.A. G., V. K., M. S., & P. K. (2020). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. ACS Omega.
- Gámez-Montaño, R., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. ResearchGate.
-
Black, S. L., et al. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. RSC Publishing. Available at: [Link]
-
Guchhait, S. K., & Kashyap, M. (2020). Synthesis of imidazo[1,2-a]pyridines: a decade update. RSC Publishing. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. Available at: [Link]
-
Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. Available at: [Link]
-
PubChem. 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. Available at: [Link]
-
Volpi, G., et al. (2022). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. PMC - PubMed Central. Available at: [Link]
-
Mishra, M., et al. (2022). Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect. Available at: [Link]
Sources
stability testing of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde under different conditions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde (CAS 118001-76-6).[1] This document is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound. It offers troubleshooting advice and detailed protocols in a practical question-and-answer format to address challenges encountered during experimental work.
The unique structure of this molecule, featuring an imidazo[1,2-a]pyridine core, an ether linkage, and a benzaldehyde functional group, presents specific stability considerations that are crucial for ensuring data integrity and successful downstream applications.[2] The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous drugs, which makes understanding its stability paramount for development.[3][4][5]
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: General Handling and Storage
Q1: What are the recommended storage conditions for solid 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde?
Answer: For solid, long-term storage, the compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and protected from light at a controlled low temperature (-20°C is recommended).
Causality Behind Recommendations:
-
Inert Atmosphere: The benzaldehyde group is highly susceptible to oxidation, which can be initiated by atmospheric oxygen.[6][7] Storing under an inert gas displaces oxygen, minimizing the risk of autoxidation to the corresponding carboxylic acid impurity (4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid).
-
Light Protection: Imidazo[1,2-a]pyridine derivatives are known to have photophysical properties and can be sensitive to photodegradation upon exposure to UV or high-intensity visible light.[8][9]
-
Low Temperature: Reduced temperature slows down the kinetics of potential degradation reactions, preserving the integrity of the compound over time. One supplier recommends retesting the material after 12 months of receipt, underscoring the need for proper storage to ensure its viability.[10]
Q2: I need to prepare a stock solution. What solvents are recommended, and are there any special precautions?
Answer: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are common solvents for creating high-concentration stock solutions. For aqueous buffers, solubility is reported to be >37.8 µg/mL at pH 7.4.[2]
Precautions and Scientific Rationale:
-
Use Fresh, High-Purity Solvents: Solvents, especially ethers like THF or dioxane, can contain peroxide impurities that will aggressively oxidize the aldehyde. Always use freshly opened anhydrous-grade solvents or test for peroxides before use.
-
Avoid Protic Solvents for Long-Term Storage: While soluble in alcohols like methanol and ethanol, long-term storage is not recommended as aldehydes can form acetals, especially in the presence of acid catalysts.
-
Prepare Freshly: It is best practice to prepare solutions fresh for each experiment. If a stock solution must be stored, aliquot it into single-use vials, purge with inert gas, and store at -80°C to minimize freeze-thaw cycles and exposure to air and moisture.
Section 2: Understanding and Identifying Degradation
Q3: What are the most likely chemical stability issues and degradation pathways for this molecule?
Answer: The molecule has three primary points of vulnerability:
-
Oxidation of the Aldehyde: This is the most probable degradation pathway. The aldehyde moiety (-CHO) can be readily oxidized to a carboxylic acid (-COOH). This is a common liability for benzaldehyde derivatives.[6][7]
-
Photodegradation of the Imidazo[1,2-a]pyridine Ring: This fused heterocyclic system is fluorescent and contains multiple nitrogen atoms, making it susceptible to degradation upon exposure to light, potentially through oxidative mechanisms involving reactive oxygen species (ROS).[8][11] Studies on similar imidazole-containing drugs confirm their sensitivity to photodegradation in solution.[11]
-
Hydrolysis under Harsh pH: The ether linkage (-O-CH2-) is generally stable but can be susceptible to cleavage under extreme acidic conditions and high temperatures. The imidazo[1,2-a]pyridine ring itself may also be sensitive to strong acids or bases.
Q4: My HPLC analysis shows a new, more polar peak appearing over time in my sample. What is the likely identity of this degradant?
Answer: The most probable identity of this new, more polar peak is 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzoic acid .
Troubleshooting and Verification:
-
Scientific Rationale: On a reverse-phase HPLC column, the conversion of a neutral aldehyde group to an ionizable carboxylic acid group dramatically increases polarity, resulting in a significantly shorter retention time.
-
How to Confirm: Use HPLC-MS to analyze the sample. The degradant peak should have a mass-to-charge ratio (m/z) that is 16 Da higher than the parent compound, corresponding to the addition of one oxygen atom. For the parent compound C₁₅H₁₂N₂O₂, the molecular weight is 252.27 g/mol . The carboxylic acid degradant (C₁₅H₁₂N₂O₃) would have a molecular weight of 268.27 g/mol .
Section 3: A Practical Guide to Forced Degradation Studies
Q5: How should I design a forced degradation (stress testing) study to understand the stability profile of this compound comprehensively?
Answer: A forced degradation study systematically exposes the compound to harsh conditions to accelerate its decomposition.[12][13] This is essential for developing stability-indicating analytical methods and predicting potential degradation products.[14][15] The study should be conducted in parallel across several conditions, with a control sample (stored at -20°C, protected from light) analyzed at each time point.
The overall workflow for such a study is outlined below.
Caption: Workflow for a forced degradation study.
Recommended Stress Conditions
The goal is to achieve 5-20% degradation to ensure that the analytical method is not overwhelmed but that significant degradants are formed for identification.
| Stress Condition | Reagent/Parameter | Typical Conditions | Primary Moiety Targeted | Potential Degradation Products |
| Acid Hydrolysis | 0.1 M to 1 M HCl | Room Temp to 60°C | Ether Linkage, Imidazopyridine | 4-Hydroxybenzaldehyde, Cleavage products |
| Base Hydrolysis | 0.1 M to 1 M NaOH | Room Temp | Imidazole Ring | Ring-opened or rearranged products |
| Oxidation | 3% to 30% H₂O₂ | Room Temp | Benzaldehyde , Imidazopyridine | 4-(...)benzoic acid , N-oxides |
| Thermal | Dry Heat / Solution | 60°C to 80°C | Entire Molecule | Products of oxidation, potential decomposition |
| Photolytic | ICH Q1B Option 2 | Controlled Light/UV | Imidazopyridine , Benzaldehyde | Complex photo-oxidative products |
Q6: I'm performing an oxidative stress test with hydrogen peroxide and see almost complete degradation of my compound immediately. How do I troubleshoot this?
Answer: This indicates extreme sensitivity to oxidation, which is expected for the aldehyde group. The conditions are too harsh and need to be toned down to achieve the target 5-20% degradation.
Troubleshooting Steps:
-
Lower the Peroxide Concentration: Reduce the H₂O₂ concentration from 3% down to 0.3% or even 0.1%.
-
Reduce the Temperature: Perform the experiment at a lower temperature (e.g., in an ice bath at 0-4°C) to slow the reaction rate.
-
Shorten Exposure Time: Sample at much earlier time points (e.g., 5, 15, 30 minutes) instead of hours.
-
Use a Milder Oxidant: In some cases, using atmospheric oxygen with a radical initiator like AIBN can provide a more controlled degradation pathway, although this is less common in standard pharmaceutical stress testing.[11]
Q7: What is the most likely degradation pathway for this molecule, and what products should I expect?
Answer: Based on the functional groups present, the primary degradation pathways are oxidation of the aldehyde and photodegradation of the imidazo[1,2-a]pyridine core. The diagram below illustrates the most probable transformations.
Caption: Predicted primary degradation pathways.
Appendix: Experimental Protocols
Protocol 1: General Procedure for a Forced Degradation Study
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde in a 50:50 mixture of acetonitrile and water. This will serve as the starting material for all stress conditions.
-
Control Sample: Dilute the stock solution to a final concentration of 0.1 mg/mL with the 50:50 acetonitrile:water diluent. Transfer to an amber HPLC vial and store at -20°C. This is your T=0 and control sample.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl. Place in a heating block at 60°C. At specified time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to 0.1 mg/mL for analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Keep at room temperature. At specified time points, withdraw an aliquot, neutralize with 0.1 M HCl, and dilute to 0.1 mg/mL.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂ (final concentration of 3%). Keep at room temperature, protected from light. At specified time points, withdraw an aliquot and dilute to 0.1 mg/mL. Quenching the reaction with sodium bisulfite is an option but may interfere with chromatography. Simple dilution is often sufficient.
-
Thermal Degradation: Transfer an aliquot of the stock solution to a clear vial and place it in a heating block at 80°C. Also, place a sample of the solid powder in a vial at the same temperature. At time points, dissolve the solid or dilute the solution to 0.1 mg/mL for analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC-UV method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products. Calculate the percentage of degradation relative to the control sample.
References
- A Review on the Photophysical Properties of Imidazo[1,2-A]Pyridines.
- Recent Advances in Visible Light-Induced C-H Functionaliz
- Forced Oxidative Degradation Pathways of the Imidazole Moiety of Dacl
- Thermal stability and pathways for the oxidation of four 3-phenyl-2-propene compounds.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an upd
- Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. ChemistrySelect.
- Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. MDPI.
-
4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. PubChem, National Center for Biotechnology Information. [Link]
- Selenylated Imidazo[1,2-a]pyridine Induces Cell Senescence and Oxidative Stress in Chronic Myeloid Leukemia Cells.
- Forced Degrad
- Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research.
- Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage.
- Retest Statement 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. Biosynth.
- Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.
-
Benzaldehyde. Wikipedia. [Link]
- One-step synthesis of imidazo[1,2-a]pyridines in w
- The thermal decomposition of benzaldehyde at different temperatures.
- Forced degradation studies for drug substances and drug products- scientific and regulatory considerations.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
-
Benzaldehyde | C6H5CHO | CID 240. PubChem, National Center for Biotechnology Information. [Link]
- Imidazo[1,5-a]pyridine-Based Fluorescent Probes: A Photophysical Investig
- (PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities.
- HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
Sources
- 1. scbt.com [scbt.com]
- 2. 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | C15H12N2O2 | CID 739244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzaldehyde - Wikipedia [en.wikipedia.org]
- 7. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ijrpr.com [ijrpr.com]
- 9. mdpi.com [mdpi.com]
- 10. biosynth.com [biosynth.com]
- 11. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 13. biomedres.us [biomedres.us]
- 14. ajrconline.org [ajrconline.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Welcome to the technical support center for the synthesis and purification of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis and purification of this valuable imidazopyridine derivative. Our goal is to provide you with field-proven insights and robust protocols to enhance the purity and yield of your target compound.
Synthesis Overview
The synthesis of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde (CAS 118001-76-6) is typically achieved through a Williamson ether synthesis.[1] This involves the reaction of 2-(chloromethyl)imidazo[1,2-a]pyridine with 4-hydroxybenzaldehyde in the presence of a suitable base. Understanding the nuances of this synthetic route is the first step in troubleshooting potential purity issues.
Caption: General workflow for the synthesis and purification of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during your experiment, presented in a question-and-answer format.
Synthesis & Reaction Monitoring
Question 1: My reaction is sluggish or incomplete, what are the common causes?
Answer:
Several factors can contribute to an incomplete reaction in a Williamson ether synthesis:
-
Insufficiently strong base: The choice of base is critical for the deprotonation of 4-hydroxybenzaldehyde to form the phenoxide nucleophile. While potassium carbonate (K₂CO₃) is commonly used, stronger bases like sodium hydride (NaH) can be more effective, especially if the starting materials are not fully anhydrous.[2]
-
Poor solvent choice: The solvent should be polar aprotic to facilitate the Sₙ2 reaction.[3] Dimethylformamide (DMF) and acetonitrile are excellent choices. Ensure your solvent is anhydrous, as water can hydrolyze the base and interfere with the reaction.
-
Reaction temperature: While room temperature may suffice, gentle heating (e.g., 50-60 °C) can significantly increase the reaction rate. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at higher temperatures.
-
Purity of starting materials: Impurities in either 2-(chloromethyl)imidazo[1,2-a]pyridine or 4-hydroxybenzaldehyde can inhibit the reaction. Ensure the purity of your starting materials before commencing the synthesis.
Question 2: I am observing multiple spots on my TLC plate even in the early stages of the reaction. What are the likely side products?
Answer:
The formation of multiple products can often be attributed to side reactions:
-
Self-condensation of 2-(chloromethyl)imidazo[1,2-a]pyridine: Under basic conditions, 2-(chloromethyl)imidazo[1,2-a]pyridine can react with itself to form a dimer.
-
Decomposition of 4-hydroxybenzaldehyde: Aldehydes can be sensitive to strongly basic conditions and elevated temperatures, potentially leading to Cannizzaro-type reactions or other decomposition pathways.[4]
-
Reaction with residual water: If the reaction is not performed under anhydrous conditions, 2-(chloromethyl)imidazo[1,2-a]pyridine can be hydrolyzed back to 2-(hydroxymethyl)imidazo[1,2-a]pyridine.
To mitigate these side reactions, ensure a slow, controlled addition of the base and maintain the reaction temperature as low as feasible for a reasonable reaction rate.
Work-up & Initial Purification
Question 3: During the aqueous work-up, I am getting a persistent emulsion. How can I resolve this?
Answer:
Emulsions are common when working with heterocyclic compounds. To break an emulsion:
-
Add brine: A saturated solution of sodium chloride can help to break up the emulsion by increasing the ionic strength of the aqueous phase.
-
Gentle swirling: Avoid vigorous shaking during extraction. Instead, gently invert the separatory funnel multiple times.
-
Filtration: Passing the emulsified layer through a pad of Celite® or glass wool can sometimes help to break the emulsion.
Question 4: My crude product is a dark oil instead of a solid. What does this indicate?
Answer:
Obtaining a dark oil suggests the presence of significant impurities. This could be due to:
-
Decomposition products: As mentioned, aldehydes and the imidazopyridine core can be sensitive.
-
Residual solvent: High-boiling point solvents like DMF can be difficult to remove completely. Ensure you are using a high-vacuum pump for an adequate duration.
-
Polymeric material: Side reactions can sometimes lead to the formation of polymeric byproducts.
An oily crude product will likely require purification by column chromatography before attempting recrystallization.
Column Chromatography
Question 5: I am struggling to get good separation of my product from impurities during column chromatography. What can I do?
Answer:
Optimizing column chromatography is key to achieving high purity.[5]
-
Solvent system selection: The polarity of the mobile phase is crucial. For imidazopyridine derivatives, a common and effective eluent system is a gradient of ethyl acetate in hexane.[6][7] Start with a low polarity (e.g., 10-20% ethyl acetate in hexane) and gradually increase the polarity. Use TLC to determine the optimal solvent system that gives a good separation between your product and the impurities.
-
Stationary phase: Standard silica gel (230-400 mesh) is typically suitable. If your compound is particularly polar or basic, consider using neutral alumina or a reversed-phase C18 column.[8]
-
Column loading: Do not overload the column. A general rule of thumb is to load an amount of crude material that is 1-5% of the mass of the stationary phase.[8]
-
Dry loading: For better resolution, especially with less soluble compounds, consider dry loading. Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or methanol), adsorb it onto a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.[9]
Table 1: Recommended Starting Conditions for Column Chromatography
| Parameter | Recommendation |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient elution with Hexane/Ethyl Acetate (starting from 9:1 to 1:1) |
| TLC Visualization | UV lamp (254 nm) |
| Loading Technique | Dry loading for optimal separation |
Recrystallization
Question 6: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
Answer:
"Oiling out" is a common issue in recrystallization and often indicates that the solution is too saturated or cooled too quickly.[10]
-
Add more solvent: Add a small amount of the hot solvent to dissolve the oil, then allow the solution to cool slowly.
-
Slow cooling: Ensure the solution cools to room temperature slowly and undisturbed before placing it in an ice bath.
-
Scratching the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.
-
Seed crystals: If you have a small amount of pure product, adding a tiny crystal (a seed crystal) to the cooled solution can induce crystallization.
Question 7: What is a good solvent system for the recrystallization of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde?
Answer:
The ideal recrystallization solvent will dissolve the compound when hot but not when cold.[11] For this particular molecule, which has both aromatic and heterocyclic components, a mixed solvent system is often effective.
-
Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. Then, add hot water dropwise until the solution becomes slightly cloudy. Add a few more drops of hot ethanol to clarify the solution and then allow it to cool slowly.
-
Ethyl Acetate/Hexane: Dissolve the compound in a minimal amount of hot ethyl acetate. Add hexane dropwise until persistent cloudiness is observed. Add a small amount of ethyl acetate to redissolve the precipitate and then cool slowly.
Detailed Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Prepare the Column:
-
Select an appropriately sized glass column.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 Hexane:Ethyl Acetate).
-
Carefully pour the slurry into the column, allowing the silica to pack evenly without air bubbles.
-
Add a thin layer of sand to the top of the silica bed to prevent disturbance during solvent addition.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of a polar solvent (e.g., dichloromethane).
-
Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.
-
Carefully add the powdered sample to the top of the column.
-
Add another thin layer of sand on top of the sample.
-
-
Elute the Column:
-
Carefully add the eluent to the column.
-
Begin elution with the low-polarity solvent system.
-
Collect fractions and monitor them by TLC.
-
Gradually increase the polarity of the eluent to elute the desired product.
-
-
Isolate the Product:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Caption: Step-by-step workflow for column chromatography purification.
Protocol 2: Recrystallization
-
Dissolve the Crude Product:
-
Place the crude, purified (by column chromatography) solid in an Erlenmeyer flask.
-
Add a minimal amount of a suitable solvent (e.g., ethanol) and heat the mixture to boiling while stirring to dissolve the solid completely.
-
-
Induce Crystallization:
-
If using a mixed solvent system, add the anti-solvent (e.g., water) dropwise to the hot solution until it becomes slightly turbid. Add a few drops of the primary solvent to redissolve the precipitate.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolate and Dry the Crystals:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
References
- HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journals.
- Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
- Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. PMC - NIH.
- Synthesis and Antimicrobial Evaluation of 2-Chloromethyl-1H- Benzimidazole Deriv
- Electronic supplementary Inform
- HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. PMC - NIH.
- One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI.
- 4-(Imidazo 1,2-a pyridin-2-ylmethoxy)benzaldehyde 118001-76-6. Sigma-Aldrich.
- Synthesis of imidazo[1,2-a]pyridines: a decade upd
- Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore.
- Williamson Ether Synthesis. Organic Chemistry Tutor.
- Development of Dimethylisoxazole-attached Imidazo[1,2- a]pyridines as Potent and Selective CBP. eScholarship.org.
- Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues.
- Supporting Information Rapid, two-pot procedure for the synthesis of dihydropyridinones. Beilstein Journals.
- Crystallization Techniques for 4-((Pyridin-2-yloxy)methyl)
- Recrystallization and Crystalliz
- CAS#:172648-52-1 | Benzaldehyde,4-[(3-methyl-3h-imidazo[4,5-b]pyridin-2-yl)methoxy].
- Purification: Tips for Flash Column Chromatography. University of Rochester, Department of Chemistry.
- WO2021013864A1 - 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives.
- 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | CAS 118001-76-6. SCBT.
- The Williamson Ether Synthesis. Master Organic Chemistry.
- Williamson ether synthesis. Wikipedia.
- Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
- Transformation of aryl aldehydes to alcohols by solvent-less crossed cannizaro reaction.
- C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction C
- Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction C
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. francis-press.com [francis-press.com]
- 5. Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. beilstein-journals.org [beilstein-journals.org]
- 7. HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 9. 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | C15H12N2O2 | CID 739244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Oral Bioavailability of Imidazo[1,2-a]pyridine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyridine compounds. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions related to improving the oral bioavailability of this important class of molecules. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, featured in numerous therapeutic agents.[1][2][3] However, its journey from a promising lead compound to an orally active drug is often hampered by physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) challenges.[4] This guide offers strategies to diagnose and overcome these common hurdles.
Troubleshooting Guides
This section addresses specific experimental issues you might encounter. Each guide provides a step-by-step approach to identify the root cause of the problem and implement effective solutions.
Issue 1: My imidazo[1,2-a]pyridine compound shows excellent in vitro potency but poor oral exposure in animal models.
This is a classic and frequent challenge in drug discovery. The discrepancy between in vitro activity and in vivo efficacy often points to poor oral bioavailability. The underlying causes can be multifaceted.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor oral exposure.
Step-by-Step Protocol:
-
Characterize Physicochemical Properties:
-
Aqueous Solubility: Determine both kinetic and thermodynamic solubility in physiologically relevant buffers (e.g., pH 1.2, 4.5, 6.8). Poor solubility is a primary reason for low oral absorption.[5]
-
Lipophilicity (LogP/LogD): While a certain degree of lipophilicity is required for membrane permeation, excessively high LogP values can lead to poor solubility and increased metabolic clearance.[4]
-
-
Assess In Vitro ADME Properties:
-
Permeability: Use a Caco-2 or PAMPA assay to assess the compound's ability to cross the intestinal epithelium.[4] Low permeability suggests the compound may not be efficiently absorbed.
-
Metabolic Stability: Incubate the compound with liver microsomes (human, rat, mouse) or hepatocytes to determine its intrinsic clearance.[6][7] Imidazo[1,2-a]pyridines can be susceptible to metabolism by enzymes like aldehyde oxidase (AO).[8]
-
P-glycoprotein (P-gp) Efflux: Employ MDR1-MDCK or Caco-2 cells to determine if the compound is a substrate for the P-gp efflux transporter.[9] P-gp can actively pump the drug out of intestinal cells, reducing its absorption.[10]
-
-
Implement Solutions Based on Findings:
-
If Solubility is the Limiting Factor:
-
Formulation Strategies: For preclinical studies, consider formulations such as solutions in co-solvents (e.g., PEG 400, Solutol HS 15), amorphous solid dispersions, or lipid-based formulations.[5][11][12] These can significantly enhance the concentration of the drug in the gastrointestinal tract.[5][13]
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.[5][14]
-
-
If Permeability is Low:
-
Structural Modification: Introduce polar functional groups to improve the solubility-permeability balance. Be mindful not to excessively increase polarity, which could hinder membrane crossing.
-
Prodrugs: Design a prodrug that masks polar groups to enhance membrane permeability and is later cleaved in vivo to release the active compound.[11][15]
-
-
If Metabolic Instability is High:
-
Structural Modification: Identify the metabolic soft spot (the site of metabolic modification) and block it. For imidazo[1,2-a]pyrimidines, which are structurally related, substitution at the site of AO-mediated oxidation has been shown to improve metabolic stability.[8] Introducing fluorine atoms can also enhance metabolic stability.[9]
-
-
If P-gp Efflux is High:
-
Structural Modification: Subtle structural changes can disrupt the compound's recognition by P-gp. For instance, the introduction of a fluorine-substituted piperidine has been shown to reduce P-gp mediated efflux in an imidazo[1,2-a]pyridine series.[9] Lowering the pKa of a basic amine can also sometimes reduce P-gp efflux.[9]
-
-
Issue 2: My imidazo[1,2-a]pyridine compound is rapidly metabolized by aldehyde oxidase (AO).
Metabolism by AO is a known liability for nitrogen-containing heterocyclic compounds, including some imidazo[1,2-a]pyridines.[8] This can lead to high clearance and poor oral exposure.
Troubleshooting Workflow:
Caption: Strategies to mitigate aldehyde oxidase metabolism.
Step-by-Step Protocol:
-
Confirm AO-Mediated Metabolism:
-
Conduct in vitro metabolism studies using liver cytosol fractions, which are rich in AO, in addition to microsomes (rich in cytochrome P450 enzymes).
-
Use a specific AO inhibitor (e.g., hydralazine) to confirm that the metabolism is indeed mediated by AO.
-
-
Implement Structural Modification Strategies:
-
Blocking the Metabolic "Soft Spot": The most common site for AO oxidation is an electron-deficient carbon atom adjacent to a nitrogen atom. Introducing a substituent, such as a methyl or fluoro group, at this position can sterically hinder the enzyme's access.[8]
-
Modulating Electronics: Introducing electron-donating groups on the heterocyclic ring can decrease its susceptibility to oxidation by AO. Conversely, adding electron-withdrawing groups to other parts of the molecule may sometimes divert metabolism away from the AO-sensitive site.
-
Reducing Aromaticity: Saturation of the 6-membered ring in related azaheterocycles has been shown to block AO oxidation.[8] While this is a drastic change that may impact potency, it can be an effective strategy.
-
-
Re-evaluate Potency and Other ADME Properties:
-
Any structural modification aimed at improving metabolic stability must be followed by a re-evaluation of the compound's primary potency and other key properties like solubility, permeability, and potential for off-target effects.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common reasons for the poor oral bioavailability of imidazo[1,2-a]pyridine compounds?
-
Q2: How can I improve the aqueous solubility of my lead compound without significantly altering its structure?
-
A2: Formulation strategies are the best approach here. For early-stage animal studies, creating a nanosuspension or a solid dispersion with a polymer like PVP or HPMC can dramatically improve dissolution and absorption.[5][14] Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), are also highly effective.[5][12]
-
-
Q3: My compound is a P-gp substrate. What are my options?
-
A3: You have two main options: structural modification or co-administration with a P-gp inhibitor (though the latter is less common for drug development). For structural modifications, subtle changes such as the addition of a fluorine atom or modulation of the pKa of nearby basic centers can disrupt recognition by P-gp.[9] Some imidazo[1,2-a]pyridine derivatives have themselves been investigated as P-gp inhibitors, suggesting a complex interaction with this transporter.[16]
-
-
Q4: What is a good starting point for a formulation to improve oral exposure in a rodent PK study?
-
A4: A simple and effective starting point is a solution-based formulation. A common vehicle is a mixture of PEG 400 and water. For more challenging compounds, a suspension in 0.5% methylcellulose with a small amount of a surfactant like Tween 80 can be used. If these fail, progressing to a lipid-based system or a solid dispersion is recommended.[13]
-
-
Q5: Can a prodrug strategy help improve the oral bioavailability of my imidazo[1,2-a]pyridine compound?
-
A5: Yes, a prodrug approach can be very effective.[15] If your compound has low permeability due to excessive polarity (e.g., from a carboxylic acid or hydroxyl group), you can create a more lipophilic ester prodrug that is cleaved by esterases in the blood or liver to release the active drug.[11] If solubility is the issue, a phosphate ester prodrug can be used to dramatically increase aqueous solubility.
-
Data Summary Table
| Strategy | Parameter Affected | Example Modification/Formulation | Expected Outcome | Reference |
| Structural Modification | P-gp Efflux | Introduction of a fluorine-substituted piperidine | Reduced efflux ratio, increased oral exposure | [9] |
| Metabolic Stability | Blocking the site of AO oxidation | Increased half-life in microsomes/hepatocytes | [8] | |
| Formulation | Solubility/Dissolution | Amorphous Solid Dispersion with HPMC | Increased Cmax and AUC | [5] |
| Solubility/Dissolution | Nanosuspension | Faster dissolution rate, higher bioavailability | [14] | |
| Prodrug Approach | Permeability | Ester prodrug of a polar compound | Increased passive diffusion across the gut wall | [11][15] |
References
-
Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. (n.d.). National Institutes of Health. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations. (2025). PubMed Central. [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (n.d.). MDPI. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Publishing. [Link]
-
Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. (2026). PubMed Central. [Link]
-
Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). (2025). ResearchGate. [Link]
-
Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. (2025). ResearchGate. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). National Institutes of Health. [Link]
-
Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents. (2023). RSC Publishing. [Link]
-
The position of imidazopyridine and metabolic activation are pivotal factors in the antimutagenic activity of novel imidazo[1,2-a]pyridine derivatives. (2013). PubMed. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. [Link]
-
Imidazo[1,2- a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance. (2023). PubMed. [Link]
-
Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. (n.d.). Royal Society of Chemistry. [Link]
-
Formulation strategies for poorly soluble drugs. (2025). ResearchGate. [Link]
-
Acquired Drug Resistance Enhances Imidazoquinoline Efflux by P-Glycoprotein. (2021). MDPI. [Link]
-
Formulation of poorly water-soluble drugs for oral administration. (n.d.). Future4200. [Link]
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Institutes of Health. [Link]
-
Catalyst free, C-3 Functionalization of Imidazo[1,2-a]pyridines to Rapidly Access New Chemical Space for Drug Discovery Efforts. (n.d.). National Institutes of Health. [Link]
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. (n.d.). National Institutes of Health. [Link]
-
Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. (n.d.). MDPI. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis [metaphactory]. (n.d.). SemOpenAlex. [Link]
-
(PDF) Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. (2026). ResearchGate. [Link]
-
Recent Advances in the Synthesis of Imidazo[1,2‐a]pyridines: A Brief Review. (2022). Wiley Online Library. [Link]
-
Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). (n.d.). PubMed. [Link]
-
(PDF) 2-Phenyl-imidazo[1,2-a]pyridine Compounds Containing Hydrophilic Groups as Potent and Selective Ligands for Peripheral Benzodiazepine Receptors: Synthesis, Binding Affinity and Electrophysiological Studies. (2025). ResearchGate. [Link]
-
Spotlight on Efflux and Uptake Drug Transporters in In Vitro Drug-Drug Interaction Studies. (2022). BioIVT. [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. [Link]
-
Strategies to improve oral bioavailability. (2025). ResearchGate. [Link]
-
Techniques for solubility enhancement of poorly soluble drugs: an overview. (2012). Journal of Medical and Pharmaceutical and Allied Sciences. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (n.d.). ACS Publications. [Link]
-
Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis. (2013). Semantic Scholar. [Link]
-
Collaborative virtual screening to elaborate an imidazo[1,2- a ]pyridine hit series for visceral leishmaniasis. (n.d.). ResearchGate. [Link]
-
Imidazo[1,2-a]pyridines: orally active positive allosteric modulators of the metabotropic glutamate 2 receptor. (n.d.). PubMed. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent developments of imidazo[1,2-a]pyridine analogues as antituberculosis agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 6. Advancement of Imidazo[1,2-a]pyridines with Improved Pharmacokinetics and nM Activity vs. Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent developments of imidazo[1,2- a ]pyridine analogues as antituberculosis agents - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00019B [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bioivt.com [bioivt.com]
- 11. researchgate.net [researchgate.net]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. future4200.com [future4200.com]
- 14. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Imidazo[1,2- a]Pyridine Derivatives as Novel Dual-Target Inhibitors of ABCB1 and ABCG2 for Reversing Multidrug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde and Other Aldehyde Dehydrogenase Inhibitors in Cancer Research
This guide provides a comparative analysis of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde, a member of the versatile imidazo[1,2-a]pyridine scaffold, and other prominent inhibitors of aldehyde dehydrogenase (ALDH). The focus is on their potential efficacy in the context of cancer therapy, particularly in targeting cancer stem cells (CSCs). While direct experimental data for 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde is not yet broadly available in peer-reviewed literature, its structural features, notably the benzaldehyde moiety, suggest a strong potential for ALDH inhibition. This guide will, therefore, proceed on this scientifically grounded hypothesis, comparing its potential profile with established ALDH inhibitors.
Introduction: The Imidazo[1,2-a]pyridine Scaffold and the Significance of ALDH Inhibition
The imidazo[1,2-a]pyridine core is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer effects.[1][2] These compounds have been shown to target various critical pathways in cancer progression. A key emerging target in cancer therapy, especially for overcoming drug resistance and eliminating CSCs, is the aldehyde dehydrogenase (ALDH) superfamily of enzymes.[3]
ALDHs, particularly isoforms like ALDH1A1 and ALDH1A3, are highly expressed in CSCs of various tumors, including those of the breast, prostate, and colon.[4] High ALDH activity contributes to therapy resistance by detoxifying chemotherapeutic agents and regulating CSC self-renewal and differentiation through the retinoic acid signaling pathway.[5] Therefore, inhibiting ALDH is a promising strategy to sensitize cancer cells to conventional therapies and eradicate the CSC population responsible for tumor recurrence and metastasis.[6]
Given the presence of a reactive benzaldehyde group, it is hypothesized that 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde may function as an ALDH inhibitor. This guide will compare its potential efficacy profile with other known ALDH inhibitors, providing a framework for researchers to evaluate its potential in their studies.
Comparative Efficacy of ALDH Inhibitors
The efficacy of ALDH inhibitors is typically evaluated based on their half-maximal inhibitory concentration (IC50) against specific ALDH isoforms. A lower IC50 value indicates a more potent inhibitor. The following table summarizes the reported IC50 values for several well-characterized ALDH inhibitors, which will serve as a basis for comparison.
| Inhibitor | Target ALDH Isoform(s) | IC50 Value | Reference(s) |
| Disulfiram | Broad-spectrum (ALDH1A1, ALDH2) | ~0.15 µM (ALDH1A1), ~3.85 µM (ALDH2) | [7][8] |
| NCT-501 | Selective for ALDH1A1 | 40 nM | [9][10][11] |
| CM026 | Selective for ALDH1A1 | 0.80 µM | [12] |
| NR6 | Selective for ALDH1A3 | 5.3 µM | [13][14][15] |
Analysis of Comparative Efficacy:
-
Broad-Spectrum vs. Selective Inhibition: Disulfiram, an FDA-approved drug for alcoholism, is a potent but non-selective ALDH inhibitor.[7][8] While its broad activity can be beneficial, it may also lead to off-target effects. In contrast, inhibitors like NCT-501 and NR6 offer high selectivity for specific ALDH isoforms.[9][14] This selectivity is crucial for dissecting the specific roles of different ALDH isoforms in cancer biology and for developing targeted therapies with potentially fewer side effects.
-
Potency: NCT-501 stands out as a highly potent inhibitor of ALDH1A1 with an IC50 in the nanomolar range, making it an excellent tool for in vitro and potentially in vivo studies targeting this specific isoform.[11] CM026 also shows sub-micromolar potency for ALDH1A1.[12] NR6, while less potent than NCT-501, is a valuable tool for studying the specific role of ALDH1A3.[13]
-
Hypothesized Profile of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde: Based on its structure, 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde could potentially exhibit competitive inhibition by mimicking the aldehyde substrate. Its efficacy would need to be determined experimentally, but the imidazo[1,2-a]pyridine scaffold has been shown to produce highly potent inhibitors. For instance, the ALDH1A3 inhibitor NR6 is also an imidazo[1,2-a]pyridine derivative.[14]
Signaling Pathways and Experimental Workflows
To understand the context in which these inhibitors function, it is essential to visualize the ALDH signaling pathway in cancer stem cells and the experimental workflows used to assess inhibitor efficacy.
Caption: ALDH signaling pathway in cancer stem cells and the point of intervention for ALDH inhibitors.
Caption: General experimental workflow for evaluating the efficacy of ALDH inhibitors.
Experimental Protocols
ALDH Enzyme Activity Assay (Colorimetric)
This protocol is adapted from commercially available kits and published literature to determine the in vitro inhibitory activity of a compound against a purified ALDH enzyme.[16][17]
Materials:
-
Purified recombinant human ALDH1A1 or ALDH1A3 enzyme
-
ALDH Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Acetaldehyde (Substrate)
-
NAD+ (Cofactor)
-
MTT or similar tetrazolium salt (Colorimetric probe)
-
Diaphorase
-
Test inhibitor (dissolved in DMSO)
-
96-well clear flat-bottom plate
-
Spectrophotometric multiwell plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test inhibitor in DMSO. Serially dilute to obtain a range of concentrations.
-
Prepare a reaction mix containing ALDH Assay Buffer, NAD+, MTT, and diaphorase.
-
-
Assay Protocol:
-
To each well of the 96-well plate, add 45 µL of the purified ALDH enzyme solution (diluted in Assay Buffer).
-
Add 5 µL of the test inhibitor at various concentrations to the sample wells. For control wells, add 5 µL of DMSO.
-
Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 50 µL of the reaction mix containing the acetaldehyde substrate.
-
Immediately measure the absorbance at 450-570 nm (depending on the tetrazolium salt used) in a kinetic mode for 15-30 minutes at room temperature.
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each inhibitor concentration.
-
Normalize the rates to the control (DMSO-treated) wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTS) Assay
This protocol is used to assess the cytotoxic or cytostatic effects of the ALDH inhibitor on cancer cells.[18][19]
Materials:
-
Cancer cell line with high ALDH expression (e.g., MDA-MB-231 for breast cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test inhibitor
-
MTS reagent
-
96-well tissue culture plate
-
Spectrophotometric multiwell plate reader
Procedure:
-
Cell Seeding:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test inhibitor in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test inhibitor at various concentrations. Include wells with medium and DMSO as a vehicle control.
-
Incubate the plate for 48-72 hours.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C until a color change is apparent.
-
Measure the absorbance at 490 nm using a multiwell plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the EC50 value.
-
Conclusion and Future Directions
The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel anticancer agents. Based on its chemical structure, 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde is a promising candidate for an ALDH inhibitor. Its evaluation against key ALDH isoforms, such as ALDH1A1 and ALDH1A3, is a critical next step to validate this hypothesis. A direct comparison of its IC50 values with those of established inhibitors like Disulfiram, NCT-501, and NR6 will ascertain its potency and selectivity. Furthermore, assessing its efficacy in reducing the viability and stem-like properties of cancer cells will provide crucial insights into its therapeutic potential. The experimental protocols detailed in this guide provide a robust framework for such investigations, paving the way for the potential development of a new generation of targeted anticancer therapies.
References
-
MedchemExpress. NCT-501 | ALDH1A1 抑制剂. [Link]
- Morgan CA, et al. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors. J Med Chem. 2015.
- Pavan S, et al. Aldehyde Dehydrogenase Inhibitors for Cancer Therapeutics. Trends Pharmacol Sci. 2019.
- Gelardi ELM, et al. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro. Cancers (Basel). 2021.
- La Motta C, et al. A New Vista of Aldehyde Dehydrogenase 1A3 (ALDH1A3): New Specific Inhibitors and Activity-Based Probes Targeting ALDH1A3 Dependent Pathways in Glioblastoma, Mesothelioma and Other Cancers. Cancers (Basel). 2021.
- Al-Hujaily EM, et al. Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors. Molecules. 2022.
-
Creative Bioarray. MTS Tetrazolium Assay Protocol. [Link]
- Yang SM, et al. Discovery of NCT-501, a Potent and Selective Theophylline-Based Inhibitor of Aldehyde Dehydrogenase 1A1 (ALDH1A1). J Med Chem. 2015.
-
Bitesize Bio. Five Simple Steps For a Successful MTS Assay!. [Link]
-
ResearchGate. (PDF) Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors. [Link]
-
National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- Chefetz I, et al. A Novel ALDH1A1 Inhibitor Blocks Platinum-Induced Senescence and Stemness in Ovarian Cancer. Cancers (Basel). 2022.
-
ScienCell Research Laboratories. Aldehyde Dehydrogenase Assay (ALDH). [Link]
-
ResearchGate. (A) IC50 of disulfiram according to ALDH expression. (B) Aldefluor... | Download Scientific Diagram. [Link]
- Robinson TJ, et al. High-throughput screen identifies disulfiram as a potential therapeutic for triple-negative breast cancer cells: Interaction with IQ motif-containing factors. PLoS One. 2013.
-
BioAssay Systems. QuantiChrom™ Aldehyde Dehydrogenase Inhibitor Screening Kit. [Link]
-
ResearchGate. Development of new disulfiram analogues as ALDH1a1-selective inhibitors. [Link]
-
AMSBIO. Aldehyde Dehydrogenase Activity Colorimetric Assay Kit. [Link]
-
Bio-Techne. Aldehyde Dehydrogenase Activity Assay Kit (Colorimetric) NBP3-25853 Manual. [Link]
-
ResearchGate. Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. [Link]
- Croker AK, et al. Inhibition of aldehyde dehydrogenase (ALDH) activity reduces chemotherapy and radiation resistance of stem-like ALDHhiCD44⁺ human breast cancer cells.
- Tomita H, et al. Aldehyde dehydrogenase 1A1 in stem cells and cancer. Oncotarget. 2016.
- Patel RV, et al. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). Infect Disord Drug Targets. 2024.
-
ChemRxiv. Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. [Link]
-
Chemical Methodologies. Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. [Link]
-
ResearchGate. (PDF) Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. [Link]
- Marcato P, et al. The Expanding Role of Cancer Stem Cell Marker ALDH1A3 in Cancer and Beyond. Int J Mol Sci. 2021.
- Pequerul R, et al. Discovery of a reversible ALDH1A3 inhibitor through a consensus docking-based virtual screening study. RSC Med Chem. 2022.
-
bioRxiv. A novel ALDH1A1 inhibitor blocks platinum-induced senescence and stemness in ovarian cancer. [Link]
-
Kaggle. Genomics of Drug Sensitivity in Cancer (GDSC). [Link]
- Clothier R, et al. A database of IC50 values and principal component analysis of results from six basal cytotoxicity assays, for use in the modelling of the in vivo and in vitro data of the EU ACuteTox project. Altern Lab Anim. 2008.
Sources
- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A Selective ALDH1A3 Inhibitor Impairs Mesothelioma 3-D Multicellular Spheroid Growth and Neutrophil Recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cohesionbio.com [cohesionbio.com]
- 6. Development of a high-throughput in vitro assay to identify selective inhibitors for human ALDH1A1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel Disulfiram Derivatives as ALDH1a1-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. NCT-501 | ALDH1A1 抑制剂 | MCE [medchemexpress.cn]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Characterization of Two Distinct Structural Classes of Selective Aldehyde Dehydrogenase 1A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ALDH1A3 inhibitor NR6 | ALDH1A3 inhibitor | Probechem Biochemicals [probechem.com]
- 14. A Selective Competitive Inhibitor of Aldehyde Dehydrogenase 1A3 Hinders Cancer Cell Growth, Invasiveness and Stemness In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. resources.bio-techne.com [resources.bio-techne.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Validation of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde for Anticancer Activity
This guide provides a comprehensive framework for the in vivo validation of the novel anticancer candidate, 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. Designed for researchers, scientists, and drug development professionals, this document outlines a robust preclinical strategy, comparing the investigational compound against established standards of care. It integrates mechanistic rationale with detailed experimental protocols to ensure scientific rigor and trustworthiness in the evaluation of this promising therapeutic agent.
Introduction: The Therapeutic Potential of Imidazopyridines
The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, recognized for its diverse biological activities.[1][2] Derivatives of this core structure have demonstrated potent anticancer effects across a range of malignancies, including breast, colon, and lung cancers.[1][3][4][5][6] Mechanistically, these compounds have been shown to target various critical oncogenic pathways, such as Wnt/β-catenin signaling, kinase inhibition (e.g., PI3K, Aurora Kinase, c-KIT), and disruption of microtubule dynamics.[2][3][7]
The subject of this guide, 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde (designated here as IP-2MB), has emerged from in vitro screens as a compound of interest. Preliminary data from related N-acylhydrazone and pyrimidine-containing imidazopyridine derivatives have shown significant antiproliferative activity against breast cancer cell lines like MCF7 and MDA-MB-231, with IC50 values in the low micromolar range. Furthermore, other analogues have demonstrated potent cytotoxicity against colon cancer cells (HCT116) and lung cancer cells (A549).[8][9]
The crucial next step, and the focus of this guide, is to translate these promising in vitro findings into a validated in vivo setting. This process is essential to determine the compound's true therapeutic potential, assess its safety profile, and understand its pharmacokinetic and pharmacodynamic (PK/PD) properties within a complex biological system.
Causality in Experimental Design: Selecting the Optimal In Vivo Model
The choice of an appropriate animal model is paramount for generating clinically relevant data. A subcutaneous xenograft model using human cancer cell lines implanted in immunocompromised mice is the most established and efficient initial approach for evaluating the efficacy of a novel cytotoxic or cytostatic agent.[3]
Model Selection Rationale:
-
Cancer Type: Based on the strong in vitro data for related imidazopyridine derivatives against breast cancer cell lines, a human breast cancer xenograft model is recommended.[3] The MCF7 cell line (estrogen receptor-positive) is an excellent candidate due to its widespread use and well-characterized growth in nude mice.
-
Animal Strain: Athymic nude mice (e.g., BALB/c nude or NU/J) are the standard choice. Their compromised immune system prevents the rejection of human tumor xenografts, allowing for the unambiguous assessment of the compound's direct antitumor effects.
-
Implantation Site: Subcutaneous implantation into the flank is preferred for its technical simplicity, ease of tumor monitoring, and high reproducibility. Tumor growth can be accurately measured externally using digital calipers.
Comparative Framework: Benchmarking Against Standards of Care
To objectively evaluate the performance of IP-2MB, it must be compared against both a negative control (vehicle) and a clinically relevant positive control.
-
Vehicle Control: This group receives the same solvent used to dissolve IP-2MB, administered on the same schedule. It serves as the baseline for tumor growth and assesses any potential effects of the vehicle itself.
-
Positive Control (Standard of Care): Doxorubicin is a well-established anthracycline antibiotic used in the treatment of breast cancer.[10] Its mechanism involves DNA intercalation and inhibition of topoisomerase II. Including a doxorubicin arm provides a critical benchmark for assessing the relative efficacy of IP-2MB. An alternative, Cisplatin , is another widely used chemotherapeutic that forms DNA cross-links and could also serve as a potent positive control.[11][12][13]
Experimental Protocol: A Self-Validating System
This protocol is designed to ensure robustness and reproducibility. Each step is critical for the integrity of the study.
4.1 Cell Culture and Preparation
-
Cell Line Authentication: Authenticate the MCF7 human breast cancer cell line using Short Tandem Repeat (STR) profiling prior to expansion.
-
Mycoplasma Testing: Ensure all cell cultures are free of mycoplasma contamination.
-
Cell Expansion: Culture MCF7 cells in appropriate media (e.g., EMEM with 10% FBS and 0.01mg/mL human recombinant insulin) to 80% confluency.
-
Harvesting and Viability: Harvest cells using trypsin and neutralize. Wash with sterile phosphate-buffered saline (PBS). Perform a cell count and assess viability using trypan blue exclusion; viability must be >95%.
-
Final Preparation: Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a final concentration of 5 x 10⁷ cells/mL. Matrigel is crucial as it provides an extracellular matrix environment that supports initial tumor cell survival and growth. Keep the cell suspension on ice until injection.
4.2 Animal Handling and Tumor Implantation
-
Animals: Use female athymic nude mice, 6-8 weeks old. Allow a one-week acclimatization period.
-
Anesthesia: Anesthetize the mouse using isoflurane.
-
Implantation: Disinfect the right flank with 70% ethanol. Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ cells).
-
Post-Procedure Monitoring: Monitor animals until they have fully recovered from anesthesia.
4.3 Study Groups and Treatment Administration
-
Tumor Growth Monitoring: Begin measuring tumor volume 2-3 times per week once tumors are palpable (typically 5-7 days post-injection). Use digital calipers and the formula: Volume = (Width² x Length) / 2 .
-
Randomization: When tumors reach an average volume of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice per group).
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline) via intraperitoneal (IP) injection, daily.
-
Group 2 (IP-2MB Low Dose): Administer IP-2MB at 25 mg/kg, IP, daily.
-
Group 3 (IP-2MB High Dose): Administer IP-2MB at 50 mg/kg, IP, daily.
-
Group 4 (Positive Control): Administer Doxorubicin at 2 mg/kg via intravenous (IV) injection, once weekly.[14]
-
-
Duration: Continue treatment for 21-28 days.
4.4 Endpoints and Data Collection
-
Primary Endpoint (Efficacy):
-
Tumor Volume: Measure tumor volume three times weekly.
-
Tumor Weight: At the end of the study, humanely euthanize the mice, excise the tumors, and record the final tumor weight.
-
-
Secondary Endpoints (Toxicity & Health):
-
Body Weight: Record the body weight of each mouse three times weekly as an indicator of systemic toxicity.
-
Clinical Observations: Monitor daily for signs of distress, such as changes in posture, activity, or grooming.
-
Survival: Record the date of euthanasia for each animal.
-
4.5 Pharmacokinetic/Pharmacodynamic (PK/PD) Satellite Group
-
To establish a clear link between drug exposure and biological effect, a satellite group of animals should be included.[8]
-
PK Analysis: At specified time points after dosing, collect blood samples to determine the concentration of IP-2MB over time. This helps calculate key parameters like Cmax, Tmax, and half-life.
-
PD Analysis: Collect tumor tissue at the end of the study to analyze biomarkers related to the hypothesized mechanism of action (e.g., levels of β-catenin, Cyclin D1, or cleaved caspase-3) via Western blot or immunohistochemistry.
Visualization of Workflows and Pathways
Clear visualization of the experimental process and the underlying biological rationale is key to understanding the study's design.
Caption: Experimental workflow for in vivo validation of IP-2MB.
Sources
- 1. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biological evaluation of imidazopyridine derivatives as potential anticancer agents against breast cancer cells | Semantic Scholar [semanticscholar.org]
- 5. Preclinical evaluation of novel imidazoacridinone derivatives with potent activity against experimental colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical evaluation of novel imidazoacridinone derivatives with potent activity against experimental colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-(Imidazo[1,2-a]pyridin-3-yl): pyrimidine derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemmethod.com [chemmethod.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. scientificarchives.com [scientificarchives.com]
- 12. Dose-response relationship in cisplatin-treated breast cancer xenografts monitored with dynamic contrast-enhanced ultrasound - PMC [pmc.ncbi.nlm.nih.gov]
- 13. New combination chemotherapy of cisplatin with an electron-donating compound for treatment of multiple cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
A Comparative Guide to the Synthetic Validation of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
For researchers, scientists, and professionals in drug development, the efficient and reliable synthesis of novel molecular scaffolds is a cornerstone of innovation. This guide provides an in-depth technical comparison of synthetic routes for 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde, a molecule of interest owing to its imidazo[1,2-a]pyridine core, a privileged structure in medicinal chemistry.[1][2][3] We will dissect a primary two-step synthetic pathway and contrast it with a modern one-pot multicomponent approach, offering detailed experimental protocols and a critical evaluation of their respective merits.
Introduction to 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
The imidazo[1,2-a]pyridine scaffold is a fused heterocyclic system that has garnered significant attention in pharmaceutical research due to its presence in a number of approved drugs and biologically active compounds. Its unique electronic and structural features allow for diverse functionalization, making it a versatile template for library synthesis in drug discovery. The title compound, 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde, incorporates this key heterocycle linked to a benzaldehyde moiety, a functional group that serves as a versatile handle for further chemical transformations, such as reductive amination, Wittig reactions, or aldol condensations. The validation of a robust and efficient synthetic route is therefore of paramount importance for its accessibility and further investigation.
Primary Synthetic Route: A Two-Step Approach via Williamson Ether Synthesis
A classical and reliable method to construct the target molecule involves a two-step sequence: the synthesis of a key intermediate, 2-(chloromethyl)imidazo[1,2-a]pyridine, followed by a Williamson ether synthesis with 4-hydroxybenzaldehyde. This approach offers a high degree of control over each transformation.
Step 1: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine
The initial step involves the formation of the imidazo[1,2-a]pyridine ring system and the introduction of a chloromethyl group at the 2-position. This is typically achieved by the reaction of 2-aminopyridine with 1,3-dichloroacetone.
Causality of Experimental Choices: The use of 1,3-dichloroacetone is strategic as one chloro-group acts as a leaving group in the initial cyclization with 2-aminopyridine, while the other is retained in the product, providing the necessary electrophilic site for the subsequent ether synthesis. The reaction is typically carried out in a polar aprotic solvent like acetone to facilitate the nucleophilic attack of the pyridine nitrogen.
Experimental Protocol: Synthesis of 2-(Chloromethyl)imidazo[1,2-a]pyridine
-
Materials: 2-aminopyridine, 1,3-dichloroacetone, acetone, sodium bicarbonate.
-
Procedure:
-
To a solution of 2-aminopyridine (1 equivalent) in acetone, add 1,3-dichloroacetone (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, add a saturated aqueous solution of sodium bicarbonate to neutralize the hydrohalic acid formed and precipitate the product.
-
Filter the precipitate, wash with cold water, and dry under vacuum to yield 2-(chloromethyl)imidazo[1,2-a]pyridine.
-
Step 2: Williamson Ether Synthesis
The second step is a classical Williamson ether synthesis, where the sodium salt of 4-hydroxybenzaldehyde, formed in situ, acts as a nucleophile to displace the chloride from 2-(chloromethyl)imidazo[1,2-a]pyridine.[4][5]
Causality of Experimental Choices: The use of a strong base like sodium hydride (NaH) or a milder base like potassium carbonate (K2CO3) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) is crucial for the deprotonation of the phenolic hydroxyl group of 4-hydroxybenzaldehyde, thereby activating it as a potent nucleophile. DMF is an excellent solvent for this SN2 reaction as it solvates the cation, leaving the phenoxide anion more available for nucleophilic attack.
Experimental Protocol: Synthesis of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
-
Materials: 2-(chloromethyl)imidazo[1,2-a]pyridine, 4-hydroxybenzaldehyde, sodium hydride (60% dispersion in mineral oil) or potassium carbonate, anhydrous N,N-dimethylformamide (DMF).
-
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF, add a solution of 4-hydroxybenzaldehyde (1.1 equivalents) in anhydrous DMF dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the phenoxide.
-
Add a solution of 2-(chloromethyl)imidazo[1,2-a]pyridine (1 equivalent) in anhydrous DMF.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and quench by the slow addition of ice-cold water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde.
-
Alternative Synthetic Route: One-Pot Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
In contrast to the stepwise approach, modern synthetic methodologies often favor one-pot reactions that combine multiple steps, thereby increasing efficiency and reducing waste. The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction for the synthesis of imidazo[1,2-a]pyridines.[6][7][8][9] While a direct GBB reaction to form the target molecule is not straightforward due to the nature of the required starting materials, a closely related one-pot synthesis of a substituted imidazo[1,2-a]pyridine can be envisioned and compared.
A plausible one-pot approach involves the reaction of 2-aminopyridine, an aldehyde, and an isocyanide. To synthesize a precursor to the target molecule, one could use 4-(diethoxymethyl)benzaldehyde as the aldehyde component. The resulting imidazo[1,2-a]pyridine would have a protected aldehyde functionality at the desired position, which can be deprotected in a subsequent step.
Causality of Experimental Choices: The GBB reaction is typically catalyzed by a Lewis or Brønsted acid. The use of an acetal-protected benzaldehyde prevents the aldehyde from undergoing undesired side reactions under the reaction conditions. The isocyanide component is a key reactant in this multicomponent reaction, enabling the formation of the imidazole ring.
Experimental Protocol: One-Pot Synthesis of a Precursor to the Target Molecule
-
Materials: 2-aminopyridine, 4-(diethoxymethyl)benzaldehyde, tert-butyl isocyanide, scandium(III) triflate, methanol.
-
Procedure:
-
To a solution of 2-aminopyridine (1 equivalent) and 4-(diethoxymethyl)benzaldehyde (1 equivalent) in methanol, add scandium(III) triflate (10 mol%).
-
Stir the mixture at room temperature for 30 minutes.
-
Add tert-butyl isocyanide (1.1 equivalents) and continue stirring at 50 °C for 12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The residue can then be subjected to acidic hydrolysis (e.g., with aqueous HCl) to deprotect the acetal and yield the final product, followed by purification.
-
Comparative Analysis
| Parameter | Primary Route (Two-Step) | Alternative Route (One-Pot GBB) |
| Overall Yield | Typically 60-75% | Potentially 50-70% (two steps including deprotection) |
| Purity | High, with two purification steps | May require more rigorous purification |
| Reaction Time | ~30 hours (including two reactions) | ~14 hours (one-pot reaction plus deprotection) |
| Atom Economy | Moderate | Good |
| Cost-Effectiveness | Relies on readily available starting materials | Isocyanides can be more expensive |
| Scalability | Readily scalable | Scalability may require optimization |
| Safety | Sodium hydride is highly flammable and reactive | Isocyanides are toxic and have a strong odor |
Validation and Characterization
Successful synthesis of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde must be confirmed through rigorous analytical techniques.
-
Physical Properties: The product is expected to be a solid at room temperature.[1]
Spectroscopic Analysis:
-
1H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the imidazo[1,2-a]pyridine and benzaldehyde moieties. Key signals would include a singlet for the methylene protons of the ether linkage, a singlet for the aldehydic proton, and distinct doublets and triplets for the aromatic protons.
-
13C NMR: The carbon NMR spectrum should display resonances for all 15 carbon atoms, including the characteristic signal for the carbonyl carbon of the aldehyde group (around 190 ppm) and the methylene carbon of the ether linkage.
-
Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) should show a prominent peak for the protonated molecule [M+H]+ at m/z 253.0977, confirming the molecular weight.
Visualizing the Synthetic Pathways
Caption: Comparative workflow of the two synthetic routes.
Conclusion
Both the two-step Williamson ether synthesis and the one-pot Groebke-Blackburn-Bienaymé reaction present viable pathways for the synthesis of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. The choice of route will depend on the specific requirements of the research. The two-step method offers a more controlled, albeit longer, process that may be preferable for achieving high purity on a larger scale. The one-pot GBB approach, while potentially faster and more atom-economical, may require more optimization and careful handling of specialized reagents. This guide provides the foundational knowledge and detailed protocols to enable researchers to make an informed decision and successfully validate their chosen synthetic route.
References
-
Gámez-Montaño, R., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 27(19), 6529. [Link]
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Chemistry Proceedings, 16(1), 28. [Link]
-
Boltjes, A., & Dömling, A. (2019). The Groebke-Blackburn-Bienaymé Reaction. European Journal of Organic Chemistry, 2019(42), 7007-7049. [Link]
-
Gámez-Montaño, R., et al. (2022). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry, 46(1), 139-147. [Link]
-
Krasavin, M. (2019). Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction. ACS Omega, 4(7), 11866-11873. [Link]
-
Organic Chemistry Portal. Synthesis of imidazo[1,2-a]pyridines. [Link]
-
Wang, L., et al. (2012). One-Pot Synthesis of 2-Phenylimidazo[1,2-α]pyridines from Acetophenone, [Bmim]Br3 and 2-Aminopyridine under Solvent-Free Conditions. Molecules, 17(12), 14749-14757. [Link]
-
ResearchGate. (2019). One‐pot synthesis of imidazo[1,2‐a]pyridines by condensation of 2‐aminopyridine with various aromatic ketones under Ortoleva‐King reaction conditions. [Link]
-
Royal Society of Chemistry. (2020). Annulation of a-Bromocinnamaldehydes to Access 3-Formyl- imidazo[1,2-a]pyridines and Pyrimidines under Transition- Metal-Free Co. [Link]
-
University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis. [Link]
-
Gontijo, V. S., et al. (2021). Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega, 6(50), 34267-34282. [Link]
-
Chavan, A. A., & Pai, N. R. (2017). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 53(59), 8266-8283. [Link]
-
Rentería-Gómez, M. A., et al. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. MDPI. [Link]
-
Zali-Boeini, H., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions. Beilstein Journal of Organic Chemistry, 19, 727-735. [Link]
-
PubChem. 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. [Link]
-
Sobarzo-Sánchez, E., et al. (2004). Complete assignments 1H and 13C NMR spectral data of four anabaseine derivatives. Magnetic Resonance in Chemistry, 42(10), 1133-1136. [Link]
-
ChemRxiv. (2022). Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. [Link]
-
Muthengi, A., et al. (2021). Development of Dimethylisoxazole-attached Imidazo[1,2- a]pyridines as Potent and Selective CBP/p300 Bromodomain Inhibitors. Journal of Medicinal Chemistry, 64(5), 2586-2602. [Link]
-
Gámez-Montaño, R., et al. (2024). Sonochemical Synthesis of Imidazo[1, 2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction Catalyzed by TSOH. MDPI. [Link]
-
Clososki, G. C., et al. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-442. [Link]
-
PubChem. 4-(Pyridin-2-ylmethoxy)benzaldehyde. [Link]
-
ResearchGate. (2024). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. [https://www.researchgate.net/publication/378906321_One-Pot_Synthesis_of_Imidazo12-a]pyridines_via_Groebke-Blackburn-Bienayme_Reaction_and_CuAAC_Assisted_by_MW]([Link])
Sources
- 1. 4-(Imidazo 1,2-a pyridin-2-ylmethoxy)benzaldehyde 118001-76-6 [sigmaaldrich.com]
- 2. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. ochemonline.pbworks.com [ochemonline.pbworks.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
- 9. [PDF] Synthesis of Imidazo[1,2-a]pyridine-Chromones via Microwave-Assisted Groebke-Blackburn-Bienaymé Reaction | Semantic Scholar [semanticscholar.org]
- 10. 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | C15H12N2O2 | CID 739244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
A Researcher's Guide to Assessing the Selectivity of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
In the landscape of drug discovery and chemical biology, the precise interaction of a small molecule with its intended biological target is paramount. The imidazo[1,2-a]pyridine scaffold is a well-established pharmacophore present in a multitude of biologically active compounds, demonstrating a wide array of activities including antiviral, anticancer, and anti-inflammatory effects.[1][2][3] The compound 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde, belonging to this versatile class, necessitates a rigorous evaluation of its selectivity to ascertain its therapeutic potential and minimize off-target effects. This guide provides a comprehensive framework for researchers to meticulously assess the selectivity profile of this compound, integrating both in vitro and cellular approaches.
The Imperative of Selectivity Profiling
Selectivity is the degree to which a compound binds to a specific target in preference to other proteins in the proteome. For a therapeutic agent, high selectivity is often a critical attribute, as it can correlate with an improved safety profile by reducing the likelihood of adverse effects arising from unintended interactions. In the context of kinase inhibitors, for example, off-target activities can lead to toxicity or even opposing biological effects.[4] Therefore, a thorough understanding of a compound's selectivity is not merely an academic exercise but a cornerstone of translational research.
A Multi-pronged Approach to Selectivity Assessment
A robust assessment of selectivity cannot rely on a single experimental method. Instead, a combination of techniques that probe different aspects of compound-target interaction should be employed. This guide outlines a tiered approach, beginning with broad, high-throughput screening and progressing to more focused, mechanistic studies within a cellular context.
Tier 1: Broad Kinome and Proteome Screening
The initial step in characterizing the selectivity of a novel compound is to cast a wide net. Large-scale screening against panels of purified proteins provides a global view of potential interactions.
1. Kinase Selectivity Profiling:
Given that a vast number of signaling pathways are regulated by kinases, and they are a common target class for imidazopyridine derivatives, assessing activity across the human kinome is a logical starting point.[5][6]
-
Rationale: This approach helps to identify the primary kinase target(s) and any potential off-target kinases. Commercial services offer screening against hundreds of kinases.[7][8]
-
Methodology: Radiometric assays, such as the HotSpot™ assay, or luminescence-based assays, like the ADP-Glo™ Kinase Assay, are commonly used.[7][8][9] These assays measure the transfer of phosphate from ATP to a substrate, and the inhibitory effect of the compound is quantified.[7][10]
Experimental Protocol: Radiometric Kinase Assay [7][9]
-
Reaction Setup: Prepare a reaction mixture containing the kinase, its specific substrate, and radioactively labeled ATP (e.g., [γ-³³P]ATP) in a suitable buffer.
-
Inhibitor Addition: Add 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde at a range of concentrations. Include a vehicle control (e.g., DMSO).
-
Initiation and Incubation: Initiate the kinase reaction and incubate at a controlled temperature for a defined period.
-
Termination and Separation: Stop the reaction and separate the phosphorylated substrate from the remaining radiolabeled ATP, often by spotting the mixture onto a filter membrane that captures the substrate.[9]
-
Detection: Quantify the amount of radioactivity incorporated into the substrate using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.[10]
2. Competition Binding Assays:
These assays measure the ability of a test compound to displace a known ligand from a panel of proteins.
-
Rationale: This method is not limited to enzymes and can be used to screen against a wider range of protein classes. It provides a direct measure of binding affinity.
-
Methodology: A prominent example is the KINOMEscan™ technology, which utilizes a competition binding assay to quantify the interaction of a compound with a large number of kinases.
Tier 2: In-Cell Target Engagement
While in vitro assays are invaluable, they do not fully recapitulate the complex environment of a living cell. Cellular assays are essential to confirm that the compound can reach its target and engage it in a physiological context.[11]
Cellular Thermal Shift Assay (CETSA®):
CETSA® is a powerful biophysical method to assess drug-target engagement in intact cells and tissues.[12][13][14] The principle is based on the ligand-induced thermal stabilization of proteins.[13]
-
Rationale: When a compound binds to its target protein, it generally increases the protein's stability and resistance to heat-induced denaturation.[12] This allows for the direct measurement of target engagement within the cell.[11][13]
-
Methodology: The assay involves treating cells with the compound, heating the cells to various temperatures, lysing them, and then quantifying the amount of soluble (non-denatured) target protein remaining.[13][15]
Experimental Protocol: Western Blot-based CETSA® [11][13]
-
Cell Treatment: Treat cultured cells with 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde or a vehicle control.
-
Heating: Aliquot the cell suspension and heat the samples to a range of different temperatures.
-
Lysis: Lyse the cells to release their contents.
-
Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Quantification: Analyze the amount of the target protein in the soluble fraction using Western blotting with a specific antibody.
-
Data Analysis: Generate a melting curve by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[14]
Visualizing the CETSA Workflow:
Caption: A schematic of the Cellular Thermal Shift Assay (CETSA) workflow.
Tier 3: Comparative Analysis and Data Interpretation
The final step is to synthesize the data from the various assays to build a comprehensive selectivity profile.
Data Presentation:
Quantitative data should be summarized in clear, comparative tables.
Table 1: Kinase Selectivity Profile of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
| Kinase Target | IC50 (nM) | % Inhibition @ 1µM |
| Primary Target X | 15 | 98% |
| Off-Target Kinase A | 5,200 | 25% |
| Off-Target Kinase B | >10,000 | <10% |
| Off-Target Kinase C | 850 | 60% |
| Alternative Compound Y | 25 | 95% |
| Alternative Compound Z | 150 | 80% |
Table 2: Cellular Target Engagement and Selectivity
| Target Protein | CETSA® ΔTm (°C) |
| Primary Target X | +5.2 |
| Off-Target Protein A | +0.8 |
| Off-Target Protein B | No significant shift |
| Alternative Compound Y | +4.5 |
| Alternative Compound Z | +2.1 |
Interpreting the Results:
A highly selective compound will exhibit a significantly lower IC50 and a greater thermal shift for its primary target compared to other proteins. A selectivity index can be calculated by comparing the inhibitory potency against the primary target versus off-targets.[10] It is important to consider that even a 100-fold selectivity in a biochemical assay may not translate to selective action in a cell due to factors like ATP concentration and cellular localization.[4]
Visualizing the Target-Pathway Context:
Caption: Interaction of the compound with its primary target and off-targets.
Conclusion
Assessing the selectivity of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde requires a systematic and multi-faceted approach. By combining broad-based screening with in-cell target engagement assays, researchers can build a robust and physiologically relevant selectivity profile. This comprehensive understanding is crucial for advancing a compound through the drug discovery pipeline and for accurately interpreting its biological effects in preclinical models. The methodologies outlined in this guide provide a solid foundation for conducting these critical investigations with scientific rigor.
References
-
Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery. Available at: [Link]
-
Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target engagement in cells. Nature Protocols. Available at: [Link]
-
Martinez Molina, D., et al. (2013). Monitoring drug binding to target proteins in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
-
Reaction Biology. (n.d.). Kinase Selectivity Panels. Available at: [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). Available at: [Link]
-
Plescia, C., & Peeper, D. S. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Cancer Biology. Available at: [Link]
-
PubChem. (n.d.). 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. Available at: [Link]
-
A-block. (n.d.). 4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. Available at: [Link]
-
Khan, I., et al. (2022). Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review. Molecules. Available at: [Link]
-
D'auria, M., et al. (2023). Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications. International Journal of Molecular Sciences. Available at: [Link]
-
Damghani, T., et al. (2021). Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met. Scientific Reports. Available at: [Link]
-
Kumar, A., et al. (2022). Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity, Binding Affinity to Biological Targets, and Density Functional Theory Studies Insight. ACS Omega. Available at: [Link]
-
Poczta, A., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Itono, S., et al. (2021). Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. RSC Medicinal Chemistry. Available at: [Link]
-
Wurz, R. P., et al. (2020). Design, Synthesis, and Biological Evaluation of Imidazopyridines as PD-1/PD-L1 Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2023). Novel Imidazo[1,2-α]Pyridine Hybrids: Synthesis, Antioxidant Activity, Cytotoxicity against Cancer Cell Lines, and In Silico Docking Analysis. Chemical Methodologies. Available at: [Link]
-
de Oliveira, C. S. A., et al. (2021). HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Muthengi, A., et al. (2021). Development of Dimethylisoxazole-attached Imidazo[1,2- a]pyridines as Potent and Selective CBP/p300 Bromodomain Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
-
Poczta, A., et al. (2022). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules. Available at: [Link]
-
Rangel, D. C., et al. (2023). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Chemistry. Available at: [Link]
Sources
- 1. Synthetic Imidazopyridine-Based Derivatives as Potential Inhibitors against Multi-Drug Resistant Bacterial Infections: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazopyridine Family: Versatile and Promising Heterocyclic Skeletons for Different Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines [beilstein-journals.org]
- 4. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazopyridine hydrazone derivatives exert antiproliferative effect on lung and pancreatic cancer cells and potentially inhibit receptor tyrosine kinases including c-Met - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Kinase Selectivity Profiling Systems—General Panel [promega.sg]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. grokipedia.com [grokipedia.com]
- 14. news-medical.net [news-medical.net]
- 15. annualreviews.org [annualreviews.org]
Benchmarking a Novel Compound: A Comparative Guide to the c-Met Inhibitory Potential of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Introduction: The Critical Role of c-Met in Oncology
The mesenchymal-epithelial transition factor (MET) proto-oncogene encodes the c-Met protein, a receptor tyrosine kinase that plays a pivotal role in cellular signaling.[1] Upon binding its only known ligand, hepatocyte growth factor (HGF), c-Met activates a cascade of intracellular pathways, including the RAS/MAPK and PI3K/AKT cascades, which are crucial for normal cellular processes like proliferation, motility, migration, and invasion.[1][2][3] However, dysregulation of the HGF/c-Met signaling axis through gene amplification, mutation, or protein overexpression is a well-documented driver of tumorigenesis and metastasis in a wide array of human cancers, including non-small cell lung cancer (NSCLC), gastric, and renal carcinomas.[2][4] This aberrant signaling promotes aggressive tumor growth, invasiveness, and resistance to therapy, making c-Met a compelling and validated target for anticancer drug development.[1][4]
This guide provides a comprehensive framework for evaluating the preclinical efficacy of a novel compound, 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde, as a potential c-Met inhibitor. We will outline a series of head-to-head comparisons against established, clinically-approved c-Met inhibitors, providing the scientific rationale and detailed experimental protocols necessary to generate a robust and comparative dataset.
The Competitors: Established c-Met Inhibitors for Benchmarking
To ascertain the therapeutic potential of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde, its performance must be benchmarked against current standards of care. We have selected a panel of FDA-approved c-Met inhibitors with varying selectivity profiles for this comparative analysis.
-
Crizotinib (Xalkori®): A multi-targeted tyrosine kinase inhibitor that, in addition to ALK and ROS1, potently inhibits c-Met.[5][6][7] It was one of the first inhibitors to receive FDA approval for a c-Met-related indication.[5][8]
-
Cabozantinib (Cabometyx®): A potent inhibitor of multiple tyrosine kinases, including MET, VEGFR2, and AXL.[9][10] Its multi-targeted nature allows it to disrupt tumor angiogenesis and cell proliferation simultaneously.[9][11]
-
Capmatinib (Tabrecta®) & Tepotinib (Tepmetko®): These are highly potent and selective c-Met inhibitors.[6][12] They have demonstrated significant clinical activity, particularly in NSCLC patients with MET exon 14 skipping mutations.[6]
Comparative Data Summary
The primary objective of this benchmarking study is to determine the biochemical potency and cellular efficacy of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde relative to the established inhibitors. The following table summarizes the key parameters to be evaluated.
| Compound | Type | Target(s) | Biochemical IC50 (c-Met) (nM) | Cellular IC50 (p-Met Inhibition) (nM) | Cell Proliferation IC50 (MKN-45 Cells) (nM) |
| 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | To be determined | To be determined | To be determined | To be determined | To be determined |
| Crizotinib | Multi-targeted TKI | c-Met, ALK, ROS1 | 8 - 22.5[13][14] | ~11-24[13] | <200 (in MET-amplified gastric cancer cells)[15] |
| Cabozantinib | Multi-targeted TKI | c-Met, VEGFR2, AXL, RET | 1.3[9][10] | ~89 (in E98NT glioblastoma cells)[16] | Cell-line dependent |
| Capmatinib | Selective TKI | c-Met | 0.13 - 0.6[14][17] | 0.3 - 0.7[17] | Cell-line dependent |
| Tepotinib | Selective TKI | c-Met | 1.7 - 4[12][18] | ~6-9[12] | <1 (in MKN-45 cells)[12] |
Experimental Protocols: A Step-by-Step Guide
To ensure data integrity and reproducibility, standardized and validated protocols are essential. The following sections detail the methodologies for the core assays required for this benchmarking study.
Biochemical c-Met Kinase Assay
Objective: To determine the direct inhibitory effect of the test compounds on the enzymatic activity of recombinant human c-Met kinase. This assay provides the half-maximal inhibitory concentration (IC50), a key measure of potency.
Workflow Diagram:
Caption: Workflow for the biochemical c-Met kinase assay.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 1x Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1 mg/mL BSA).[19]
-
Dilute the recombinant human c-Met kinase domain to the desired concentration in 1x Kinase Assay Buffer.
-
Prepare a stock solution of the substrate (e.g., Poly(Glu:Tyr, 4:1)) in sterile water.[20]
-
Prepare a stock solution of ATP in sterile water.[20]
-
Perform serial dilutions of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde and the comparator inhibitors in 100% DMSO, followed by a final dilution in 1x Kinase Assay Buffer.
-
-
Assay Procedure (96-well or 384-well plate format):
-
To each well, add the diluted test compounds. Include "no inhibitor" (positive control) and "no enzyme" (blank) wells.
-
Add the diluted c-Met kinase to all wells except the blank.
-
Add the substrate to all wells.
-
Initiate the kinase reaction by adding ATP to all wells. The final ATP concentration should be at or near the Km for c-Met.
-
Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).[19]
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced using a commercial luminescent kit such as ADP-Glo™ (Promega).[19][20]
-
Add the ADP-Glo™ Reagent to deplete unused ATP.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a microplate reader.
-
-
Data Analysis:
-
Subtract the blank reading from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the positive control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.
-
Cellular c-Met Phosphorylation Assay
Objective: To measure the ability of the compounds to inhibit c-Met autophosphorylation in a cellular context. This assay determines the potency of the compounds against the target within a living cell.
Workflow Diagram:
Caption: Workflow for the cellular c-Met phosphorylation assay.
Detailed Protocol (using Western Blot):
-
Cell Culture and Treatment:
-
Culture a cancer cell line with high c-Met expression (e.g., MKN-45 gastric cancer cells, which have MET amplification and constitutive activation) in appropriate media.[21]
-
Plate cells and allow them to adhere.
-
Treat the cells with serial dilutions of the test compounds for a predetermined time (e.g., 2-4 hours).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Clarify the lysates by centrifugation and collect the supernatant.
-
Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[22]
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding.[23]
-
Incubate the membrane with a primary antibody specific for phosphorylated c-Met (p-Met, e.g., Tyr1234/1235).[23]
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, strip the membrane and re-probe for total c-Met and a loading control protein (e.g., GAPDH or β-actin).
-
-
Data Analysis:
-
Quantify the band intensities for p-Met and total Met using densitometry software.
-
Normalize the p-Met signal to the total Met signal for each treatment condition.
-
Calculate the percent inhibition of c-Met phosphorylation relative to the vehicle-treated control.
-
Plot the data and determine the cellular IC50 value for each compound.
-
Cell Viability / Proliferation Assay (MTT Assay)
Objective: To assess the cytostatic or cytotoxic effects of the compounds on c-Met-dependent cancer cells.
Detailed Protocol:
-
Cell Plating:
-
Compound Treatment:
-
Treat the cells with a range of concentrations of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde and the comparator inhibitors. Include vehicle-only wells as a control.
-
Incubate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
MTT Assay:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL.[25]
-
Incubate the plate for 2-4 hours at 37°C to allow viable cells to reduce the yellow MTT to purple formazan crystals.[24]
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[26]
-
Gently shake the plate to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
Interpreting the Benchmarking Data
A successful novel c-Met inhibitor should ideally demonstrate:
-
Potent Biochemical Inhibition: An IC50 value in the low nanomolar range, comparable to or better than selective inhibitors like Capmatinib and Tepotinib.
-
Effective Cellular Inhibition: A low nanomolar cellular IC50 for p-Met inhibition, indicating good cell permeability and target engagement within the complex cellular environment.
-
Selective Cytotoxicity: Potent inhibition of proliferation in c-Met-driven cancer cell lines (e.g., MKN-45) with significantly less effect on cell lines that are not dependent on c-Met signaling (data not shown, but a crucial next step for selectivity profiling).
The collective data from these assays will provide a robust, multi-faceted profile of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde, allowing for a direct and objective comparison against established clinical candidates and approved drugs. This foundational dataset is critical for making informed decisions about the future development of this promising new chemical entity.
References
-
An overview of the c-MET signaling pathway. PubMed Central (PMC). Available at: [Link]
-
c-Met inhibitor. Wikipedia. Available at: [Link]
-
The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. PubMed Central. Available at: [Link]
-
Targeting the c-Met Signaling Pathway in Cancer. AACR Journals. Available at: [Link]
-
An overview of the c-MET signaling pathway. ResearchGate. Available at: [Link]
-
c-MET Protein. AbbVie Science. Available at: [Link]
-
C-Met inhibitors – Knowledge and References. Taylor & Francis Online. Available at: [Link]
-
Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma. PubMed Central (PMC). Available at: [Link]
-
Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation. PubMed Central. Available at: [Link]
-
An overview of the c-MET signaling pathway. PubMed. Available at: [Link]
-
Development of a cell-based assay for measurement of c-Met phosphorylation using AlphaScreen technology and high-content imaging analysis. PubMed. Available at: [Link]
-
The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review. NIH. Available at: [Link]
-
FDA grants accelerated approval to telisotuzumab vedotin-tllv for NSCLC with high c-Met protein overexpression. FDA. Available at: [Link]
-
New Treatment Approved for NSCLC with High Level of c-Met Protein. GO2 for Lung Cancer. Available at: [Link]
-
In Vitro and In Vivo Activity of Cabozantinib (XL184), an Inhibitor of RET, MET, and VEGFR2, in a Model of Medullary Thyroid Cancer. PubMed Central (PMC). Available at: [Link]
-
IC 50 values of crizotinib for inhibition of the growth of gastric cancer cells in vitro. ResearchGate. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. Roche. Available at: [Link]
-
Capmatinib Addresses Subset of MET-Amplified Non–Small Cell Lung Cancer. OncLive. Available at: [Link]
-
In vitro effects of Cabozantinib on c-MET and VEGFR2 signaling. Panel A... ResearchGate. Available at: [Link]
-
Phase 1 study of capmatinib in MET‐positive solid tumor patients: Dose escalation and expansion of selected cohorts. PubMed Central (PMC). Available at: [Link]
-
Cell Viability Assays. NCBI Bookshelf. Available at: [Link]
-
The MTT Assay: A Valuable Tool for Measuring Cell Viability. Creative Diagnostics. Available at: [Link]
-
Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents. PubMed Central (PMC). Available at: [Link]
-
What are the optimal conditions to see phospho-c-MET protein expression on a Western blot?. ResearchGate. Available at: [Link]
-
Capmatinib selectively targets MET on NSCLC tumor cells, inhibiting... ResearchGate. Available at: [Link]
-
MET Cellular Phosphorylation Assay Service. Reaction Biology. Available at: [Link]
-
A novel mesenchymal epithelial transition (MET) inhibitor, CB538, relieves acquired resistance in EGFR-mutated MET-amplified non-small cell lung cancer. NIH. Available at: [Link]
-
IC 50 values of crizotinib in human MM cells, AML cells and PBMCs. ResearchGate. Available at: [Link]
-
c-Met Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Chemi-Verse™ c-MET Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
Chemi-Verse™ c-MET(del 963-1009) Kinase Assay Kit. BPS Bioscience. Available at: [Link]
-
c-MET (L1195F) Kinase Assay Service. Reaction Biology. Available at: [Link]
-
Exposure–response analyses for the MET inhibitor tepotinib including patients in the pivotal VISION trial: support for dosage recommendations. PubMed Central (PMC). Available at: [Link]
-
MET Kinase Assay. ResearchGate. Available at: [Link]
-
Discovery of a Novel Mode of Protein Kinase Inhibition Characterized by the Mechanism of Inhibition of Human Mesenchymal-epithelial Transition Factor (c-Met) Protein Autophosphorylation by ARQ 197. PubMed Central. Available at: [Link]
-
Western Blotting Protocols | Life Science Research. Merck. Available at: [Link]
-
Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. PubMed Central (PMC). Available at: [Link]
-
Tepotinib Alone or in Combination with Tyrosine Kinase Inhibitors for the Treatment of MET-driven Locally Advanced or Metastatic Non-Small Cell Lung Cancer. National Cancer Institute. Available at: [Link]
Sources
- 1. c-MET [abbviescience.com]
- 2. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. c-Met inhibitor - Wikipedia [en.wikipedia.org]
- 6. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 7. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Mini-Review: Cabozantinib in the Treatment of Advanced Renal Cell Carcinoma and Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. targetedonc.com [targetedonc.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Spotlight on Tepotinib and Capmatinib for Non-Small Cell Lung Cancer with MET Exon 14 Skipping Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. bpsbioscience.com [bpsbioscience.com]
- 21. reactionbiology.com [reactionbiology.com]
- 22. merckmillipore.com [merckmillipore.com]
- 23. researchgate.net [researchgate.net]
- 24. atcc.org [atcc.org]
- 25. MTT assay protocol | Abcam [abcam.com]
- 26. creative-diagnostics.com [creative-diagnostics.com]
- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Responsible Disposal of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
Introduction: A Proactive Stance on Laboratory Safety and Environmental Stewardship
In the fast-paced environment of research and drug development, the lifecycle of a chemical extends far beyond its use in experimentation. The responsible management of waste is not merely a regulatory hurdle but a cornerstone of scientific integrity, personnel safety, and environmental protection. This guide provides a detailed, step-by-step protocol for the proper disposal of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde (CAS No. 118001-76-6), a research-grade compound whose disposal requires careful consideration due to its chemical properties and the limited availability of comprehensive toxicological data. Our core principle is to treat this compound and all materials contaminated by it as hazardous waste, ensuring containment and management by qualified professionals.
Section 1: Hazard Assessment and Waste Characterization
Before disposal, a thorough understanding of the compound's known and inferred hazards is essential. This assessment dictates the handling, segregation, and ultimate disposal pathway.
1.1 Known Chemical Properties
While extensive hazard data for this specific molecule is not widely published, its fundamental properties and classifications necessitate a cautious approach.
| Property | Value | Source |
| CAS Number | 118001-76-6 | [1] |
| Molecular Formula | C₁₅H₁₂N₂O₂ | [1] |
| Physical Form | Solid | [2] |
| Storage Class | 11 - Combustible Solids | |
| Water Hazard Class (WGK) | WGK 3 (Highly hazardous to water) |
The WGK 3 classification is of critical importance. It indicates that the substance must be prevented from entering soil, groundwater, or any part of the sewage system under any circumstances, making drain disposal strictly prohibited.
1.2 Inferred Hazards from Structural Analogues
The structure of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde contains two key functional motifs: an imidazo[1,2-a]pyridine core and a benzaldehyde group. By examining data on these related structures, we can infer potential hazards.
-
Imidazo[1,2-a]pyridine Core: The parent imidazo[1,2-a]pyridine scaffold is classified as causing skin irritation, serious eye irritation, and potential respiratory irritation.[3] Safety data for other aldehyde-substituted imidazopyridines support these classifications.[4]
-
Benzaldehyde Moiety: Aldehydes as a chemical class can be irritants and are often flammable. While some simple aldehydes in aqueous solutions can be chemically neutralized, this is not a suitable or safe method for a complex, solid research chemical.[5][6]
Section 2: The Core Disposal Protocol: Professional Management
The overarching principle for disposing of this compound is that no waste stream should enter the general trash, be evaporated in a fume hood, or be washed down the sink .[7][8] All generated waste must be collected, properly labeled, and transferred to the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for final disposition, which typically involves high-temperature incineration.[9][10][11]
Section 3: Step-by-Step Disposal Procedures for All Waste Streams
Proper segregation at the point of generation is crucial for safe and compliant disposal.[12] The following procedures detail the correct handling for each type of waste you may generate.
3.1 Unused, Expired, or Off-Specification Product This is the most concentrated form of the waste and must be handled with care.
-
Do Not Alter: Keep the chemical in its original, clearly labeled manufacturer's container.[8]
-
Ensure Closure: Confirm the container cap is tightly sealed.
-
Label as Waste: Attach a university- or company-approved "Hazardous Waste" label directly to the container.[11][13] Fill out all required fields, including the full chemical name: "4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde" and the accumulation start date.
-
Segregate: Store the container in your designated Satellite Accumulation Area (SAA) away from incompatible materials like strong acids, bases, and oxidizers.[12][13]
-
Request Pickup: Arrange for a waste pickup from your EHS department.
3.2 Contaminated Solid Waste (Non-Sharps) This category includes items like gloves, weighing papers, absorbent pads, and wipes that have come into contact with the chemical.
-
Designate a Container: Use a sturdy, leak-proof container, such as a 5-gallon pail, lined with a clear plastic bag.[8] Never use biohazard or black trash bags.[7]
-
Label Immediately: Affix a "Hazardous Waste" label to the pail. List the contents as "Solid Debris contaminated with 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde."
-
Collect Waste: Place all contaminated solid waste directly into the lined pail.
-
Keep Closed: Keep the container closed except when adding waste.[7][8]
-
Arrange Pickup: Once the container is full, seal the bag, close the pail, and request a pickup from EHS.
3.3 Contaminated Sharps Waste This includes any contaminated item that can puncture the skin, such as broken glassware (pipettes, vials) or needles.
-
Use a Sharps Container: Place all chemically contaminated sharps into a designated, puncture-resistant sharps container.[8][14]
-
Label for Chemical Waste: The container must have a "Hazardous Waste" label. If it has a biohazard symbol, it must be defaced to indicate it is for chemical, not biological, waste.[14] List the contaminant's name on the label.
-
Do Not Overfill: Fill the container only to the indicated fill line.
-
Seal and Dispose: Permanently close the container lid when it is full and arrange for pickup via the hazardous waste stream.
3.4 Empty Stock Container Decontamination and Disposal A container is not considered "empty" until it has been properly decontaminated. The high water hazard rating (WGK 3) makes this a critical procedure.
-
Rationale for Triple Rinsing: To render the container non-hazardous, any residual chemical must be removed. A standard "triple rinse" procedure is required. Because of the compound's high potential for environmental harm, all rinsate must be collected as hazardous waste.[7]
-
Select a Solvent: Choose a solvent in which the compound is soluble (e.g., acetone, methanol, or ethanol).
-
Perform the First Rinse: Add a small amount of the chosen solvent to the container. Close and shake the container to rinse all interior surfaces thoroughly.
-
Collect Rinsate: Pour the solvent rinsate into a designated "Hazardous Waste" container for liquid organic waste. This first rinse is the most contaminated and must never be disposed of down the drain.[7]
-
Repeat: Repeat the rinsing process two more times, collecting the rinsate in the same hazardous waste container.
-
Dry the Container: Allow the empty, rinsed container to air-dry completely in a fume hood.
-
Deface the Label: Completely remove or obliterate the original manufacturer's label.[7]
-
Final Disposal: Once fully dry and defaced, the glass container can be disposed of in a designated laboratory glass waste receptacle.
Section 4: On-Site Waste Accumulation and Storage
All hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) pending pickup.[12][13]
-
Location: The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[13][15]
-
Segregation: Incompatible waste types must be stored separately. Use secondary containment (such as a plastic tub) to separate acids, bases, oxidizers, and flammables.[7][12][13]
-
Container Integrity: Ensure all waste containers are in good condition, compatible with their contents, and always kept closed.[8]
-
Volume Limits: Be aware of institutional and federal limits on the volume of hazardous waste that can be stored in an SAA (typically 55 gallons).[15]
Diagram: Waste Segregation Workflow
The following diagram illustrates the decision-making process for correctly segregating waste generated from work with 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde.
Caption: Decision workflow for segregating waste streams.
References
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
-
Hazardous Waste Disposal for Research Institutions. Hazardous Waste Disposal. [Link]
-
Hazardous Waste Disposal Guide. Northwestern University Research Safety. [Link]
-
OSHA Hazard Communication Standard and OSHA Guidelines. Centers for Disease Control and Prevention (CDC). [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS Today. [Link]
-
Chemical and Hazardous Waste. Harvard Environmental Health and Safety. [Link]
-
Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]
-
What Are the OSHA Requirements for Chemical Storage? American Hazmat Rentals. [Link]
-
H&S Section 6: Hazardous Materials Recycling & Disposal. University of California, Berkeley, College of Chemistry. [Link]
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
-
Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Imidazo(1,2-a)pyridine. PubChem, National Institutes of Health (NIH). [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]
-
Focus on: Treatment by Aldehyde Deactivation. Washington State Department of Ecology. [Link]
-
4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. PubChem, National Institutes of Health (NIH). [Link]
-
Aldex® - Aldehyde Disposal Made Easy. Anatech Ltd. [Link]
-
Aldehyde Disposal. Isolyser. [Link]
-
One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. MDPI. [Link]
-
Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ResearchGate. [Link]
Sources
- 1. 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde | C15H12N2O2 | CID 739244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 118001-76-6 CAS MSDS (4-(imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Imidazo(1,2-a)pyridine | C7H6N2 | CID 78960 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. apps.ecology.wa.gov [apps.ecology.wa.gov]
- 6. wastewise.com [wastewise.com]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. Hazardous Waste Disposal for Research Institutions | Ensure Safe Disposal Today — Hazardous & Regulated Waste Disposal [hazardouswastedisposal.com]
- 10. epa.gov [epa.gov]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 14. H&S Section 6: Hazardous Materials Recycling & Disposal | College of Chemistry [chemistry.berkeley.edu]
- 15. epa.gov [epa.gov]
Navigating the Synthesis Frontier: A Senior Application Scientist's Guide to Safely Handling 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde
For the researcher pioneering new molecular entities, the promise of discovery is intrinsically linked with a profound responsibility for safety. The compound 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde, a molecule of interest in drug development, represents a frontier where definitive safety data is not yet fully established. This guide is constructed on a foundation of prudent practice and chemical intuition, drawing from established safety protocols for related chemical classes to ensure your work proceeds with the highest degree of safety and scientific integrity. In the absence of a comprehensive Safety Data Sheet (SDS), we must adopt a conservative approach, treating the compound with the respect due to any novel chemical entity of unknown toxicity.
Part 1: Hazard Recognition & Risk Assessment - A Proactive Stance
The molecular structure of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde itself provides critical clues to its potential hazards. It is a composite of an aromatic aldehyde and an imidazopyridine core.
-
Aromatic Aldehydes : This functional group is frequently associated with irritation to the skin, eyes, and respiratory tract. Some aldehydes are also known skin sensitizers, capable of causing allergic reactions upon repeated exposure.[1][2][3]
-
Imidazopyridine Core : This heterocyclic system is a "privileged structure" in medicinal chemistry, meaning it is a common scaffold in biologically active compounds, including marketed drugs.[4][5][6] This inherent bioactivity necessitates careful handling to avoid unintended physiological effects. Studies on some imidazo-based derivatives have indicated potential for cytotoxicity.[7]
Given the solid form of this compound, the primary routes of exposure are inhalation of dust particles and dermal contact. Ingestion is a less likely but still possible route of accidental exposure.[8]
Our core directive is to minimize all potential routes of exposure through a multi-layered approach of engineering controls, administrative procedures, and Personal Protective Equipment (PPE).
Part 2: Your Armor - Personal Protective Equipment (PPE) Protocol
The following PPE ensemble is mandatory for all procedures involving the handling of 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. This is considered the minimum requirement, and a more stringent setup may be necessary for large-scale operations or procedures with a high likelihood of aerosolization.
| PPE Component | Specification | Rationale |
| Eye & Face Protection | ANSI Z87.1-rated safety goggles. A face shield should be worn over goggles when handling larger quantities (>1g) or during procedures with a splash risk. | Protects against dust particles and potential splashes. A face shield provides an additional layer of protection for the entire face. |
| Skin & Body Protection | A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs. Long pants and fully enclosed, chemical-resistant footwear are required. | Provides a barrier against incidental skin contact and protects personal clothing. |
| Hand Protection | Double-gloving with nitrile gloves. The outer glove should be changed immediately upon contamination. | Nitrile provides good resistance to a range of chemicals. Double-gloving offers an extra layer of protection and allows for the safe removal of a contaminated outer layer without exposing the skin.[9] |
| Respiratory Protection | A NIOSH-approved N95 respirator is the minimum requirement when handling the solid compound outside of a certified chemical fume hood. | Prevents inhalation of fine dust particles. The need for more advanced respiratory protection should be determined by a site-specific risk assessment. |
Experimental Protocol: Donning and Doffing PPE
Donning (Putting On) Sequence:
-
Attire Check: Confirm you are wearing long pants and fully enclosed shoes.
-
Inner Gloves: Don the first pair of nitrile gloves.
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator: If required, perform a seal check on your N95 respirator.
-
Eye Protection: Put on safety goggles.
-
Face Shield: If required, place the face shield over the goggles.
-
Outer Gloves: Don the second pair of nitrile gloves, ensuring the cuffs go over the sleeves of the lab coat.
Doffing (Taking Off) Sequence (to be performed in a designated area):
-
Outer Gloves: Peel off the outer gloves, turning them inside out, and dispose of them in the designated hazardous waste container.
-
Face Shield & Goggles: Remove the face shield and goggles from the back to the front and place them in a designated area for decontamination.
-
Lab Coat: Unbutton the lab coat and remove it by rolling it down the arms, ensuring the contaminated exterior is folded inward. Place it in a designated laundry receptacle.
-
Respirator: Remove the respirator without touching the front. Dispose of it in the appropriate waste stream.
-
Inner Gloves: Remove the inner gloves, again turning them inside out, and dispose of them in the hazardous waste container.
-
Hand Hygiene: Immediately wash your hands thoroughly with soap and water.
Part 3: Operational & Disposal Plans
Workflow for PPE Selection
The selection of appropriate PPE is dictated by the nature and scale of your experimental work. The following diagram outlines a logical decision-making process.
Caption: Decision workflow for selecting appropriate PPE.
Disposal Plan
Proper waste management is a critical component of laboratory safety, preventing environmental contamination and ensuring compliance with regulations.[10][11][12][13]
Contaminated PPE:
-
All disposable PPE, including nitrile gloves and N95 respirators, that has come into contact with 4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde must be disposed of in a designated, sealed, and clearly labeled hazardous waste container.[14]
Chemical Waste:
-
Solid Waste: Unused or waste solid compound should be collected in a sealed, labeled container.
-
Liquid Waste: Solutions containing the compound and any solvents used for rinsing glassware should be collected in a separate, compatible, and clearly labeled hazardous liquid waste container.
-
Segregation: Do not mix this waste stream with other incompatible chemical wastes. Aldehydes can be incompatible with acids, bases, and oxidizing agents.[15]
-
Disposal: All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office. Follow their specific procedures for waste pickup and disposal. Never dispose of this chemical down the drain.[11][14]
By adhering to these rigorous safety protocols, you build a self-validating system of safety that protects you, your colleagues, and your research. This commitment to safety is the bedrock of trustworthy and innovative science.
References
-
Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste. Retrieved January 13, 2026, from [Link]
- Guidelines for the selection of gloves for the workplace. NIOSH. (1994).
-
American Chemical Society ACS Lab Safety Checklist. (n.d.). SafetyCulture. Retrieved January 13, 2026, from [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
-
Best Practices for Laboratory Waste Management. (2024, September 17). ACTenviro. Retrieved January 13, 2026, from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved January 13, 2026, from [Link]
-
Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center. Retrieved January 13, 2026, from [Link]
-
Safety Tipsheets & Best Practices. (n.d.). American Chemical Society. Retrieved January 13, 2026, from [Link]
-
Guidelines for Chemical Laboratory Safety in Academic Institutions. (n.d.). American Chemical Society. Retrieved January 13, 2026, from [Link]
-
Doing Things Safely. (2010). American Chemical Society. Retrieved January 13, 2026, from [Link]
- Kumar, D., et al. (2024). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Toxicology Reports, 14, 101872.
-
American Chemical Society (ACS) Laboratory Safety Practice Test 2025. (n.d.). Examzify. Retrieved January 13, 2026, from [Link]
-
NIOSH Recommendations for Chemical Protective Clothing A-Z. (2016, October 28). CDC Archive. Retrieved January 13, 2026, from [Link]
-
29 CFR 1910.1450 -- Occupational exposure to hazardous chemicals in laboratories. (n.d.). eCFR. Retrieved January 13, 2026, from [Link]
- National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (2011). Appendix A: OSHA Laboratory Standard. In Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
-
29CFR1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). U.S. Department of Labor. Retrieved January 13, 2026, from [Link]
-
Glove Selection Guide. (n.d.). University of California, San Diego - Environment, Health and Safety. Retrieved January 13, 2026, from [Link]
-
Glove Guide - Chemical Compatibility. (n.d.). University of South Florida. Retrieved January 13, 2026, from [Link]
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. (n.d.). Occupational Safety and Health Administration. Retrieved January 13, 2026, from [Link]
- Rondanelli, M., et al. (2023). Aldehydes: What We Should Know About Them. Molecules, 28(15), 5871.
-
Aldehydes, ketones. (n.d.). Ospedale sicuro. Retrieved January 13, 2026, from [Link]
-
Aldehydes Waste Compatibility. (n.d.). CP Lab Safety. Retrieved January 13, 2026, from [Link]
- Kumar, V., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Bioactive Compounds, 12(3), 181-203.
- Boufroura, H., et al. (2024). Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. E3S Web of Conferences, 527, 01014.
- Esterle, A., et al. (2021). Environmental Aldehyde Sources and the Health Implications of Exposure. International Journal of Molecular Sciences, 22(19), 10563.
-
4-(Imidazo[1,2-a]pyridin-2-ylmethoxy)benzaldehyde. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]
- An Overview of Various Heterocyclic Imidazopyridine, Triazolopyridine and Quinoline Derivatives and Their Biological Applications. (2017). Moroccan Journal of Chemistry, 5(2), 317-324.
-
Imidazopyridine. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. OV - Hazards and risk factors - Aldehydes, ketones [ospedalesicuro.eu]
- 3. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e3s-conferences.org [e3s-conferences.org]
- 6. Imidazopyridine - Wikipedia [en.wikipedia.org]
- 7. Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. acs.org [acs.org]
- 9. ehs.sfsu.edu [ehs.sfsu.edu]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. actenviro.com [actenviro.com]
- 13. ehrs.upenn.edu [ehrs.upenn.edu]
- 14. vumc.org [vumc.org]
- 15. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
